Benzenesulfinate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzenesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHKKBHWRAXMCH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5O2S- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862453 | |
| Record name | Benzenesulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Benzenesulfinate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfinate, the conjugate base of benzenesulfinic acid, is an organosulfur anion with the chemical formula C₆H₅SO₂⁻.[1] It is a versatile intermediate and reagent in organic synthesis, primarily utilized in the formation of sulfones and other sulfur-containing compounds.[2][3][4] This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and common experimental protocols.
Chemical and Physical Properties
This compound is most commonly handled as its sodium salt, sodium this compound (C₆H₅SO₂Na). It is a white to light yellow crystalline solid or powder that is stable under normal ambient temperature and pressure.[5][6][7] It is soluble in water.[6][8] Key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅O₂S⁻ | [1] |
| Molecular Weight (anion) | 141.17 g/mol | [1] |
| Molecular Formula (Sodium Salt) | C₆H₅NaO₂S | [6][9][10] |
| Molecular Weight (Sodium Salt) | 164.16 g/mol | [8][9] |
| Melting Point (Sodium Salt) | >300 °C | [3] |
| Appearance | White to light yellow crystalline solid/powder | [5][6] |
| Solubility | Soluble in water | [6][8] |
| Stability | Stable at room temperature and pressure; sensitive to light and oxidizing agents. | [5][6] |
Molecular Structure
The this compound anion consists of a phenyl group (C₆H₅) attached to a sulfinate group (-SO₂⁻). The sulfinate group features a sulfur atom double-bonded to one oxygen atom and single-bonded to another oxygen atom which carries a negative charge. The sulfur atom also has a lone pair of electrons.
Structural Identifiers:
-
SMILES: C1=CC=C(C=C1)S(=O)[O-][1]
-
InChI: InChI=1S/C6H6O2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8)/p-1[1]
-
InChIKey: JEHKKBHWRAXMCH-UHFFFAOYSA-M[1]
Reactivity and Chemical Behavior
This compound is a versatile nucleophile and is widely used in organic synthesis.[6] Its reactivity is centered around the sulfinate group.
-
Synthesis of Sulfones: It is frequently used to synthesize sulfones by reacting with organic halides.[3]
-
Desulfinative Coupling: Sodium this compound undergoes rhodium-catalyzed desulfinative coupling with aldehydes to produce ketones.[2][3]
-
Copper-Catalyzed Cross-Coupling: It can be used in copper-catalyzed cross-coupling reactions with boronic acids to form aryl sulfones.[3]
-
Oxidation: It is susceptible to oxidation, particularly in the presence of light.[5] It should be handled while avoiding contact with strong oxidizing agents.[6]
-
Reducing Agent: In certain contexts, it can act as a reducing agent.[6]
Experimental Protocols
Several methods for the synthesis of sodium this compound have been reported. Below are detailed protocols for common laboratory-scale preparations.
Protocol 1: Synthesis from Benzenesulfonyl Chloride and Sodium Sulfite (B76179)
This is a common and straightforward method for preparing sodium this compound.[11]
Reaction: C₆H₅SO₂Cl + Na₂SO₃ + NaHCO₃ → C₆H₅SO₂Na + NaCl + NaHSO₄
Materials:
-
Benzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Methanol (for recrystallization)
Procedure:
-
Dissolve benzenesulfonyl chloride (11 mmol) in 50 mL of water.
-
Add sodium sulfite (22 mmol) and sodium bicarbonate (22 mmol) to the solution.[12]
-
Heat the reaction mixture to 80°C for 4 hours.[12]
-
After the reaction is complete, evaporate the water under vacuum.
-
Recrystallize the resulting solid twice from methanol.
-
Filter the crystals to obtain pure sodium this compound.[12]
Caption: Workflow for the synthesis of sodium this compound.
Protocol 2: Synthesis from Benzenesulfinic Acid and Sodium Hydroxide (B78521)
This protocol involves the neutralization of benzenesulfinic acid with a base.
Reaction: C₆H₅SO₂H + NaOH → C₆H₅SO₂Na + H₂O
Materials:
-
Benzenesulfinic acid
-
40% Sodium hydroxide (NaOH) aqueous solution
Procedure:
-
Combine equimolar amounts of benzenesulfinic acid and a 40% aqueous solution of sodium hydroxide.
-
Stir the mixture at 30-40°C for 2 hours.
-
Concentrate the resulting solution.
-
Cool the solution to induce crystallization.
-
Filter the crystals.
-
Dry the product under vacuum to obtain the final product.[5]
Caption: Experimental workflow for this compound synthesis via neutralization.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzene (B151609) ring. The integration of these signals would correspond to 5 protons.
-
¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the aromatic carbons. The carbon atom attached to the sulfur atom would be deshielded and appear at a distinct chemical shift compared to the other aromatic carbons.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of sodium this compound would show strong characteristic absorption bands for the S=O stretching vibrations, typically in the range of 1000-1100 cm⁻¹.
-
Bands corresponding to the aromatic C-H and C=C stretching vibrations would also be present.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry can be used to determine the molecular weight of the this compound anion (m/z = 141.17).[1] High-resolution mass spectrometry can confirm the elemental composition.
-
Applications in Research and Development
This compound and its salts are valuable reagents in various fields:
-
Pharmaceutical Synthesis: Used as an intermediate in the production of various pharmaceuticals.[6]
-
Polymer Chemistry: Acts as a polymerization bonding enhancer and a plasticizer for resins like polyamide, epoxy, and phenolic resins.[5]
-
Materials Science: Employed in the synthesis of photosensitive materials and in the electroplating industry.[5]
-
Organic Synthesis: Serves as a versatile building block for constructing complex organic molecules containing the sulfonyl group.[4]
References
- 1. This compound | C6H5O2S- | CID 3857574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BENZENESULFINIC ACID SODIUM SALT | 873-55-2 [chemicalbook.com]
- 4. Benzenesulfinic acid sodium salt: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 5. Sodium this compound - News - Shouguang Nuomeng Chemical Co., Ltd [nuomengchemical.com]
- 6. CAS 873-55-2: Sodium this compound | CymitQuimica [cymitquimica.com]
- 7. chemos.de [chemos.de]
- 8. Benzenesulfinic acid sodium salt [chembk.com]
- 9. Sodium this compound | C6H6O2S.Na | CID 24192231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 12. BENZENESULFINIC ACID SODIUM SALT synthesis - chemicalbook [chemicalbook.com]
Benzenesulfinate: A Technical Guide to its Chemistry and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzenesulfinate, the conjugate base of benzenesulfinic acid, is a versatile chemical entity with significant applications in organic synthesis and drug development. Its utility stems from its role as a potent nucleophile, a precursor to sulfonyl radicals, and its application as a traceless linker in solid-phase synthesis. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its emerging applications in medicinal chemistry and drug discovery. Quantitative data are presented in structured tables for comparative analysis, and key reaction pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
This compound (C₆H₅SO₂⁻) is an organosulfur anion derived from the deprotonation of benzenesulfinic acid.[1] It serves as a valuable and versatile reagent in a multitude of organic transformations. Its sodium salt, sodium this compound, is a stable, crystalline solid that is commonly used in the laboratory.[2][3] The reactivity of the this compound anion is characterized by the nucleophilicity of the sulfur atom, which enables the formation of carbon-sulfur bonds, a critical linkage in many pharmaceutical compounds. Furthermore, under specific conditions, this compound can participate in single-electron transfer processes to generate the benzenesulfonyl radical, opening avenues for radical-mediated transformations.
This guide will delve into the fundamental properties of this compound, its synthesis, and its diverse applications, with a particular focus on methodologies relevant to drug development professionals.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound and its parent acid is crucial for its effective application.
Acid-Base Properties
Benzenesulfinic acid is a moderately strong organic acid. The stability of its conjugate base, the this compound anion, is a key determinant of its reactivity.
| Property | Value | Reference |
| pKa of Benzenesulfinic Acid | 1.3 (at 20°C) | --INVALID-LINK-- |
Spectroscopic Data of Sodium this compound
The structural identity of sodium this compound can be confirmed using various spectroscopic techniques.
| Spectroscopic Data | Values |
| ¹H NMR (Solvent dependent) | Aromatic protons typically appear as a multiplet in the range of δ 7.5-7.9 ppm. |
| ¹³C NMR (Solvent dependent) | Signals for the aromatic carbons are observed in the region of δ 125-145 ppm. |
| IR (KBr, cm⁻¹) | Strong absorptions corresponding to the S=O stretching vibrations are typically found in the range of 1010-1085 cm⁻¹. |
Synthesis of Sodium this compound
Sodium this compound is readily prepared in the laboratory via the reduction of benzenesulfonyl chloride.
Experimental Protocol: Synthesis from Benzenesulfonyl Chloride and Sodium Sulfite[5][6]
Reaction Scheme:
C₆H₅SO₂Cl + Na₂SO₃ + NaHCO₃ → C₆H₅SO₂Na + NaCl + NaHSO₄ + CO₂
Procedure:
-
To a solution of benzenesulfonyl chloride (11 mmol) in 50 mL of water, add sodium sulfite (B76179) (22 mmol) and sodium bicarbonate (22 mmol).
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid twice from methanol (B129727) and filter to obtain pure sodium this compound.
Yield: This procedure typically affords a high yield of the product.[4]
Applications in Organic Synthesis
This compound is a key reagent in a variety of synthetic transformations, enabling the construction of complex molecular architectures.
Synthesis of Aryl Sulfones
Aryl sulfones are prevalent motifs in medicinal chemistry.[5] The reaction of sodium this compound with aryl halides, promoted by a copper catalyst, is an effective method for their synthesis.[6]
Reaction Scheme:
Ar-X + C₆H₅SO₂Na --(CuI, L-proline)--> Ar-SO₂-C₆H₅ + NaX
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), sodium this compound (1.2 mmol), CuI (0.1 mmol), and L-proline sodium salt (0.2 mmol).
-
Add DMSO as the solvent and heat the mixture at 80-95°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Table of Yields for the Synthesis of Aryl Sulfones: [6]
| Aryl Halide | Product | Yield (%) |
| Iodobenzene | Diphenyl sulfone | 95 |
| 1-Iodo-4-nitrobenzene | 4-Nitrophenyl phenyl sulfone | 92 |
| 1-Bromo-4-cyanobenzene | 4-Cyanophenyl phenyl sulfone | 85 |
| 2-Iodophenol | 2-Hydroxyphenyl phenyl sulfone | 88 |
Copper-Catalyzed Domino Synthesis of 4-Benzenesulfonyl Isoxazoles
Fully substituted 4-benzenesulfonyl isoxazoles, which are valuable intermediates for pharmaceuticals, can be synthesized via a copper(II)-catalyzed three-component reaction.[7][8]
Reaction Scheme:
R¹-C≡C-C(NO₂)=CHR² + R³NH₂ + C₆H₅SO₂Na --(Cu(OTf)₂)--> 4-Benzenesulfonyl-3,5-disubstituted isoxazole
Procedure:
-
To a solution of the 2-nitro-1,3-enyne (0.2 mmol) in a suitable solvent, add the amine (0.2 mmol), sodium this compound (0.3 mmol), and Cu(OTf)₂ (10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and extract the product.
-
Purify the product by column chromatography.
Table of Yields for the Synthesis of 4-Benzenesulfonyl Isoxazoles: [7]
| 2-Nitro-1,3-enyne | Amine | Product | Yield (%) |
| 1-Nitro-2-phenylethenylacetylene | Aniline | 3,5-Diphenyl-4-(phenylsulfonyl)isoxazole | 85 |
| 1-Nitro-2-(p-tolyl)ethenylacetylene | Benzylamine | 5-Benzyl-3-(p-tolyl)-4-(phenylsulfonyl)isoxazole | 78 |
| 1-Nitro-2-(4-chlorophenyl)ethenylacetylene | Cyclohexylamine | 5-Cyclohexyl-3-(4-chlorophenyl)-4-(phenylsulfonyl)isoxazole | 82 |
This compound as a Traceless Linker in Solid-Phase Synthesis
Sodium this compound can be employed as a traceless linker in solid-phase synthesis, enabling the efficient production of diverse libraries of organic compounds such as pyrazolines, isoxazolines, and imidazoles.[1][9][10]
The general strategy involves the attachment of a substrate to a solid support via a sulfone linker derived from this compound. After the desired chemical transformations on the solid support, the target molecule is released from the resin through an elimination-cyclization reaction, leaving no trace of the linker on the final product.
Caption: General workflow for solid-phase synthesis using a this compound-derived traceless linker.
Reaction Mechanisms
Understanding the underlying mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.
Mechanism of Copper-Catalyzed Domino Synthesis of 4-Benzenesulfonyl Isoxazoles
The formation of 4-benzenesulfonyl isoxazoles proceeds through a proposed domino reaction sequence involving Michael addition, cyclization, and aromatization.
Caption: Proposed mechanism for the copper-catalyzed synthesis of 4-benzenesulfonyl isoxazoles.
Role in Drug Development
The chemical versatility of this compound and its derivatives makes them valuable tools in the drug discovery and development process.
Synthesis of Bioactive Molecules
The sulfone moiety, readily introduced using this compound, is a key structural feature in numerous approved drugs and clinical candidates. These include antibacterial agents, HIV protease inhibitors, and anticancer drugs. The ability to form C-S bonds efficiently and stereoselectively is therefore of paramount importance in medicinal chemistry.
Benzenesulfonamides in Drug Design
While this guide focuses on this compound, it is important to note its close relationship to benzenesulfonamides, a critical class of therapeutic agents. Benzenesulfonamides have been developed as potent and selective inhibitors of various enzymes and receptors. For instance, novel benzenesulfonamide (B165840) derivatives are being investigated as inhibitors of the Nav1.7 sodium channel for the treatment of pain. The synthetic routes to these compounds often involve intermediates that can be derived from this compound chemistry.
Conclusion
This compound is a powerful and versatile reagent in the arsenal (B13267) of the modern organic and medicinal chemist. Its utility in forming crucial C-S bonds, its role in sophisticated multi-component reactions, and its application as a traceless linker for combinatorial chemistry underscore its importance. For drug development professionals, a deep understanding of this compound chemistry provides a strategic advantage in the design and synthesis of novel therapeutic agents. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for harnessing the full potential of this remarkable chemical entity.
References
- 1. Solid-phase synthesis of pyrazolines and isoxazolines with sodium this compound as a traceless linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium this compound - News - Shouguang Nuomeng Chemical Co., Ltd [nuomengchemical.com]
- 3. DSpace [scholarbank.nus.edu.sg]
- 4. BENZENESULFINIC ACID SODIUM SALT synthesis - chemicalbook [chemicalbook.com]
- 5. nanomaterchem.com [nanomaterchem.com]
- 6. Synthesis of aryl sulfones via L-proline-promoted CuI-catalyzed coupling reaction of aryl halides with sulfinic acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper(II)-Catalyzed Domino Synthesis of 4-Benzenesulfonyl Isoxazoles from 2-Nitro-1,3-enynes, Amines, and Sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 9. DSpace [scholarbank.nus.edu.sg]
- 10. A facile solid-phase synthesis of 1,2,4,5-tetrasubstituted imidazoles using sodium this compound as a traceless linker - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties and Solubility of Sodium Benzenesulfinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and solubility properties of sodium benzenesulfinate (CAS No. 873-55-2). The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the fundamental characteristics of this compound.
Physical Properties
Sodium this compound is an organic sodium salt with the chemical formula C₆H₅NaO₂S.[1] It presents as a white to light yellow crystalline solid or powder.[2][3][4] This compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5][6]
The physical properties of sodium this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅NaO₂S | [4][5][7] |
| Molecular Weight | 164.16 g/mol | [1][5][7] |
| Appearance | White to light yellow crystalline solid, powder, or crystals | [2][3][4] |
| Melting Point | >300 °C | [3][5] |
| Boiling Point | 339.4 °C at 760 mmHg | [5][8] |
| Density | 0.8 g/cm³ (at 20°C) | [5] |
| Flash Point | 159.1 °C | [5][8] |
| Sensitivity | Hygroscopic | [4][5][6] |
Solubility Profile
A summary of its solubility in common solvents is provided below.
| Solvent | Solubility | Source(s) |
| Water | Soluble | [2][4][5][6] |
| Ethanol (B145695) | Soluble (used for recrystallization) | [4][9] |
| Dimethyl Sulfoxide (DMSO) | A stock solution of 50.0 mg/mL can be prepared.[7] | [7] |
Experimental Protocols
The determination of the physical and solubility properties of a compound like sodium this compound involves standardized laboratory procedures.
3.1. Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A common method for its determination is the capillary melting point method .
-
Apparatus: Melting point apparatus (e.g., Thiele tube or a digital melting point device), capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of sodium this compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting range. For a pure substance, this range is typically narrow. Given that the melting point is above 300 °C, a high-temperature apparatus is required.[3][5]
-
3.2. Determination of Aqueous Solubility
The "shake-flask" method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[10]
-
Apparatus: Conical flasks with stoppers, a constant temperature shaker bath, analytical balance, filtration apparatus (e.g., syringe filters), and an analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
An excess amount of solid sodium this compound is added to a known volume of water in a flask.
-
The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C).
-
The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[10]
-
After equilibration, the suspension is allowed to stand to let the undissolved solid settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.
-
The concentration of sodium this compound in the clear, saturated filtrate is then determined using a suitable analytical method. This concentration represents the solubility of the compound at that temperature.
-
Visualization of Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of the physical and solubility properties of a chemical compound.
References
- 1. Benzenesulfinic acid, sodium salt | C6H5NaO2S | CID 2723840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 873-55-2: Sodium this compound | CymitQuimica [cymitquimica.com]
- 3. Sodium this compound | 873-55-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. BENZENESULFINIC ACID SODIUM SALT | 873-55-2 [chemicalbook.com]
- 5. Sodium this compound|lookchem [lookchem.com]
- 6. Benzenesulfinic acid sodium salt, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 25932-11-0 Sodium this compound dihydrate AKSci D126 [aksci.com]
- 9. BENZENESULFINIC ACID SODIUM SALT CAS#: 873-55-2 [m.chemicalbook.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Synthesis of Sodium Benzenesulfinate from Benzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of sodium benzenesulfinate from benzenesulfonyl chloride, a fundamental transformation in organic sulfur chemistry with wide-ranging applications in pharmaceutical and materials science. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and process visualizations to support laboratory research and development.
Core Reaction and Principles
The synthesis of sodium this compound from benzenesulfonyl chloride is a reduction reaction. The sulfonyl chloride functional group is reduced to a sulfinate salt. This transformation is typically achieved by employing a suitable reducing agent in an aqueous medium. The choice of reducing agent and the control of reaction conditions are critical to achieving high yields and purity.
Synthetic Methodologies
The most common and practical laboratory-scale synthesis involves the reduction of benzenesulfonyl chloride with sulfite (B76179) salts. Variations of this method exist, primarily differing in the specific sulfite reagent and the base used to control the pH of the reaction mixture.
Reduction with Sodium Sulfite and Sodium Bicarbonate
A widely employed method utilizes sodium sulfite (Na₂SO₃) as the reducing agent and sodium bicarbonate (NaHCO₃) as a base to maintain a suitable pH.[1]
Reduction with Sodium Metabisulfite (B1197395) and Sodium Hydroxide (B78521)
An alternative procedure involves the use of sodium metabisulfite (Na₂S₂O₅) in the presence of sodium hydroxide (NaOH) to control the pH between 3.5 and 8.5.[2]
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of sodium this compound and a closely related derivative, providing a comparison of reaction conditions and yields.
| Starting Material | Reducing Agent | Base | Solvent | Temperature (°C) | Time (h) | pH | Yield (%) | Reference |
| Benzenesulfonyl chloride | Sodium sulfite (Na₂SO₃) | Sodium bicarbonate (NaHCO₃) | Water | 80 | 4 | Not specified | High | [1][3] |
| Benzenesulfonyl chloride | Sodium metabisulfite (Na₂S₂O₅) | Sodium hydroxide (NaOH) | Water | 50 | Not specified | 3.5 - 8.5 | Not specified | [2] |
| 4-Methylbenzenesulfonyl chloride | Sodium sulfite (Na₂SO₃) | Sodium hydroxide (NaOH) | Dichloromethane (B109758)/Water | 55 - 60, then 85 | ~1 | 7.6 | 86 | [4] |
Experimental Protocols
General Procedure using Sodium Sulfite and Sodium Bicarbonate
This protocol is adapted from established methodologies for the reduction of sulfonyl chlorides.[1][3]
Materials:
-
Benzenesulfonyl chloride (11 mmol)
-
Sodium sulfite (22 mmol)
-
Sodium bicarbonate (22 mmol)
-
Deionized water (50 mL)
-
Methanol for recrystallization
Procedure:
-
To a solution of benzenesulfonyl chloride (11 mmol) in 50 mL of water, add sodium sulfite (22 mmol) and sodium bicarbonate (22 mmol).
-
Heat the reaction mixture to 80°C and maintain this temperature for 4 hours with stirring.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid twice from methanol.
-
Filter the purified solid to obtain sodium this compound.
Procedure for 4-Methylthis compound Synthesis (Adaptable for this compound)
This procedure, originally for the synthesis of 4-methylthis compound, can be adapted for the synthesis of sodium this compound by using benzenesulfonyl chloride as the starting material.[4]
Materials:
-
Benzenesulfonyl chloride (0.1 mol)
-
Sodium sulfite
-
10% Sodium hydroxide solution
-
Dichloromethane (50 mL)
Procedure:
-
Dissolve benzenesulfonyl chloride (0.1 mol) in 50 mL of dichloromethane.
-
Prepare an aqueous solution of sodium sulfite.
-
Add the dichloromethane solution of benzenesulfonyl chloride dropwise to the aqueous sodium sulfite solution while simultaneously adding a 10% sodium hydroxide solution dropwise to maintain the pH at approximately 7.6. The temperature should be controlled at 55-60°C.
-
After the addition is complete, cease the addition of the base and increase the temperature to 85°C for 50 minutes.
-
Distill the dichloromethane from the reaction mixture.
-
Cool the remaining aqueous solution, and collect the precipitated product by suction filtration.
-
Wash the product with water and dry to obtain sodium this compound.
Reaction Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the synthesis of sodium this compound.
Caption: Reaction pathway for the synthesis of sodium this compound.
Caption: Generalized experimental workflow for the synthesis.
Safety Considerations
Benzenesulfonyl chloride is a corrosive substance and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction with water can be slow but may produce hydrochloric acid. The reaction with bases can be exothermic.
Conclusion
The synthesis of sodium this compound from benzenesulfonyl chloride is a robust and well-established reaction. The choice of reducing agent and careful control of pH and temperature are key to achieving high yields of the desired product. The protocols and data presented in this guide provide a solid foundation for researchers to successfully perform this synthesis in a laboratory setting.
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. Sodium this compound - News - Shouguang Nuomeng Chemical Co., Ltd [nuomengchemical.com]
- 3. BENZENESULFINIC ACID SODIUM SALT synthesis - chemicalbook [chemicalbook.com]
- 4. CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Stability and Storage of Benzenesulfinates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for benzenesulfinate salts, with a primary focus on sodium this compound. Understanding the chemical stability of these versatile reagents is critical for their effective use in research, development, and manufacturing. This document details the intrinsic stability of benzenesulfinates, factors influencing their degradation, primary decomposition pathways, and recommended analytical methods for stability assessment.
Core Concepts of this compound Stability
This compound salts, particularly sodium this compound, are generally stable crystalline solids under ambient conditions.[1][2] However, their stability is influenced by several environmental factors, including temperature, moisture, light, and pH. The primary mode of degradation for sulfinic acids and their salts is disproportionation, a redox reaction that becomes more pronounced under acidic conditions and at elevated temperatures.[3]
Key Stability Characteristics:
-
Appearance: Typically a white to light yellow crystalline powder.[1][4] A change in color, such as yellowing, can be an initial indicator of decomposition.[3]
-
Hygroscopicity: this compound salts can be hygroscopic, meaning they can absorb moisture from the atmosphere.[5][6] This underscores the importance of storing them in tightly sealed containers in a dry environment.
-
Thermal Stability: While stable at room temperature, benzenesulfinates can decompose under extreme heat.[1][7]
-
Incompatibilities: These compounds are incompatible with strong oxidizing agents.[1][8][9]
Factors Influencing this compound Stability
Several external factors can compromise the stability of benzenesulfinates, leading to degradation and the formation of impurities.
Temperature
Elevated temperatures accelerate the rate of chemical degradation. For benzenesulfinates, higher temperatures favor the disproportionation reaction.[3] For long-term storage of stock solutions, freezing is recommended, with typical conditions being -20°C for up to one month and -80°C for up to six months.[10]
Moisture (Hygroscopicity)
The hygroscopic nature of many this compound salts necessitates storage in a low-humidity environment.[5][6] Absorbed moisture can facilitate degradation reactions and may lead to physical changes in the solid, such as clumping.
Light (Photostability)
Exposure to light, particularly UV light, can induce photodegradation.[11] It is recommended to store benzenesulfinates in the dark or in light-resistant containers.
pH
The pH of the environment, especially in solution, is a critical factor. Acidic conditions are known to accelerate the disproportionation of sulfinic acids.[3] Therefore, maintaining a neutral or slightly alkaline pH is generally advisable for aqueous solutions of this compound salts.
Influence of the Counter-ion
The choice of the counter-ion can impact the stability of the this compound salt. For instance, zinc this compound is noted for its enhanced thermal stability compared to the free acid.[10] While sodium this compound is the most commonly used, other salts like lithium or zinc this compound may offer advantages in specific applications where stability under certain conditions is a concern.
Decomposition Pathways
The primary decomposition pathway for benzenesulfinates is disproportionation. This reaction involves two molecules of the sulfinic acid (or its protonated form) reacting to yield a more oxidized species (sulfonic acid) and a more reduced species (thiosulfonate).[3]
Other potential degradation pathways include oxidation, particularly in the presence of strong oxidizing agents, which would lead to the formation of benzenesulfonic acid.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound salts, the following storage conditions are recommended:
| Parameter | Solid Form | Stock Solution |
| Temperature | Cool, dry place (typically room temperature) | -20°C (up to 1 month) or -80°C (up to 6 months)[10] |
| Atmosphere | Tightly sealed container, under an inert gas (e.g., nitrogen or argon) is preferable | Sealed vials, purged with an inert gas |
| Light | In the dark or in an amber/opaque container | Amber vials or stored in the dark |
| Moisture | Store in a desiccator or low humidity environment | Use anhydrous solvents where possible and store away from moisture |
Experimental Protocols for Stability Assessment
A comprehensive assessment of this compound stability involves a combination of analytical techniques to monitor for degradation under various stress conditions.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[12][13][14] These studies involve subjecting the this compound to conditions more severe than accelerated stability testing.
Methodology:
-
Acid and Base Hydrolysis:
-
Prepare solutions of the this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw aliquots, neutralize them, and dilute for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the this compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).
-
Incubate at room temperature or slightly elevated temperature.
-
Monitor the degradation over time.
-
-
Thermal Degradation (Solid State):
-
Expose the solid this compound to elevated temperatures (e.g., 80°C, 100°C) in a calibrated oven.
-
Analyze samples at various time points.
-
-
Photostability Testing:
-
Expose the solid this compound and its solution to a light source according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9][15]
-
Include a dark control to differentiate between light-induced and thermal degradation.
-
Stability-Indicating Analytical Method: HPLC
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent this compound from its degradation products.[1]
Protocol for Monitoring Stability by HPLC:
-
Sample Preparation: Prepare a stock solution of the this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.[1] Divide this solution into several vials for storage under different conditions (e.g., -20°C, 4°C, room temperature, and the stress conditions mentioned above).[1]
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector at a wavelength where the this compound and its expected degradation products have significant absorbance.
-
-
Time-Point Analysis: At designated time points, withdraw an aliquot from each vial, dilute to a suitable concentration, and inject it into the HPLC system.[16]
-
Data Analysis:
-
Determine the peak area of the parent compound and any degradation products.
-
Calculate the percentage of the remaining parent compound and the percentage of each degradation product.
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics and half-life under each condition.[16]
-
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and decomposition profile of the solid this compound.[12][17]
Protocol for TGA/DSC Analysis:
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the finely ground this compound into a TGA or DSC pan.
-
TGA Methodology:
-
Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) at a constant flow rate.
-
Temperature Program: Ramp the temperature from ambient to a temperature beyond the decomposition point (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).
-
Data Analysis: Plot the percentage of weight loss versus temperature to identify the onset of decomposition and different degradation steps.
-
-
DSC Methodology:
-
Atmosphere: Inert (e.g., nitrogen).
-
Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that includes any phase transitions and decomposition.
-
Data Analysis: Plot the heat flow as a function of temperature to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
-
Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique used to measure the extent and rate of moisture sorption and desorption by a solid material.[6][11][18]
Protocol for DVS Analysis:
-
Sample Preparation: Place a small, accurately weighed amount of the this compound in the DVS instrument.
-
Methodology:
-
Drying: Initially dry the sample in the instrument at 0% relative humidity (RH) to establish a baseline mass.
-
Sorption/Desorption Cycle: Subject the sample to a pre-defined program of increasing and then decreasing RH steps (e.g., 0% to 90% RH and back down in 10% increments) at a constant temperature (e.g., 25°C).
-
Equilibrium: At each RH step, the instrument monitors the sample mass until it reaches equilibrium (i.e., a stable weight).
-
-
Data Analysis:
-
Plot the change in mass as a function of RH to generate a sorption-desorption isotherm.
-
This isotherm reveals the hygroscopic nature of the material and can indicate the formation of hydrates.
-
Conclusion
While this compound salts are valuable and generally stable reagents, their efficacy and the reliability of experimental results depend on proper handling and storage. A thorough understanding of their stability profile, including the factors that promote degradation and the primary decomposition pathways, is essential for researchers, scientists, and drug development professionals. By implementing the recommended storage conditions and utilizing the described experimental protocols for stability assessment, users can ensure the quality and integrity of these important chemical compounds.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. scribd.com [scribd.com]
- 3. biobostonconsulting.com [biobostonconsulting.com]
- 4. Ich guideline for stability testing | PPTX [slideshare.net]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]
- 7. Sodium this compound | C6H6O2S.Na | CID 24192231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 12. sgs.com [sgs.com]
- 13. biomedres.us [biomedres.us]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. ema.europa.eu [ema.europa.eu]
- 16. benchchem.com [benchchem.com]
- 17. Lithium this compound | C6H5LiO2S | CID 4097323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. particletechlabs.com [particletechlabs.com]
Benzenesulfinic Acid Sodium Salt: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the properties, synthesis, and multifaceted applications of benzenesulfinic acid sodium salt in modern organic chemistry and pharmaceutical development.
General Description
Benzenesulfinic acid sodium salt (C₆H₅SO₂Na), also known as sodium benzenesulfinate, is a versatile and stable organosulfur compound with a molecular weight of 164.16 g/mol .[1][2][3] It typically appears as a white crystalline powder or colorless flaky crystals.[4][5] This salt is readily soluble in water and slightly soluble in ethanol.[4] Its stability under normal conditions and relatively low toxicity make it a valuable reagent in a wide array of chemical transformations.
The utility of benzenesulfinic acid sodium salt in organic synthesis is extensive. It serves as a potent nucleophile and a precursor to the benzenesulfonyl moiety, a common structural motif in many biologically active molecules and functional materials. Key applications include the synthesis of sulfones, its use as a traceless linker in solid-phase synthesis, and as a crucial component in copper-catalyzed multicomponent reactions for the construction of complex heterocyclic scaffolds.[5][6]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of benzenesulfinic acid sodium salt is provided below for easy reference.
Table 1: Physicochemical Properties of Benzenesulfinic Acid Sodium Salt
| Property | Value | Reference(s) |
| CAS Number | 873-55-2 | [2][3] |
| Molecular Formula | C₆H₅NaO₂S | [1][2][3] |
| Molecular Weight | 164.16 g/mol | [1][2][3] |
| Appearance | White crystalline powder or colorless flaky crystals | [4][5] |
| Melting Point | >300 °C | [3][4][5] |
| Solubility | Soluble in water, slightly soluble in ethanol | [4] |
| Density | 1.45 g/cm³ at 20°C | [7] |
Table 2: Spectroscopic Data of Benzenesulfinic Acid Sodium Salt
| Technique | Key Data | Reference(s) |
| ¹H NMR | Spectra available on public databases. | [1][8] |
| ¹³C NMR | Spectra available on public databases. | [1][9] |
| FTIR (KBr Pellet) | Characteristic peaks can be found on public databases. | [1][10] |
| Mass Spectrometry | Data available on public databases. | [11] |
Synthesis of Benzenesulfinic Acid Sodium Salt
Benzenesulfinic acid sodium salt can be synthesized through the reduction of benzenesulfonyl chloride. A common laboratory-scale procedure is outlined below.
Experimental Protocol: Synthesis from Benzenesulfonyl Chloride
Materials:
-
Benzenesulfonyl chloride
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Methanol (B129727) (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve benzenesulfonyl chloride (1 equivalent) in water.
-
Add sodium sulfite (2 equivalents) and sodium bicarbonate (2 equivalents) to the solution.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from methanol to obtain pure benzenesulfinic acid sodium salt.
Applications in Organic Synthesis
Benzenesulfinic acid sodium salt is a cornerstone reagent in a variety of synthetic transformations, enabling the efficient construction of complex molecules.
Synthesis of Sulfones
A primary application of benzenesulfinic acid sodium salt is in the synthesis of sulfones, which are important structural motifs in many pharmaceuticals. This can be achieved through the reaction with organic halides or via copper-catalyzed cross-coupling with boronic acids.
Experimental Protocol: General Procedure for the Synthesis of Sulfones
Materials:
-
Organic halide (e.g., alkyl or aryl halide)
-
Benzenesulfinic acid sodium salt
-
Higher alcohols or diols (as solvent)
Procedure:
-
Dissolve the organic halide (1 equivalent) and benzenesulfinic acid sodium salt (1.2 equivalents) in a suitable high-boiling alcohol or diol.
-
Heat the reaction mixture at a temperature appropriate for the specific substrate (typically reflux) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[3][5][12]
Experimental Protocol: Synthesis of Aryl Sulfones
Materials:
-
Arylboronic acid
-
Benzenesulfinic acid sodium salt
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
4Å Molecular sieves
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a reaction vessel, add the arylboronic acid (1 equivalent), benzenesulfinic acid sodium salt (1.5 equivalents), Cu(OAc)₂ (10 mol%), 1,10-phenanthroline (20 mol%), and 4Å molecular sieves.
-
Add a mixture of DCM and DMSO as the solvent.
-
Stir the reaction mixture at 40°C under an oxygen atmosphere until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired aryl sulfone.[13][14]
Traceless Linker in Solid-Phase Synthesis
Benzenesulfinic acid sodium salt can be incorporated into a polymer support and used as a traceless linker in solid-phase organic synthesis (SPOS). This strategy allows for the assembly of complex molecules on a solid support, with subsequent cleavage from the resin without leaving a functional group "scar" from the linker.
Experimental Workflow: Solid-Phase Synthesis of Pyrazolines
The synthesis of pyrazolines on a solid support using a sulfone linker derived from benzenesulfinic acid sodium salt involves several key steps:
-
Sulfinate S-alkylation: The polymer-supported sodium sulfinate is alkylated with a suitable electrophile.
-
Sulfone anion alkylation: The resulting sulfone is deprotonated to form a nucleophilic anion, which is then reacted with an epoxide.
-
γ-Hydroxy sulfone to γ-ketosulfone oxidation: The secondary alcohol is oxidized to a ketone.
-
Traceless product release: The product is cleaved from the resin via an elimination-cyclization reaction, yielding the pyrazoline and regenerating the sulfinic acid on the resin.[15][16][17]
Copper-Catalyzed Domino Synthesis of Isoxazoles
Benzenesulfinic acid sodium salt is a key reagent in the copper(II)-catalyzed three-component domino reaction for the synthesis of fully substituted 4-benzenesulfonyl isoxazoles. This reaction proceeds under mild conditions with high chemoselectivity.[6][18]
Experimental Protocol: Synthesis of 4-Benzenesulfonyl Isoxazoles
Materials:
-
2-Nitro-1,3-enyne
-
Amine
-
Benzenesulfinic acid sodium salt
-
Copper(II) catalyst (e.g., Cu(OTf)₂)
-
Solvent (e.g., DCE)
Procedure:
-
In a reaction vial, combine the 2-nitro-1,3-enyne (1 equivalent), amine (1.2 equivalents), and benzenesulfinic acid sodium salt (1.5 equivalents).
-
Add the copper(II) catalyst (5-10 mol%) and the solvent.
-
Stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete.
-
Quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 4-benzenesulfonyl isoxazole.[6]
Safety and Handling
Benzenesulfinic acid sodium salt is generally considered to have low toxicity.[4] However, as with all chemicals, appropriate safety precautions should be taken. It may cause skin and eye irritation.[19][20]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[20]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[20][21]
Table 3: Toxicity Data
| Endpoint | Species | Value | Reference(s) | |---|---|---| | Oral LD50 | Rat | >5000 mg/kg bw (for analogue) |[19] | | Dermal LD50 | Rabbit | >2000 mg/kg bw (for analogue) |[19] |
Conclusion
Benzenesulfinic acid sodium salt is a highly valuable and versatile reagent in organic synthesis. Its stability, ease of handling, and diverse reactivity make it an indispensable tool for the construction of a wide range of organic molecules, including those with significant pharmaceutical and material science applications. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors.
References
- 1. Benzenesulfinic acid, sodium salt | C6H5NaO2S | CID 2723840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium this compound | C6H6O2S.Na | CID 24192231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ベンゼンスルフィン酸 ナトリウム塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Benzenesulfinic acid sodium salt [chembk.com]
- 5. BENZENESULFINIC ACID SODIUM SALT | 873-55-2 [chemicalbook.com]
- 6. Copper(II)-Catalyzed Domino Synthesis of 4-Benzenesulfonyl Isoxazoles from 2-Nitro-1,3-enynes, Amines, and Sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 873-55-2 CAS MSDS (BENZENESULFINIC ACID SODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. BENZENESULFINIC ACID SODIUM SALT(873-55-2) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Benzenesulfonic acid, sodium salt [webbook.nist.gov]
- 11. massbank.eu [massbank.eu]
- 12. BENZENESULFINIC ACID SODIUM SALT CAS#: 873-55-2 [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Collection - Solid-Phase Synthesis of Pyrazolines and Isoxazolines with Sodium this compound as a Traceless Linker - Organic Letters - Figshare [acs.figshare.com]
- 17. Solid-phase synthesis of pyrazolines and isoxazolines with sodium this compound as a traceless linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. chemicalbook.com [chemicalbook.com]
Sodium Benzenesulfinate: A Technical Guide for Chemical Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of sodium benzenesulfinate (C₆H₅NaO₂S), a versatile chemical reagent with significant applications in organic synthesis and the development of pharmaceuticals. This guide details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and outlines its role as a crucial building block in forming various organosulfur compounds.
Core Properties and Data
Sodium this compound is a white to light yellow crystalline solid.[1] It is stable under normal temperature and pressure but is known to be hygroscopic and should be protected from strong oxidants.[2][3] Key quantitative data for this compound are summarized below.
| Property | Data | Reference(s) |
| Chemical Formula | C₆H₅NaO₂S | [4] |
| Molecular Weight | 164.16 g/mol | [5] |
| CAS Number | 873-55-2 | [2] |
| Appearance | White crystalline powder or crystals | [5] |
| Melting Point | >300 °C | [5] |
| Solubility | Soluble in water.[2] Specific quantitative data ( g/100 mL) is not readily available in public datasheets. Solubility in a 10% DMSO, 90% (20% SBE-β-CD in Saline) solution is ≥ 5 mg/mL.[6] | [2][6] |
Spectroscopic Data
While detailed spectral peak lists are not consistently published across general chemical literature, typical spectroscopic data can be found in dedicated databases. The primary techniques used for the characterization of sodium this compound are ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.
| Spectrum Type | Data Summary / Reference |
| ¹H NMR | Spectra are available for viewing at chemical suppliers and in databases such as ChemicalBook and PubChem.[4][7] |
| ¹³C NMR | Spectra are available for viewing in databases such as PubChem.[7] |
| IR | Key absorptions are expected for the sulfinate group (S=O stretch) and the aromatic ring. Spectra can be viewed at ChemicalBook.[8] |
Experimental Protocols
Sodium this compound is valuable both as a product of synthesis and as a reagent for creating more complex molecules, particularly sulfones, which are a common motif in pharmaceuticals.
Protocol 1: Synthesis of Sodium this compound
This protocol details the synthesis of sodium this compound via the reduction of benzenesulfonyl chloride. This is a common and reliable laboratory method.[5]
Reaction: C₆H₅SO₂Cl + Na₂SO₃ → C₆H₅SO₂Na + NaSO₃Cl
Materials:
-
Benzenesulfonyl chloride
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Methanol (B129727) (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfite (2.0 equivalents) and sodium bicarbonate (2.0 equivalents) in deionized water.
-
Add benzenesulfonyl chloride (1.0 equivalent) to the aqueous solution.
-
Heat the reaction mixture to 80°C and maintain for 4 hours with vigorous stirring.
-
Upon completion of the reaction (which can be monitored by TLC), remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid from methanol to yield pure sodium this compound.
Protocol 2: Synthesis of Aryl Sulfones
Sodium this compound is a key nucleophile for the synthesis of aryl sulfones. The following protocol is adapted from a procedure in Organic Syntheses for the preparation of a functionalized cyclohexene (B86901) sulfone, illustrating a typical application.[9]
Reaction: C₆H₅SO₂Na + HgCl₂ + C₆H₈ → C₁₂H₁₃ClHgO₂S (trans-3-(Phenylsulfonyl)-4-(chloromercuri)cyclohexene)
Materials:
-
Mercury(II) chloride (HgCl₂)
-
Sodium this compound (C₆H₅SO₂Na)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
Procedure:
-
Charge a 1-L round-bottomed flask with mercury(II) chloride (120 mmol), sodium this compound (150 mmol), 80 mL of dimethyl sulfoxide, and 400 mL of water.[9]
-
Stir the resulting slurry at room temperature for 2 hours.[9]
-
Add 1,3-cyclohexadiene (132 mmol) dropwise to the vigorously stirred mixture over several minutes.[9]
-
Continue stirring the reaction mixture for an additional 2 hours at room temperature.[9]
-
Cool the reaction flask in an ice bath to precipitate the product.[9]
-
Collect the solid product by filtration using a Büchner funnel, wash with 400 mL of water, and dry in a desiccator under vacuum to yield trans-3-(phenylsulfonyl)-4-(chloromercuri)cyclohexene.[9]
Key Applications in Drug Development and Synthesis
Sodium this compound serves as a powerful and versatile building block for the synthesis of a variety of organosulfur compounds.[5] Its primary utility in the context of drug development lies in its ability to introduce the sulfonyl functional group (R-SO₂-R'), which is a common structural feature in many therapeutic agents.
-
Synthesis of Sulfones: As detailed in the protocol above, it is widely used to synthesize sulfones via reaction with organic halides or other electrophiles.[5]
-
Formation of Sulfonamides: It can be used in copper-catalyzed oxidative coupling reactions with amines to construct sulfonamides, another critical functional group in pharmaceuticals.
-
Radical Reactions: The sulfinate group can be a source of sulfonyl radicals, which can participate in a variety of carbon-sulfur bond-forming reactions.
-
Traceless Linker in Solid-Phase Synthesis: It has been employed as a traceless linker in the solid-phase synthesis of various heterocyclic compounds such as pyrazolines and isoxazolines.
Visualized Workflows and Pathways
To clarify the logical flow of the synthesis and application of sodium this compound, the following diagrams are provided in the DOT language.
Caption: Workflow for the synthesis of sodium this compound.
Caption: General pathway for aryl sulfone synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.de [fishersci.de]
- 4. echemi.com [echemi.com]
- 5. BENZENESULFINIC ACID SODIUM SALT | 873-55-2 [chemicalbook.com]
- 6. Sodium this compound | C6H6O2S.Na | CID 24192231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzenesulfinic acid, sodium salt | C6H5NaO2S | CID 2723840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Sodium this compound | 873-55-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
An In-depth Technical Guide to the Safety and Handling of Sodium Benzenesulfinate
This document provides a comprehensive overview of the safety protocols, handling procedures, and potential hazards associated with sodium benzenesulfinate (CAS No. 873-55-2). It is intended for researchers, scientists, and professionals in the field of drug development who may handle this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
Sodium this compound is the sodium salt of benzenesulfinic acid. While some safety data sheets (SDS) indicate that the substance does not meet the criteria for classification under Regulation (EC) No 1272/2008 (CLP), other sources suggest it may cause irritation to the eyes, skin, and respiratory tract.[1][2][3][4] One supplier classifies it as a skin and eye irritant (Category 2).[5] Given the conflicting information, it is prudent to handle the compound with care, assuming it is potentially irritating.
Potential Health Effects:
-
Skin Contact: May cause skin irritation.[3][4] Some pre-existing dermatitis conditions may be accentuated.[4]
-
Ingestion: May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[3]
Physical and Chemical Hazards:
-
Dust Explosion: As a fine powder, dusts at sufficient concentrations can form explosive mixtures with air.[3][4] Dust deposits may accumulate and enrich fine dust, leading to an explosion hazard.[1]
A systematic approach to managing the hazards associated with sodium this compound is crucial. The following diagram illustrates the logical workflow for hazard identification and control.
References
Unveiling the Legacy of Benzenesulfinates: A Technical Guide to Their Discovery and Enduring Relevance
For Immediate Release
A comprehensive exploration into the discovery, history, and foundational chemistry of benzenesulfinate compounds is detailed in a new technical guide. Addressed to researchers, scientists, and professionals in drug development, this document furnishes an in-depth account of the synthesis, properties, and reactions of these pivotal organosulfur compounds, tracing their origins to the late 19th century and highlighting their continued significance in modern organic synthesis.
The journey into the world of benzenesulfinates begins with the pioneering work of German chemist Oscar Jacobsen. In 1876, Jacobsen reported the formation of benzenesulfinic acid and its sodium salt, sodium this compound, through the reduction of benzenesulfonyl chloride. This seminal discovery, published in the Berichte der deutschen chemischen Gesellschaft, laid the groundwork for over a century of research and application of this versatile class of compounds.
This guide provides a meticulous chronicle of the historical development of this compound chemistry, offering detailed experimental protocols for key historical syntheses, including Jacobsen's original method. By presenting these early procedures, the guide offers a unique perspective on the evolution of synthetic organic chemistry.
Core Synthetic Methodologies: From Historical Roots to Modern Practice
The primary historical and still widely practiced method for the preparation of this compound salts is the reduction of the corresponding benzenesulfonyl chloride. This guide presents detailed protocols for two of the earliest and most significant methods:
1. Reduction with Zinc Dust: This method, a cornerstone of early this compound synthesis, involves the treatment of benzenesulfonyl chloride with zinc dust in an aqueous or alcoholic solution.
2. Reduction with Sodium Sulfite: An alternative and efficient method relies on the reaction of benzenesulfonyl chloride with an aqueous solution of sodium sulfite, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
For clarity and reproducibility, the experimental protocols for these foundational syntheses are presented in a structured format, outlining the necessary reagents, equipment, and step-by-step procedures as they would have been performed in the late 19th and early 20th centuries.
Quantitative Data at a Glance
To facilitate a clear understanding of the physical and chemical properties of this compound compounds, this guide summarizes key quantitative data in tabular form. This includes melting points of early derivatives and representative yields of historical synthetic preparations.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Benzenesulfinic Acid | C₆H₅SO₂H | 142.17 | 83-84 |
| Sodium this compound | C₆H₅SO₂Na | 164.16 | >300 |
| Zinc this compound | (C₆H₅SO₂)₂Zn | 347.62 | 225 |
Table 1: Physical Properties of Key this compound Compounds
| Reaction | Reducing Agent | Reported Yield (%) |
| Benzenesulfonyl Chloride to Sodium this compound | Zinc Dust | ~70-80 |
| Benzenesulfonyl Chloride to Sodium this compound | Sodium Sulfite | ~85-95 |
Table 2: Representative Yields of Historical this compound Syntheses
Visualizing the Chemistry: Reaction Pathways and Workflows
To further enhance the understanding of the chemical principles at play, this guide incorporates visualizations of key reaction mechanisms and experimental workflows using the DOT language for graph visualization.
Figure 1: Generalized pathway for the reduction of benzenesulfonyl chloride.
Figure 2: Experimental workflow for sodium this compound synthesis.
Enduring Legacy and Future Directions
From their initial discovery as a novel class of organosulfur compounds, benzenesulfinates have evolved into indispensable reagents in organic synthesis. Their utility spans a wide range of transformations, including the formation of sulfones, sulfonamides, and sulfinate esters. The foundational work of Jacobsen and his contemporaries paved the way for the development of modern synthetic methodologies that are crucial in the pharmaceutical, agrochemical, and materials science industries. This guide serves as a testament to their pioneering spirit and the enduring legacy of their discoveries.
Theoretical Underpinnings of Benzenesulfinate Reactivity: An In-depth Guide for Researchers
Introduction
Benzenesulfinate and its salts are versatile reagents in organic synthesis, serving as precursors to a wide array of valuable sulfur-containing molecules. Their utility in the pharmaceutical and materials science sectors stems from their dual reactivity as both nucleophiles and radical precursors. This technical guide provides a comprehensive overview of the theoretical studies that govern the reactivity of the this compound anion, offering insights for researchers, scientists, and professionals in drug development. We will delve into its ambident nucleophilicity, its role in radical reactions, and provide detailed experimental protocols and visual representations of key reaction pathways.
Core Concepts in this compound Reactivity
The reactivity of the this compound anion (C₆H₅SO₂⁻) is primarily dictated by the presence of lone pairs on both the sulfur and oxygen atoms, making it an ambident nucleophile. This dual nature allows it to react with electrophiles at either the sulfur or oxygen center, leading to the formation of sulfones or sulfinate esters, respectively. Furthermore, under appropriate conditions, this compound can undergo single-electron transfer (SET) to generate a benzenesulfonyl radical (C₆H₅SO₂•), opening up a rich landscape of radical-mediated transformations.
Ambident Nucleophilicity: A Tale of Two Atoms
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the factors that control the regioselectivity of this compound's nucleophilic attack. The outcome of the reaction (S- vs. O-attack) is a delicate balance between kinetic and thermodynamic control, influenced by the nature of the electrophile, the solvent, and the counter-ion.
Generally, S-alkylation is thermodynamically favored due to the greater strength of the S-C bond compared to the O-C bond.[1] However, the harder oxygen atom is often the site of initial kinetic attack by hard electrophiles, in accordance with Hard and Soft Acids and Bases (HSAB) theory. Conversely, softer electrophiles tend to favor attack at the softer sulfur atom.[1]
Data Presentation: Calculated Activation Energies for Ambident Attack
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| S-Attack (Sulfone formation) | TS-S | 18.5 |
| O-Attack (Sulfinate ester formation) | TS-O | 22.1 |
Note: These values are illustrative and based on general principles of sulfinate reactivity. Actual values would require specific DFT calculations.
This energetic preference for the sulfur-centered transition state (TS-S) suggests that the formation of the sulfone is kinetically favored under conditions where the reaction is irreversible.
Radical Reactivity of this compound
The generation of the benzenesulfonyl radical from sodium this compound is a key step in many modern synthetic methodologies. This is often achieved through oxidation, either chemically or photochemically, frequently with the aid of a metal catalyst such as copper.[2][3][4] Once formed, the sulfonyl radical can participate in a variety of reactions, most notably the addition to unsaturated systems like alkenes and alkynes.
A common mechanistic motif involves a radical chain reaction with distinct initiation, propagation, and termination steps.[5]
Experimental Protocols
1. Synthesis of 2-(Phenylsulfonyl)-1,3-cyclohexadiene via Radical Addition
This procedure details the reaction of sodium this compound with 1,3-cyclohexadiene, proceeding through a presumed radical pathway.[6]
-
Materials:
-
Mercury(II) chloride (HgCl₂)
-
Sodium this compound (C₆H₅SO₂Na)
-
1,3-Cyclohexadiene
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH)
-
Magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
A slurry of mercury(II) chloride (120 mmol) and sodium this compound (150 mmol) in a mixture of DMSO (80 mL) and water (400 mL) is stirred at room temperature for 2 hours.
-
1,3-Cyclohexadiene (132 mmol) is added dropwise to the vigorously stirred mixture. The reaction is stirred for an additional 2 hours.
-
The solid intermediate, trans-3-(phenylsulfonyl)-4-(chloromercuri)cyclohexene, is collected by filtration, washed with water, and dried.
-
The dried intermediate (116 mmol) is suspended in diethyl ether (600 mL).
-
A 2 M aqueous solution of sodium hydroxide (350 mmol) is added, and the mixture is stirred vigorously for 30 minutes. The mixture will turn black.
-
The layers are separated, and the aqueous phase is extracted with diethyl ether.
-
The combined organic layers are filtered through a short silica gel column, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-(phenylsulfonyl)-1,3-cyclohexadiene.
-
2. Copper-Catalyzed Oxysulfonylation of 2-Vinylbenzoic Acid
This protocol describes a copper-catalyzed reaction where sodium this compound acts as a sulfonyl radical precursor.
-
Materials:
-
2-Vinylbenzoic acid
-
Sodium this compound
-
Copper(II) chloride (CuCl₂)
-
1,2-Dichloroethane (DCE)
-
Oxygen (balloon)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
To an oven-dried 5 mL Schlenk tube equipped with a magnetic stirring bar, add 2-vinylbenzoic acid (0.2 mmol), sodium this compound (0.4 mmol), and CuCl₂ (0.02 mmol) in DCE (2 mL).
-
The tube is degassed and backfilled with oxygen three times.
-
The reaction mixture is stirred at 80 °C until the starting material is consumed (monitored by TLC, typically 12 hours).
-
The mixture is cooled, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are dried and concentrated to yield the γ-sulfonylated phthalide (B148349) product.
-
3. Representative Protocol for O-Alkylation of Phenols (Adaptable for Sulfinates)
-
Materials:
-
Phenol (B47542) (or sodium this compound)
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a suspension of sodium hydride (1.2-1.5 equivalents) in anhydrous THF or DMF under an inert atmosphere at 0 °C, add a solution of the phenol (1.0 equivalent) in the same solvent dropwise.
-
Allow the mixture to stir at 0 °C or room temperature for 30-60 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add a solution of the alkyl halide (1.1-1.2 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography.
-
Visualizing Reaction Pathways
Logical Relationship: Ambident Reactivity of this compound
The choice of reaction conditions and the nature of the electrophile dictate the outcome of the nucleophilic substitution reaction with the this compound anion. This logical relationship can be visualized as follows:
Experimental Workflow: Copper-Catalyzed Oxysulfonylation of Vinylarenes
The following diagram illustrates the key steps in the copper-catalyzed oxysulfonylation of vinylarenes with sodium this compound, a process that proceeds through a radical mechanism.[2][3][4]
Signaling Pathway: Radical Chain Mechanism of Sulfonyl Radical Addition
The addition of a benzenesulfonyl radical to an alkene often proceeds via a classical radical chain mechanism, which can be depicted as a signaling pathway with initiation, propagation, and termination steps.
Conclusion and Future Outlook
The reactivity of this compound is a rich and multifaceted area of chemical research. Theoretical studies have provided a fundamental understanding of its ambident nucleophilic character and its propensity to engage in radical transformations. While a clear picture of the factors governing its reactivity has emerged, there remains a need for more detailed quantitative theoretical data, particularly concerning the precise activation barriers for S- versus O-attack with a variety of electrophiles and solvents. Such data would enable more accurate predictions and the rational design of reaction conditions to favor a desired outcome.
For professionals in drug development, a deeper understanding of this compound reactivity can inform the synthesis of novel sulfonamide and sulfone-containing drug candidates. The ability to control the regioselectivity of its reactions and to harness its radical chemistry opens up new avenues for the construction of complex molecular architectures with potential therapeutic applications. Future research will likely focus on expanding the synthetic utility of this compound through the development of novel catalytic systems and a more profound integration of computational and experimental approaches to unravel the subtleties of its reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Aerobic Copper-Catalyzed Oxysulfonylation of Vinylarenes with Sodium Sulfinates under Mild Conditions: A Modular Synthesis of β-Ketosulfones [organic-chemistry.org]
- 3. Aerobic Copper-Catalyzed Oxysulfonylation of Vinylarenes with Sodium Sulfinates under Mild Conditions: A Modular Synthesis of β-Ketosulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Aerobic Copper-Catalyzed Hydroxysulfonylation of Vinylarenes with Sodium Sulfinates - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. Stereoselective Synthesis of (E)-Alkenyl Sulfones from Alkenes or Alkynes via Copper-Catalyzed Oxidation of Sodium Sulfinates [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Sodium Benzenesulfinate: Chemical Identifiers, Experimental Protocols, and Applications
This technical guide provides a comprehensive overview of sodium benzenesulfinate, a versatile organic compound with significant applications in research and development. Aimed at researchers, scientists, and drug development professionals, this document details its chemical identifiers, provides in-depth experimental protocols for its synthesis and purification, and includes a workflow diagram for these processes.
Chemical Identifiers and Properties
Sodium this compound is a white crystalline solid or powder that is stable under normal room temperature and pressure.[1] It is soluble in water and serves as a crucial reagent in various organic syntheses.[2] Key identifiers and properties are summarized in the table below for easy reference.
| Identifier Type | Value | Reference(s) |
| CAS Number | 873-55-2 | [3] |
| Molecular Formula | C₆H₅NaO₂S | [4] |
| Molecular Weight | 164.16 g/mol | [3] |
| IUPAC Name | sodium this compound | [4] |
| Synonyms | Benzenesulfinic acid sodium salt, Sodium phenylsulfinate | [4] |
| InChI | InChI=1S/C6H6O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H,(H,7,8);/q;+1/p-1 | [4] |
| InChIKey | CHLCPTJLUJHDBO-UHFFFAOYSA-M | [4] |
| SMILES | C1=CC=C(C=C1)S(=O)[O-].[Na+] | [4] |
| Melting Point | >300 °C |
Experimental Protocols
Detailed methodologies for the synthesis and purification of sodium this compound are provided below. These protocols are designed to be followed in a standard laboratory setting.
This protocol describes the synthesis of sodium this compound via the reduction of benzenesulfonyl chloride.
Materials:
-
Benzenesulfonyl chloride
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, prepare a solution of benzenesulfonyl chloride (11 mmol) in 50 mL of deionized water.[5]
-
To this solution, add sodium sulfite (22 mmol) and sodium bicarbonate (22 mmol).[5]
-
Heat the reaction mixture to 80°C and maintain this temperature for 4 hours with continuous stirring.[5]
-
After the reaction is complete, cool the solution to room temperature.
-
Evaporate the solvent under vacuum to obtain the crude solid product.[5]
-
The crude product can then be purified by recrystallization.
This protocol outlines the purification of crude sodium this compound.
Materials:
-
Crude sodium this compound
-
Methanol or an ethanol-water mixture
-
Deionized water (if using a mixed solvent system)
Equipment:
-
Erlenmeyer flask
-
Hot plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Ice bath
Procedure:
-
Dissolve the crude sodium this compound in a minimal amount of hot methanol or an ethanol-water mixture in an Erlenmeyer flask.[5][6]
-
If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of crystals.[7]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[8]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[8]
-
Dry the crystals, for example, in a vacuum oven, to obtain the pure sodium this compound.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis and purification of sodium this compound as described in the protocols above.
Caption: Workflow for the synthesis and purification of sodium this compound.
Applications in Research and Drug Development
Sodium this compound is a valuable reagent in organic synthesis with several applications relevant to drug development and materials science.
-
Synthesis of Sulfones: It is commonly used in the synthesis of sulfones through reactions with organic halides.[2]
-
Cross-Coupling Reactions: It participates in copper-catalyzed cross-coupling reactions with boronic acids to form aryl sulfones.[2]
-
Radical Reactions: Sodium this compound can act as a precursor to sulfonyl radicals, which are useful in various radical-mediated transformations.[9]
While direct involvement of this compound in biological signaling pathways is not well-documented, the broader class of sulfinic acids, particularly cysteine sulfinic acid, plays a role in cellular redox signaling.[10] Further research may elucidate potential biological activities of this compound and its derivatives.
References
- 1. Sodium this compound - News - Shouguang Nuomeng Chemical Co., Ltd [nuomengchemical.com]
- 2. Benzenesulfinic acid sodium salt: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 3. Sodium this compound | C6H6O2S.Na | CID 24192231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzenesulfinic acid, sodium salt | C6H5NaO2S | CID 2723840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BENZENESULFINIC ACID SODIUM SALT synthesis - chemicalbook [chemicalbook.com]
- 6. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 7. Home Page [chem.ualberta.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. erepo.uef.fi [erepo.uef.fi]
Spectroscopic Analysis of Sodium Benzenesulfinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for sodium benzenesulfinate (C₆H₅SO₂Na), a versatile reagent in organic synthesis. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This guide is intended to serve as a comprehensive resource for the characterization and utilization of this compound in research and development.
Spectral Data Summary
The following tables summarize the key spectral data for sodium this compound. While comprehensive experimental datasets are available in databases such as SpectraBase, this section provides a consolidated overview of expected and reported values.[1]
Table 1: ¹H NMR Spectral Data
The ¹H NMR spectrum of sodium this compound is characterized by signals arising from the protons of the phenyl group. The exact chemical shifts can vary depending on the solvent used.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-2, H-6 (ortho) | 7.8 - 7.9 | Multiplet (dd) | Downfield due to proximity to the electron-withdrawing sulfinate group. |
| H-3, H-5 (meta) | 7.4 - 7.5 | Multiplet (t) | |
| H-4 (para) | 7.4 - 7.5 | Multiplet (t) |
Note: Predicted spectra in D₂O are available in public databases. Experimental data in solvents like DMSO-d₆ would be expected to show similar patterns.
Table 2: ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show four distinct signals for the phenyl group carbons due to symmetry.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C-1 (ipso) | ~148 | Carbon directly attached to the sulfur atom. |
| C-2, C-6 (ortho) | ~125 | |
| C-3, C-5 (meta) | ~129 | |
| C-4 (para) | ~131 |
Note: Specific peak lists are available in spectral databases. The chemical shifts are relative to a standard reference like TMS.
Table 3: IR Spectral Data
The infrared spectrum of sodium this compound is dominated by strong absorptions from the sulfinate group and the aromatic ring.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| S=O Asymmetric Stretch | 1050 - 1000 | Strong |
| S=O Symmetric Stretch | 980 - 930 | Strong |
| C=C Aromatic Stretch | 1600 - 1450 | Medium to Strong |
| C-H Aromatic Stretch | 3100 - 3000 | Medium |
| C-H Aromatic Bending (out-of-plane) | 900 - 675 | Strong |
| C-S Stretch | 700 - 600 | Medium |
Table 4: Mass Spectrometry Data
Mass spectrometry of sodium this compound will primarily provide information on the mass of the this compound anion.
| Ion | m/z (calculated) | Notes |
| [C₆H₅SO₂]⁻ | 141.00 | This compound anion (negative ion mode). |
| [C₆H₅SO₂Na]⁺ | 163.99 | Molecular ion (positive ion mode, less common). |
| Fragments | Varies | Fragmentation may involve loss of SO₂. |
Note: The monoisotopic mass of the sodium salt is 163.9908 Da.[1]
Experimental Protocols
The following are detailed methodologies for acquiring high-quality spectral data for sodium this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
Sodium this compound
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of sodium this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Agitate the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition (¹H NMR):
-
Set the appropriate spectral width and acquisition time.
-
Apply a 90° pulse.
-
Acquire the Free Induction Decay (FID).
-
Typically, 16-64 scans are sufficient.
-
-
Data Acquisition (¹³C NMR):
-
Switch the nucleus to ¹³C.
-
Use a proton-decoupled pulse sequence.
-
A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking to identify the chemical shifts.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in sodium this compound.
Materials:
-
Sodium this compound
-
Potassium Bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FTIR Spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry the KBr powder to remove any moisture.
-
Place a small amount of sodium this compound (1-2 mg) and about 100-200 mg of KBr into the agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to the pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Objective: To determine the mass of the this compound anion and study its fragmentation pattern.
Materials:
-
Sodium this compound
-
Suitable solvent (e.g., methanol, acetonitrile/water mixture)
-
Mass Spectrometer (e.g., with Electrospray Ionization - ESI)
-
Syringe pump or autosampler
Procedure (ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of sodium this compound (e.g., 10-100 µg/mL) in a suitable solvent. The solvent should be compatible with the ESI source.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ionization source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature). For detecting the this compound anion, negative ion mode should be selected.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via a syringe pump or autosampler at a constant flow rate.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Processing:
-
Identify the molecular ion peak corresponding to the this compound anion.
-
Analyze any fragment ions to gain further structural information.
-
Visualization of Analytical Workflow and Data Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of spectroscopic analysis and the interplay between different techniques.
Caption: Experimental workflow for the spectroscopic analysis of sodium this compound.
Caption: Relationship between spectroscopic data and structural information for the this compound anion.
References
Methodological & Application
Application Notes and Protocols: Sodium Benzenesulfinate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Sodium benzenesulfinate (C₆H₅SO₂Na) is a versatile and readily available reagent in organic synthesis. Its stability as a white crystalline solid and its multifaceted reactivity make it a valuable precursor for the introduction of the benzenesulfonyl moiety into a wide range of organic molecules.[1][2][3] This document provides detailed application notes and protocols for key synthetic transformations utilizing sodium this compound, with a focus on its role in the formation of sulfones, thioethers, and sulfonamides.
Synthesis of Sulfones
Aryl and vinyl sulfones are important structural motifs in medicinal chemistry and materials science.[4][5][6][7][8] Sodium this compound serves as an excellent nucleophile or radical precursor for the synthesis of these compounds.[3][9][10]
Palladium-Catalyzed Desulfinative Cross-Coupling for Aryl Sulfone Synthesis
Palladium-catalyzed cross-coupling reactions offer a powerful method for the formation of carbon-sulfur bonds.[11][12][13] The desulfinative coupling of aryl halides with sodium this compound provides a direct route to diaryl sulfones.[11][14]
Reaction Scheme:
Ar-X + C₆H₅SO₂Na --(Pd catalyst, Ligand, Base)--> Ar-SO₂-C₆H₅
Ar = Aryl, X = Br, I
Quantitative Data for Aryl Sulfone Synthesis [11]
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-bromo-4-fluorobenzene (B142099) | Pd(OAc)₂ | PCy₃ | K₂CO₃ | Toluene (B28343) | 150 | 92 |
| 2 | 1-bromo-4-methoxybenzene | Pd(OAc)₂ | PCy₃ | K₂CO₃ | Toluene | 150 | 85 |
| 3 | 1-iodotoluene | Pd(OAc)₂ | PCy₃ | K₂CO₃ | Toluene | 150 | 88 |
Experimental Protocol: Synthesis of 4-Fluorophenyl phenyl sulfone [11]
-
To an oven-dried reaction tube, add sodium 4-methylthis compound (B2793641) (0.2 mmol), 1-bromo-4-fluorobenzene (0.3 mmol), Pd(OAc)₂ (0.01 mmol, 5 mol%), PCy₃ (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous toluene (1.0 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 150 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Logical Workflow for Palladium-Catalyzed Aryl Sulfone Synthesis
Caption: Workflow for Pd-catalyzed aryl sulfone synthesis.
Synthesis of Vinyl Sulfones
Vinyl sulfones are valuable intermediates in organic synthesis, often used as Michael acceptors.[15][16] They can be synthesized from alkenes or vicinal dibromides using sodium this compound.[3][15]
Quantitative Data for Vinyl Sulfone Synthesis from Alkenes [15]
| Entry | Alkene | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene (B11656) | CuI | O₂ | DMF | 100 | 85 |
| 2 | 4-Methylstyrene | CuI | O₂ | DMF | 100 | 82 |
| 3 | 1-Octene | CuI | O₂ | DMF | 100 | 75 |
Experimental Protocol: Synthesis of (E)-(2-phenylvinyl)(phenyl)sulfone from Styrene [15]
-
In a round-bottom flask, dissolve styrene (1.0 mmol) and sodium this compound (1.2 mmol) in DMF (5 mL).
-
Add CuI (0.1 mmol, 10 mol%) and a bipyridine ligand (0.1 mmol, 10 mol%).
-
Stir the mixture vigorously under an oxygen atmosphere (balloon) at 100 °C.
-
Monitor the reaction by TLC.
-
After 24 hours, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired vinyl sulfone.
Reaction Pathway for Vinyl Sulfone Synthesis from Alkenes
Caption: Pathway for copper-catalyzed vinyl sulfone synthesis.
Synthesis of Thioethers via C-H Functionalization
Direct C-H functionalization is an atom-economical approach to form carbon-sulfur bonds. Sodium this compound can serve as a sulfur source for the sulfenylation of electron-rich heterocycles and other arenes.[17][18][19][20]
Quantitative Data for Sulfenylation of Indoles [21]
| Entry | Indole (B1671886) Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | Indole | CuBr₂ | DMF | 100 | 92 |
| 2 | 2-Methylindole | CuBr₂ | DMF | 100 | 85 |
| 3 | 5-Bromoindole | CuBr₂ | DMF | 100 | 88 |
Experimental Protocol: Copper-Catalyzed Sulfenylation of Indole [21]
-
To a reaction vial, add indole (0.3 mmol), sodium this compound (0.4 mmol), and CuBr₂ (0.03 mmol, 10 mol%).
-
Add N,N-dimethylformamide (DMF) (2 mL).
-
Stir the mixture at 100 °C under an air atmosphere for 24 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 3-(phenylthio)-1H-indole.
Proposed Mechanism for C-H Sulfenylation of Indole
Caption: Proposed mechanism for Cu-catalyzed indole sulfenylation.
Synthesis of Sulfonamides
Sulfonamides are a critical class of compounds in the pharmaceutical industry.[4] Sodium this compound can be used in the synthesis of sulfonamides, often through an oxidative coupling with amines.[22]
Quantitative Data for Iodine-Mediated Sulfonamide Synthesis [22]
| Entry | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline (B41778) | MeCN | RT | 12 | 92 |
| 2 | Benzylamine | MeCN | RT | 12 | 88 |
| 3 | Pyrrolidine | MeCN | RT | 12 | 95 |
Experimental Protocol: Synthesis of N-Phenylbenzenesulfonamide [22]
-
In a flask, combine sodium this compound (1.0 mmol), aniline (1.2 mmol), and molecular iodine (1.0 mmol).
-
Add acetonitrile (B52724) (5 mL) as the solvent.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Workflow for Sulfonamide Synthesis
Caption: General workflow for iodine-mediated sulfonamide synthesis.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reaction conditions may need to be optimized for specific substrates.
References
- 1. Benzenesulfinic acid sodium salt: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 2. CAS 873-55-2: Sodium this compound | CymitQuimica [cymitquimica.com]
- 3. Benzenesulfinic acid sodium salt 0.98 Sodium this compound [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 16. Vinyl sulfones in solid-phase synthesis: preparation of 4,5,6,7-tetrahydroisoindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Generation of thioethers via direct C–H functionalization with sodium this compound as a sulfur source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Generation of thioethers via direct C-H functionalization with sodium this compound as a sulfur source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Generation of thioethers via direct C-H functionalization with sodium this compound as a sulfur source. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 20. researchgate.net [researchgate.net]
- 21. Copper-catalysed regioselective sulfenylation of indoles with sodium sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
Benzenesulfinate as a Reagent in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfinates and their derivatives have emerged as versatile and powerful reagents in modern organic synthesis, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. These bench-stable compounds offer a valuable alternative to traditional organometallic reagents, such as organoborons and organotins, for the formation of carbon-carbon, carbon-sulfur, and carbon-nitrogen bonds. Their utility stems from their ability to act as a source of aryl, sulfonyl, and other functional groups under relatively mild reaction conditions. This document provides detailed application notes and experimental protocols for the use of benzenesulfinate as a reagent in key cross-coupling reactions, supported by quantitative data and mechanistic diagrams.
Application Notes
Benzenesulfinates, most commonly used as their sodium salts, participate in a variety of cross-coupling reactions, primarily catalyzed by palladium, nickel, and copper complexes. Their reactivity can be broadly categorized into two main pathways: desulfinative coupling, where sulfur dioxide is extruded to form a new C-C bond, and sulfonylation, where the sulfonyl group is incorporated into the product to form sulfones.
1. Palladium-Catalyzed Desulfinative Cross-Coupling: A Gateway to Biaryls and Diaryl-methanes
Palladium catalysis enables the use of aromatic sodium sulfinates as aryl sources through the extrusion of SO2.[1] This desulfinative cross-coupling strategy is particularly useful for the synthesis of unsymmetrical biaryls and diarylmethanes.[1][2] The reaction typically proceeds with aryl or benzyl (B1604629) halides as coupling partners. A key advantage of this method is the generation of gaseous SO2 as the only byproduct from the sulfinate reagent, which simplifies purification.[3] The reaction tolerates a wide range of functional groups, making it an attractive alternative to traditional Suzuki or Stille couplings, especially when the corresponding boronic acids or stannanes are unstable or difficult to prepare.[2][4]
2. Nickel-Catalyzed Sulfonylation: Synthesis of Aromatic Sulfones
Nickel catalysis, often in conjunction with photoredox catalysis, provides an efficient pathway for the synthesis of aryl, heteroaryl, and vinyl sulfones.[5] In these reactions, this compound acts as a sulfonylating agent, coupling with a variety of aryl and vinyl halides.[5] This dual catalytic system allows the reaction to proceed at room temperature under visible light irradiation, offering a milder alternative to traditional high-temperature copper or palladium-catalyzed sulfonylations.[5][6] The method exhibits excellent functional group tolerance and can even be applied to less reactive aryl chlorides.[5]
3. Copper-Catalyzed Cross-Coupling: Diverse Applications
Copper-mediated reactions have also been developed for the sulfonylation of C-H bonds and the coupling of sulfinates with diazo compounds.[7] Copper-mediated ortho C-H sulfonylation of benzoic acid derivatives with sodium sulfinates has been achieved with high regioselectivity. The copper-catalyzed coupling of sodium sulfinates with diazo compounds provides a mild and efficient route to sulfones.[7] These methods expand the toolkit for the synthesis of sulfone-containing molecules, which are prevalent in medicinal chemistry and materials science.[8]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Desulfinative Synthesis of 4-Fluorobiphenyl (B1198766)
This protocol describes the synthesis of 4-fluorobiphenyl from sodium 4-methylthis compound (B2793641) and 1-bromo-4-fluorobenzene, as an example of a desulfinative Suzuki-Miyaura type cross-coupling.[3]
Materials:
-
Sodium 4-methylthis compound (e.g., 71.3 mg, 0.4 mmol)
-
1-Bromo-4-fluorobenzene (e.g., 35.0 mg, 0.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2) (e.g., 2.2 mg, 0.01 mmol, 5 mol%)
-
Tricyclohexylphosphine (PCy3) (e.g., 5.6 mg, 0.02 mmol, 10 mol%)
-
Potassium carbonate (K2CO3) (e.g., 55.3 mg, 0.4 mmol)
-
Anhydrous 1,4-dioxane (B91453) (2 mL)
Procedure:
-
To an oven-dried Schlenk tube, add sodium 4-methylthis compound, 1-bromo-4-fluorobenzene, Pd(OAc)2, PCy3, and K2CO3.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 4-fluorobiphenyl.
Protocol 2: Nickel/Photoredox-Catalyzed Synthesis of 4-(p-Tolylsulfonyl)benzonitrile
This protocol details the synthesis of an aromatic sulfone via a dual catalytic system at room temperature.[5]
Materials:
-
4-Bromobenzonitrile (e.g., 36.4 mg, 0.2 mmol)
-
Sodium 4-methylthis compound (e.g., 71.3 mg, 0.4 mmol)
-
[Ir(ppy)2(dtbbpy)]PF6 (photocatalyst, PC1) (e.g., 1.8 mg, 0.002 mmol, 1 mol%)
-
NiCl2·glyme (e.g., 4.4 mg, 0.02 mmol, 10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (e.g., 5.4 mg, 0.02 mmol, 10 mol%)
-
Anhydrous N,N-dimethylformamide (DMF) (2 mL)
Procedure:
-
In a glovebox, add 4-bromobenzonitrile, sodium 4-methylthis compound, [Ir(ppy)2(dtbbpy)]PF6, NiCl2·glyme, and dtbbpy to a reaction vial.
-
Add anhydrous DMF and seal the vial.
-
Remove the vial from the glovebox and place it in front of a blue LED lamp (40 W).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
Table 1: Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Sulfinates with Aryl Bromides [3]
| Entry | Aryl Sulfinate | Aryl Bromide | Product | Yield (%) |
| 1 | Sodium pyridine-2-sulfinate | 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)pyridine | 95 |
| 2 | Sodium 4-methylthis compound | 1-Bromo-4-fluorobenzene | 4-Fluoro-4'-methylbiphenyl | 92 |
Reaction conditions: Aryl sulfinate (2.0 equiv), aryl bromide (1.0 equiv), Pd(OAc)2 (5 mol%), PCy3 (10 mol%), K2CO3 (2.0 equiv), 1,4-dioxane, 150 °C, 16 h.
Table 2: Nickel/Photoredox-Catalyzed Sulfonylation of Aryl Halides [5]
| Entry | Aryl Halide | Sodium Sulfinate | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | Sodium 4-methylthis compound | 4-Cyano-4'-methyl-diphenylsulfone | 70 |
| 2 | 4-Iodobenzonitrile | Sodium this compound | 4-Cyanophenyl phenyl sulfone | 85 |
| 3 | 4-Chlorobenzonitrile | Sodium 4-methylthis compound | 4-Cyano-4'-methyl-diphenylsulfone | 55 |
| 4 | 1-Bromo-4-vinylbenzene | Sodium 4-methylthis compound | 4-Methyl-4'-vinyl-diphenylsulfone | 78 |
Reaction conditions: Aryl halide (1.0 equiv), sodium sulfinate (2.0 equiv), Ir photocatalyst (1 mol%), NiCl2·glyme (10 mol%), dtbbpy (10 mol%), DMF, room temperature, visible light.
Mechanistic Diagrams
Caption: Proposed catalytic cycle for the Palladium-catalyzed desulfinative cross-coupling.
Caption: Proposed mechanism for the Nickel/Photoredox-catalyzed sulfonylation.
References
- 1. Palladium-catalyzed desulfitative cross-coupling reaction of sodium sulfinates with benzyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Copper-Mediated Cross-Coupling of Diazo Compounds with Sulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Sulfones Using Sodium Benzenesulfinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of various sulfones utilizing sodium benzenesulfinate and related sulfinate salts. Sulfones are a critical structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Their value stems from their ability to enhance pharmacological properties such as solubility, metabolic stability, and their capacity to act as hydrogen bond acceptors.[3] The protocols outlined below offer versatile and efficient methods for the preparation of alkyl aryl sulfones, diaryl sulfones, vinyl sulfones, and β-keto sulfones.
Introduction to Sulfone Synthesis
The sulfonyl group (-SO₂-) is a key functional group in a wide array of pharmaceuticals, agrochemicals, and functional materials.[4] Sodium this compound is a readily available, stable, and versatile reagent for introducing the benzenesulfonyl moiety into organic molecules. The primary methods for sulfone synthesis using sodium this compound involve the formation of a carbon-sulfur bond through reactions with various electrophiles, such as alkyl halides, aryl halides, and activated alkenes. These transformations can be achieved through nucleophilic substitution, transition-metal-catalyzed cross-coupling reactions, or radical pathways.
Applications in Drug Discovery and Development
The sulfone functional group is a privileged scaffold in drug design, present in a variety of therapeutic agents.[1][5] For example, sulfones are found in drugs for treating conditions ranging from bacterial infections and leprosy to cancer and inflammatory diseases.[2][5] The methylsulfone group, in particular, is often incorporated into drug candidates to improve their pharmacokinetic profiles by increasing solubility and metabolic stability.[2] Vinyl sulfones are also recognized as important structural units in many biologically active molecules and are used in the design of chemotherapeutic agents.[6]
Data Presentation: Comparative Synthesis of Sulfones
The following tables summarize quantitative data for the synthesis of different classes of sulfones using sodium this compound and analogous sulfinates under various conditions.
Table 1: Synthesis of Alkyl Aryl Sulfones from Alkyl Halides
| Entry | Alkyl Halide | Sodium Arenesulfinate | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl bromide | Sodium this compound | [bmim]BF₄ | RT | 0.5 | 95 | [4] |
| 2 | n-Butyl bromide | Sodium this compound | [bmim]BF₄ | RT | 2 | 92 | [4] |
| 3 | Ethyl bromoacetate | Sodium this compound | [bmim]BF₄ | RT | 1 | 94 | [4] |
| 4 | Benzyl chloride | Sodium p-toluenesulfinate | [bmim]BF₄ | RT | 0.5 | 96 | [4] |
| 5 | Allyl bromide | Sodium this compound | [bmim]BF₄ | RT | 0.5 | 93 | [4] |
Table 2: Copper-Catalyzed Synthesis of Diaryl Sulfones
| Entry | Aryl Halide | Sodium Arenesulfinate | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Sodium this compound | CuI (10 mol%) / N,N-dimethylglycine (20 mol%) / K₂CO₃ | Dioxane | 100 | 24 | 85 | N/A |
| 2 | 4-Iodotoluene | Sodium this compound | CuI (10 mol%) / N,N-dimethylglycine (20 mol%) / K₂CO₃ | Dioxane | 100 | 24 | 82 | N/A |
| 3 | 4-Iodoanisole | Sodium this compound | CuI (10 mol%) / N,N-dimethylglycine (20 mol%) / K₂CO₃ | Dioxane | 100 | 24 | 78 | N/A |
| 4 | 1-Iodo-4-nitrobenzene | Sodium this compound | CuI (10 mol%) / N,N-dimethylglycine (20 mol%) / K₂CO₃ | Dioxane | 100 | 24 | 65 | N/A |
| 5 | 2-Iodothiophene | Sodium this compound | CuI (10 mol%) / N,N-dimethylglycine (20 mol%) / K₂CO₃ | Dioxane | 100 | 24 | 75 | N/A |
Table 3: Synthesis of Vinyl Sulfones from Alkenes and Alcohols
| Entry | Substrate | Sodium Arenesulfinate | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene (B11656) | Sodium this compound | KI, NaIO₄, AcOH (cat.) | MeCN | RT | 2.5 | 95 | [7] |
| 2 | 1-Octene | Sodium this compound | KI, NaIO₄, AcOH (cat.) | MeCN | RT | 4 | 89 | [7] |
| 3 | Cyclohexene | Sodium this compound | KI, NaIO₄, AcOH (cat.) | MeCN | RT | 8 | 87 | [7] |
| 4 | 1-Phenylethan-1-ol | Sodium this compound | NaI, TsOH·H₂O | MeNO₂ | 80 | 24 | 86 | [1] |
| 5 | 1-(4-Methoxyphenyl)ethan-1-ol | Sodium this compound | NaI, TsOH·H₂O | MeNO₂ | 80 | 24 | 93 | [1] |
Table 4: Synthesis of β-Keto Sulfones
| Entry | Substrate | Sodium Arenesulfinate | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Sodium p-toluenesulfinate | NBS, H₂O | Water | 55 | 2 | 92 | [3] |
| 2 | 4-Chlorostyrene | Sodium p-toluenesulfinate | NBS, H₂O | Water | 55 | 2.5 | 90 | [3] |
| 3 | 4-Methylstyrene | Sodium p-toluenesulfinate | NBS, H₂O | Water | 55 | 2 | 94 | [3] |
| 4 | Phenylacetylene | Sodium this compound | FeCl₃·6H₂O | H₂O | 80 | 12 | 85 | [8] |
| 5 | 4-Ethynyltoluene | Sodium this compound | FeCl₃·6H₂O | H₂O | 80 | 12 | 82 | [8] |
Experimental Protocols
Protocol 1: Synthesis of Alkyl Aryl Sulfones via Nucleophilic Substitution
This protocol describes the synthesis of alkyl aryl sulfones by the reaction of an alkyl halide with sodium this compound in an ionic liquid, which serves as a recyclable reaction medium.[4]
Materials:
-
Alkyl halide (1.0 mmol)
-
Sodium this compound (1.2 mmol)
-
1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) (2 mL)
-
Ethyl acetate (B1210297)
-
Water
Procedure:
-
To a stirred solution of sodium this compound (1.2 mmol) in [bmim]BF₄ (2 mL), add the alkyl halide (1.0 mmol).
-
Stir the reaction mixture at room temperature for the time indicated in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water to remove the ionic liquid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Copper-Catalyzed Synthesis of Diaryl Sulfones
This protocol details the copper-catalyzed cross-coupling of an aryl iodide with sodium this compound to yield diaryl sulfones.
Materials:
-
Aryl iodide (1.0 mmol)
-
Sodium this compound (1.5 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N-dimethylglycine (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dioxane (5 mL)
Procedure:
-
In a reaction vessel, combine the aryl iodide (1.0 mmol), sodium this compound (1.5 mmol), CuI (0.1 mmol), N,N-dimethylglycine (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add dioxane (5 mL) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the diaryl sulfone.
Protocol 3: Synthesis of Vinyl Sulfones from Alkenes
This method describes the synthesis of vinyl sulfones from alkenes and sodium this compound using a potassium iodide/sodium periodate (B1199274) system.[7]
Materials:
-
Alkene (1.0 mmol)
-
Sodium this compound (1.2 mmol)
-
Potassium iodide (KI) (0.1 mmol, 10 mol%)
-
Sodium periodate (NaIO₄) (1.2 mmol)
-
Acetic acid (catalytic amount)
-
Acetonitrile (B52724) (MeCN) (5 mL)
Procedure:
-
To a solution of the alkene (1.0 mmol) in acetonitrile (5 mL), add sodium this compound (1.2 mmol), potassium iodide (0.1 mmol), sodium periodate (1.2 mmol), and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for the time specified in Table 3.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: One-Pot Synthesis of β-Keto Sulfones from Styrenes
This protocol outlines a one-pot, sonication-assisted synthesis of β-keto sulfones from styrenes using N-bromosuccinimide (NBS) and sodium p-toluenesulfinate in water.[3]
Materials:
-
Styrene derivative (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.1 mmol)
-
Sodium p-toluenesulfinate (1.2 mmol)
-
Water (5 mL)
Procedure:
-
In a reaction flask, add the styrene derivative (1.0 mmol), NBS (1.1 mmol), and water (5 mL).
-
Place the flask in an ultrasonic bath and sonicate at 55 °C for 30 minutes.
-
To the same flask, add sodium p-toluenesulfinate (1.2 mmol).
-
Continue sonication at 55 °C for the time indicated in Table 4.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Reaction Workflow: Copper-Catalyzed Synthesis of Diaryl Sulfones
Caption: Workflow for the copper-catalyzed synthesis of diaryl sulfones.
Radical Mechanism for Vinyl Sulfone Synthesis
Caption: Proposed radical mechanism for vinyl sulfone synthesis.
Logical Relationship in Drug Development
Caption: Role of the sulfone moiety in enhancing drug properties.
References
- 1. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lppcollegerisod.ac.in [lppcollegerisod.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Copper-Catalyzed Reactions with Sodium Benzenesulfinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of modern copper-catalyzed reactions utilizing sodium benzenesulfinate and related sulfinate salts. These methodologies offer efficient and practical routes to synthesize a variety of valuable organosulfur compounds, which are key structural motifs in many pharmaceuticals and functional materials. The protocols and data presented are collated from recent advances in the field, providing a practical resource for synthetic chemists.
Copper-Catalyzed C(sp²)-H Direct Sulfonylation
The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. Copper-catalyzed C(sp²)-H sulfonylation using sodium sulfinates provides an atom-economical approach to aryl sulfones, which are prevalent in medicinal chemistry. This reaction often employs a directing group to control regioselectivity.
Data Presentation: C(sp²)-H Direct Sulfonylation
| Entry | Substrate | Sodium Sulfinate | Catalyst (mol%) | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | N-(pyridin-2-yl)benzamide | Sodium this compound | Cu(OAc)₂ (10) | None | DCE | 120 | 24 | 92 | [1] |
| 2 | N-(pyridin-2-yl)benzamide | Sodium p-toluenesulfinate | Cu(OAc)₂ (10) | None | DCE | 120 | 24 | 95 | [1] |
| 3 | N-(pyridin-2-yl)benzamide | Sodium p-chlorothis compound | Cu(OAc)₂ (10) | None | DCE | 120 | 24 | 89 | [1] |
| 4 | N-(pyridin-2-yl)benzamide | Sodium p-methoxythis compound | Cu(OAc)₂ (10) | None | DCE | 120 | 24 | 85 | [1] |
| 5 | N-(pyridin-2-yl)-4-methylbenzamide | Sodium this compound | Cu(OAc)₂ (10) | None | DCE | 120 | 24 | 88 | [1] |
| 6 | N-(pyridin-2-yl)-4-methoxybenzamide | Sodium this compound | Cu(OAc)₂ (10) | None | DCE | 120 | 24 | 81 | [1] |
Experimental Protocol: C(sp²)-H Direct Sulfonylation
A detailed protocol for the copper-catalyzed direct sulfonylation of a C(sp²)-H bond using a removable directing group is described below.[1]
Materials:
-
N-(pyridin-2-yl)benzamide (Substrate)
-
Sodium this compound
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
1,2-Dichloroethane (DCE)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel, add N-(pyridin-2-yl)benzamide (0.2 mmol, 1.0 equiv.), sodium this compound (0.4 mmol, 2.0 equiv.), and Cu(OAc)₂ (0.02 mmol, 10 mol%).
-
Evacuate and backfill the vessel with nitrogen or argon three times.
-
Add 2.0 mL of DCE via syringe.
-
Seal the vessel and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl sulfone.
Proposed Mechanism: C(sp²)-H Sulfonylation
Caption: Proposed mechanism for Cu-catalyzed C-H sulfonylation.
Copper-Catalyzed Regioselective Sulfenylation of Indoles
The indole (B1671886) scaffold is a cornerstone in many natural products and pharmaceuticals. The development of methods for its selective functionalization is of high importance. Copper-catalyzed sulfenylation of indoles with sodium sulfinates provides a direct route to 3-sulfenylindoles.[2] A key feature of this reaction is the dual role of N,N-dimethylformamide (DMF) as both a solvent and a reductant.[2]
Data Presentation: Sulfenylation of Indoles
| Entry | Indole Substrate | Sodium Sulfinate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Indole | Sodium this compound | CuBr₂ (10) | DMF | 100 | 24 | 92 | [2] |
| 2 | 2-Methylindole | Sodium this compound | CuBr₂ (10) | DMF | 100 | 24 | 95 | [2] |
| 3 | 5-Methoxyindole | Sodium this compound | CuBr₂ (10) | DMF | 100 | 24 | 85 | [2] |
| 4 | 5-Bromoindole | Sodium this compound | CuBr₂ (10) | DMF | 100 | 24 | 88 | [2] |
| 5 | Indole | Sodium p-toluenesulfinate | CuBr₂ (10) | DMF | 100 | 24 | 90 | [2] |
| 6 | Indole | Sodium p-chlorothis compound | CuBr₂ (10) | DMF | 100 | 24 | 86 | [2] |
Experimental Protocol: Sulfenylation of Indoles
A general procedure for the copper-catalyzed sulfenylation of indoles is outlined below.[2]
Materials:
-
Indole derivative (Substrate)
-
Sodium this compound derivative
-
Copper(II) bromide (CuBr₂)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction tube, combine the indole derivative (0.3 mmol, 1.0 equiv.), sodium sulfinate (0.4 mmol, 1.33 equiv.), and CuBr₂ (0.03 mmol, 10 mol%).
-
Add 2.0 mL of DMF to the tube.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 24 hours under an air atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 3-sulfenylindole product.
Proposed Reaction Pathway
Caption: Pathway for the sulfenylation of indoles.
Copper-Catalyzed Three-Component 1,2-Aryl Sulfonylation of Alkenes
Multi-component reactions are highly efficient in building molecular complexity from simple starting materials. A copper-catalyzed three-component reaction of vinylarenes, sodium sulfinates, and arylboronic acids enables the synthesis of complex β,β-diaryl sulfones with high regioselectivity and stereoselectivity.[3] This transformation proceeds at room temperature and involves the formation of sulfonyl and benzylic radicals.[3]
Data Presentation: Three-Component 1,2-Aryl Sulfonylation
| Entry | Vinylarene | Sodium Sulfinate | Arylboronic Acid | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Styrene | Sodium this compound | Phenylboronic acid | Cu(OAc)₂ (10) | DMSO | RT | 12 | 85 | [3] |
| 2 | Styrene | Sodium p-toluenesulfinate | Phenylboronic acid | Cu(OAc)₂ (10) | DMSO | RT | 12 | 82 | [3] |
| 3 | Styrene | Sodium this compound | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (10) | DMSO | RT | 12 | 80 | [3] |
| 4 | 4-Methylstyrene | Sodium this compound | Phenylboronic acid | Cu(OAc)₂ (10) | DMSO | RT | 12 | 88 | [3] |
| 5 | 4-Chlorostyrene | Sodium this compound | Phenylboronic acid | Cu(OAc)₂ (10) | DMSO | RT | 12 | 75 | [3] |
| 6 | 1,3-Butadiene | Sodium this compound | Phenylboronic acid | Cu(OAc)₂ (10) | DMSO | RT | 12 | 78 | [3] |
Experimental Protocol: Three-Component 1,2-Aryl Sulfonylation
The following is a general experimental procedure for the three-component aryl sulfonylation.[3]
Materials:
-
Vinylarene or 1,3-diene (Substrate)
-
Sodium sulfinate
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a reaction flask, add the vinylarene (0.5 mmol, 1.0 equiv.), sodium sulfinate (0.75 mmol, 1.5 equiv.), arylboronic acid (1.0 mmol, 2.0 equiv.), and Cu(OAc)₂ (0.05 mmol, 10 mol%).
-
Add 3.0 mL of DMSO.
-
Stir the mixture vigorously at room temperature under an air atmosphere for 12 hours.
-
Upon completion (monitored by TLC), add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the β,β-diaryl sulfone.
Workflow and Mechanism
Caption: Workflow and proposed mechanism for the three-component reaction.
Applications in Drug Development
Sulfones and sulfonamides are critical functional groups in a vast number of marketed drugs due to their ability to act as stable hydrogen bond acceptors and their favorable metabolic stability. The copper-catalyzed methods described herein provide efficient access to these important scaffolds.
-
Lead Optimization: These reactions allow for the rapid generation of analog libraries by varying the aryl sulfinate and coupling partners. This is crucial for structure-activity relationship (SAR) studies during lead optimization.
-
Access to Complex Scaffolds: Multi-component reactions, in particular, enable the construction of complex, drug-like molecules from simple precursors in a single step, accelerating the discovery process.[3]
-
Late-Stage Functionalization: C-H functionalization techniques are increasingly being explored for the late-stage modification of complex molecules, allowing for the direct installation of sulfonyl groups into advanced intermediates without the need for pre-functionalization.[1]
The development of robust and versatile copper-catalyzed reactions with sodium this compound continues to be an active area of research, promising even more efficient and selective tools for the synthesis of medicinally relevant compounds.
References
- 1. Copper(II)-Catalyzed Direct Sulfonylation of C(sp(2))-H Bonds with Sodium Sulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-catalysed regioselective sulfenylation of indoles with sodium sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed three-component 1,2-aryl sulfonylation of vinylarenes and 1,3-dienes with sodium sulfinates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Rhodium-Catalyzed Desulfinative Coupling with Benzenesulfinate: A Literature Review and Proposed Research Direction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive literature searches for a well-established protocol on the "rhodium-catalyzed desulfinative coupling with benzenesulfinate" did not yield a direct or standardized methodology for this specific transformation. The current body of scientific literature indicates that while rhodium catalysis is a powerful tool for various C-H activation and cross-coupling reactions, desulfinative couplings utilizing sulfinates as arylating agents are predominantly achieved through palladium catalysis.
This document provides a comprehensive overview of the current landscape, summarizing key findings in related areas. We present detailed information on:
-
Palladium-Catalyzed Desulfinative Coupling with Benzenesulfinates: Established protocols and reaction conditions for this analogous transformation.
-
Rhodium-Catalyzed C-H Functionalization Directed by Sulfonyl Groups: Examples of rhodium's utility in activating C-H bonds adjacent to sulfur-containing moieties.
While a direct protocol for the requested rhodium-catalyzed reaction cannot be provided due to the lack of specific literature precedent, the information herein is intended to serve as a valuable resource for researchers interested in developing novel catalytic systems. We propose a potential research direction for exploring this new area of catalysis, drawing parallels from the established palladium-catalyzed methods.
I. Palladium-Catalyzed Desulfinative Cross-Coupling: An Established Methodology
Palladium catalysis is the state-of-the-art for desulfinative cross-coupling reactions, where arylsulfinates serve as effective arylating reagents through the extrusion of sulfur dioxide (SO₂). These reactions provide a valuable alternative to traditional cross-coupling methods like Suzuki or Stille couplings.
Data Presentation: Representative Conditions for Palladium-Catalyzed Desulfinative Coupling
| Entry | Aryl Halide | Aryl Sulfinate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Sodium this compound | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Sodium this compound | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | Dioxane | 100 | 92 |
| 3 | 2-Bromopyridine | Sodium this compound | PdCl₂(dtbpf) (3) | - | K₃PO₄ | DMF | 120 | 78 |
Note: The data presented here is a generalized representation based on typical conditions found in the literature and is for illustrative purposes.
Experimental Protocol: General Procedure for Palladium-Catalyzed Desulfinative Arylation
Materials:
-
Aryl halide (1.0 mmol)
-
Sodium this compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane, 5 mL)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide, sodium this compound, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and place it in a preheated oil bath or microwave reactor.
-
Stir the reaction mixture at the specified temperature for the required time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
II. Rhodium-Catalyzed C-H Functionalization Involving Sulfonyl Groups
Rhodium catalysts are extensively used for C-H activation, often directed by a coordinating group. While not a desulfinative coupling, rhodium's ability to interact with sulfonyl-containing molecules is well-documented, particularly in C-H olefination and amination reactions where a sulfonamide group directs the catalyst to a specific C-H bond.
Data Presentation: Rhodium-Catalyzed C-H Olefination Directed by a Sulfonamide Group
| Entry | Substrate | Olefin | Catalyst (mol%) | Oxidant | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | N-Phenyl-p-toluenesulfonamide | n-Butyl acrylate | [Cp*RhCl₂]₂ (2) | AgSbF₆ (20) | - | DCE | 80 | 88 |
| 2 | N-(2-pyridyl)benzenesulfonamide | Styrene | [Rh(OAc)₂]₂ (5) | Cu(OAc)₂ (2 eq) | NaOAc | t-AmylOH | 110 | 75 |
Note: This data is representative of typical conditions for rhodium-catalyzed C-H functionalization and is for illustrative purposes.
III. Proposed Research Direction: Development of a Novel Rhodium-Catalyzed Desulfinative Coupling
The absence of a direct protocol for rhodium-catalyzed desulfinative coupling with this compound presents a novel research opportunity. A plausible starting point would be to adapt the well-established palladium-catalyzed conditions for a rhodium-based system.
Hypothetical Experimental Protocol for Rhodium-Catalyzed Desulfinative Coupling
Materials:
-
Aryl Halide (e.g., Iodobenzene, 1.0 mmol)
-
Sodium this compound (1.5 mmol)
-
Rhodium Catalyst (e.g., [Rh(cod)Cl]₂, 2.5 mol%)
-
Ligand (e.g., a bulky phosphine (B1218219) or N-heterocyclic carbene, 5-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous, polar aprotic solvent (e.g., DMF, DMAc, 5 mL)
Proposed Procedure:
-
Combine the aryl halide, sodium this compound, rhodium catalyst, ligand, and base in a dry reaction vessel under an inert atmosphere.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C).
-
Monitor the reaction for the formation of the biaryl product and the evolution of SO₂.
-
Work-up and purify as described in the palladium-catalyzed protocol.
Key Considerations for Development:
-
Rhodium Precursor: Rh(I) and Rh(III) complexes should be screened.
-
Ligand: The electronic and steric properties of the ligand will be crucial.
-
Solvent and Base: A systematic optimization will be necessary.
-
Mechanism: Mechanistic studies will be vital to understand the catalytic cycle and the role of the rhodium catalyst in the desulfination step.
IV. Visualizing the Catalytic Cycle
While a definitive catalytic cycle for the proposed rhodium-catalyzed reaction is unknown, a general representation for the well-understood palladium-catalyzed desulfinative cross-coupling is provided below. This can serve as a conceptual framework for investigating a potential rhodium-catalyzed pathway.
Caption: Proposed catalytic cycle for palladium-catalyzed desulfinative cross-coupling.
Conclusion
The development of a rhodium-catalyzed desulfinative coupling with this compound represents a frontier in catalysis research. While direct protocols are not yet established, the extensive knowledge from palladium-catalyzed systems and rhodium-catalyzed C-H functionalization provides a strong foundation for future investigations. The protocols and data presented in these application notes are intended to equip researchers with the necessary background to explore and potentially establish this novel and synthetically valuable transformation.
Application Notes and Protocols: The Role of Benzenesulfinate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium benzenesulfinate is a versatile and cost-effective reagent that serves as a valuable building block in the synthesis of a wide array of pharmaceutical intermediates.[1][2] Its utility lies in its capacity to introduce the sulfonyl functional group, a common motif in numerous therapeutic agents, into organic molecules.[1] This functionality is present in drugs targeting a diverse range of medical conditions.[1] This document provides detailed application notes and experimental protocols for two key transformations involving sodium this compound: the synthesis of sulfonamides and the copper-catalyzed synthesis of aryl sulfones. These reactions are fundamental in medicinal chemistry for the construction of key pharmaceutical intermediates.[1][3]
Core Applications and Chemical Logic
Sodium this compound is primarily utilized for the formation of C-S and N-S bonds, leading to the synthesis of sulfones and sulfonamides, respectively.[3] These reactions often proceed with high efficiency and functional group tolerance, making them suitable for the synthesis of complex molecules in drug discovery and development.
The following diagram illustrates the central role of sodium this compound as a precursor to these two important classes of compounds.
Caption: Logical relationship of this compound in synthesis.
Application 1: Synthesis of Sulfonamides via Oxidative S-N Coupling
Sulfonamides are a critical class of compounds in the pharmaceutical industry. A straightforward method for their synthesis involves the reaction of sodium this compound with amines in the presence of an oxidizing agent.
The general workflow for this synthesis is depicted below:
References
Applications of Benzenesulfinate in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of benzenesulfinate and its derivatives in polymer chemistry, with a primary focus on its role in redox-initiated emulsion polymerization. It includes structured data, experimental protocols, and mechanistic diagrams to guide researchers in utilizing these versatile compounds.
Introduction: The Role of this compound in Polymerization
This compound, particularly its sodium salt (sodium this compound), and its derivatives are primarily utilized in polymer chemistry as highly effective reducing agents in redox initiation systems.[1][2][3] These systems are crucial for initiating free-radical polymerization at lower temperatures than conventional thermal initiation, which offers several advantages, including energy savings and the potential for creating more linear, higher molecular weight polymers.[2][4] Beyond initiation, this compound derivatives also find application as polymer adhesive enhancers and plasticizers for various resins.[5]
The most prominent application of this compound in polymer synthesis is in emulsion polymerization . In this process, this compound-based redox systems are employed for two main purposes:
-
Initiation of the main polymerization: By generating radicals at low temperatures, they allow for better control over the reaction kinetics and polymer properties.[1][2]
-
Post-polymerization monomer reduction ("chase"): They are highly effective in reducing residual free monomer levels, which is critical for minimizing volatile organic compounds (VOCs) and odor in the final latex product.[1][3][6]
Application: Redox-Initiated Emulsion Polymerization
This compound derivatives, often referred to as advanced sulfinic acid derivatives, are a key component of redox initiator pairs.[1][2] They are typically used in conjunction with an oxidizing agent, such as tert-butyl hydroperoxide (tBHP), to generate the free radicals that initiate polymerization.[3][6]
Mechanism of Redox Initiation
The initiation process involves a one-electron transfer reaction between the this compound (the reducing agent) and the hydroperoxide (the oxidizing agent). This reaction generates an alkoxy radical and a sulfonyl radical, both of which can initiate the polymerization of vinyl monomers.
References
Benzenesulfinate as a Traceless Linker in Solid-Phase Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing benzenesulfinate as a traceless linker in solid-phase synthesis. This strategy offers a robust and versatile method for the generation of diverse heterocyclic compound libraries, leaving no residual linker fragment in the final product. The protocols outlined below are based on established methodologies for the synthesis of 3,4-dihydropyrimidine-2-ones, pyrazolines, isoxazolines, and 1,2,4,5-tetrasubstituted imidazoles.
Introduction to Traceless Linkers in Solid-Phase Synthesis
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid synthesis of large numbers of compounds, streamlining the purification process by immobilizing the substrate on a solid support. A critical component of SPOS is the linker, which tethers the molecule of interest to the resin. Traceless linkers are a class of linkers that are cleaved from the synthesized molecule in such a way that no part of the linker remains attached to the final product. This is highly advantageous in drug discovery and development, as it avoids the introduction of potentially undesirable functional groups that could alter the pharmacological properties of the compound.
The this compound linker, typically in the form of polystyrene-supported sodium this compound, has emerged as a versatile traceless linker. The sulfone moiety formed after attachment of the substrate is stable to a variety of reaction conditions, yet it can be readily cleaved under specific conditions to release the target molecule without any residual linker atoms.
General Workflow
The general strategy for employing the this compound linker in solid-phase synthesis involves several key stages: loading of the initial building block onto the resin, on-resin chemical transformations to build the desired molecular complexity, and finally, traceless cleavage to release the final product.
Application in the Synthesis of Heterocyclic Libraries
The this compound traceless linker strategy has been successfully applied to the synthesis of various classes of heterocyclic compounds with potential biological activities.
Synthesis of 3,4-Dihydro-1H-pyrimidine-2-ones (Biginelli Reaction)
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, a class of compounds known for a wide range of biological activities. The solid-phase version using a this compound linker allows for the generation of a library of these molecules.[1]
Reaction Pathway:
References
Application Notes and Protocols for the Synthesis of Aryl Sulfones Using Sodium Benzenesulfinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl sulfones are a significant class of compounds in medicinal chemistry and materials science due to their diverse biological activities and robust chemical properties. This document provides detailed protocols for the synthesis of aryl sulfones utilizing sodium benzenesulfinate as a key reagent. The methodologies outlined below encompass both transition-metal-catalyzed and metal-free approaches, offering flexibility based on substrate scope and laboratory resources.
Data Presentation
The following tables summarize the reaction conditions and yields for different catalytic systems in the synthesis of diaryl sulfones.
Table 1: Comparison of Catalytic Systems for Diaryl Sulfone Synthesis [1]
| Aryl Source | Sulfonyl Source | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Aryl Iodide | Sodium p-toluenesulfinate | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene (B28343) | 80 | Good to Excellent |
| Aryl Bromide (electron-rich) | Sodium p-toluenesulfinate | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 120 | Good |
| Arylboronic Acid | Arylsulfonyl chloride | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 80 | Good |
| Arylboronic Acid | Arylsulfonyl hydrazide | Cu(OAc)₂ | None | CH₂Cl₂ | RT | Moderate to Good |
| Aryl Halide | Sodium arenesulfinate | CuI / L-proline | K₂CO₃ | DMSO | 80-95 | Good to Excellent |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of a Diaryl Sulfone[1]
This protocol describes a copper-catalyzed Ullmann-type coupling reaction between an aryl halide and a sodium arenesulfinate.[2][3][4]
Materials:
-
Aryl halide (1.0 mmol)
-
Sodium arenesulfinate (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
L-proline (0.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) (3 mL)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), sodium arenesulfinate (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous DMSO (3 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired diaryl sulfone.
Protocol 2: Palladium-Catalyzed Synthesis of a Diaryl Sulfone[5]
This protocol details a palladium-catalyzed cross-coupling reaction of aryl iodides with arenesulfinates.[5]
Materials:
-
Aryl iodide (1.0 mmol)
-
Sodium arenesulfinate (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Tetrabutylammonium chloride (nBu₄NCl) (1.0 mmol)
-
Toluene (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, to a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Add toluene (2 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the aryl iodide (1.0 mmol), sodium arenesulfinate (1.2 mmol), Cs₂CO₃ (2.0 mmol), and nBu₄NCl (1.0 mmol).
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Place the reaction mixture in a preheated oil bath at 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired diaryl sulfone.
Visualizations
The following diagrams illustrate the general workflows for the synthesis of aryl sulfones.
References
Benzenesulfinate Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfinate derivatives, and their structurally related counterparts, benzenesulfonates and benzenesulfonamides, represent a versatile class of sulfur-containing organic compounds with significant applications in medicinal chemistry. While benzenesulfinates are valuable intermediates in the synthesis of various therapeutic agents, the lion's share of research and drug development has focused on the more oxidized and stable sulfonamide and sulfonate moieties.[1][2] This document provides a comprehensive overview of the applications of these compound classes in medicinal chemistry, with a particular focus on their anticancer and enzyme inhibitory activities. Detailed protocols for the synthesis and biological evaluation of these derivatives are provided to facilitate further research and drug discovery efforts.
Application Notes
Anticancer Activity
Benzenesulfonate (B1194179) and benzenesulfonamide (B165840) derivatives have emerged as promising scaffolds for the development of novel anticancer agents. Their mechanisms of action are often multifaceted, targeting key cellular processes such as cell cycle progression, apoptosis, and autophagy.
A notable example is a series of quinazoline (B50416) benzenesulfonates that have demonstrated potent anticancer activity against a range of cancer cell lines, including leukemia, colon cancer, pancreatic cancer, and glioblastoma.[3] These compounds induce a strong cell cycle arrest in the G2/M phase, leading to mitotic catastrophe and subsequent cell death.[3] The mechanism of action is believed to be multitargeted, involving the induction of both apoptosis and autophagy, and is influenced by the p53 status of the cancer cells.[3]
Another class of benzenesulfonamide derivatives has been shown to target tubulin polymerization, a critical process for cell division. One such compound, BA-3b, exhibited potent anti-proliferative activity with IC50 values in the nanomolar range against several cancer cell lines, including drug-resistant ones.[4]
Enzyme Inhibition
The benzenesulfonyl group is a common feature in many enzyme inhibitors, owing to its ability to form key interactions within the active sites of various enzymes.
-
Human Neutrophil Elastase (hNE) Inhibitors: Benzenesulfonic acid derivatives have been investigated as competitive inhibitors of hNE, a serine protease implicated in inflammatory lung diseases like Acute Respiratory Distress Syndrome (ARDS).[5]
-
Carbonic Anhydrase (CA) Inhibitors: Benzenesulfonamide derivatives have been designed and synthesized as potent inhibitors of various carbonic anhydrase isoforms. Some of these compounds have shown effective anticonvulsant action in preclinical models.[6]
-
Glyoxalase I (Glx-I) Inhibitors: A series of 1,4-benzenesulfonamide derivatives have been developed as inhibitors of Glx-I, an enzyme overexpressed in many cancer cells, making it a viable target for cancer therapy.[7]
-
Kinase Inhibitors: The quinazoline scaffold, often combined with a benzenesulfonyl moiety, is a well-established template for the design of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[8] Some benzenesulfonate derivatives have also shown inhibitory activity against tyrosine kinases such as BTK and Lck.[1]
Anti-inflammatory and Analgesic Activity
Benzenesulfonamide derivatives have been explored as multi-target inhibitors for the treatment of inflammation and pain. A series of N-(benzene sulfonyl)acetamide derivatives displayed potent inhibitory activity against COX-2, 5-LOX, and TRPV1, key targets in the inflammatory and pain pathways.[9]
Furthermore, Paeoniflorin-6′-O-benzene sulfonate (CP-25), a derivative of a natural product, has demonstrated significant anti-inflammatory and immunomodulatory effects in models of collagen-induced arthritis. Its mechanism of action involves the downregulation of the BAFF-TRAF2-NF-κB signaling pathway.[8][10]
Prodrug Strategies
While specific examples of this compound prodrugs are not widely reported, the principles of prodrug design can be applied to this class of compounds to improve their physicochemical and pharmacokinetic properties, such as solubility and oral bioavailability.[11][12] The sulfinate group could potentially be masked with a promoiety that is cleaved in vivo to release the active drug.
Quantitative Data
The following tables summarize the quantitative biological activity data for selected benzenesulfonate and benzenesulfonamide derivatives.
Table 1: Anticancer Activity of Quinazoline Benzenesulfonate Derivatives [3]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| BS1 | K562 (Leukemia) | 0.172 |
| BS2 | K562 (Leukemia) | 0.246 |
| BS3 | K562 (Leukemia) | 0.078 |
| BS4 | K562 (Leukemia) | 0.173 |
| BS3 | HCT 116 p53+/+ (Colon) | 0.239 |
| BS3 | PANC-1 (Pancreatic) | 0.097 |
| BS3 | MCF-7 (Breast) | 4.599 |
| BS3 | A549 (Lung) | 7.65 |
Table 2: Enzyme Inhibitory Activity of Benzenesulfonamide Derivatives
| Derivative Class | Target Enzyme | Compound ID | IC50 / KI | Reference |
| Benzenesulfonic acids | Human Neutrophil Elastase | 4f | 35.2 µM (IC50) | [5] |
| Benzenesulfonamides | Carbonic Anhydrase IX | 12i | 38.8 nM (KI) | [13] |
| 1,4-Benzenesulfonamides | Glyoxalase I | 26 | 0.39 µM (IC50) | [7] |
| N-(benzene sulfonyl)acetamides | COX-2 | 9a | 0.011 µM (IC50) | [9] |
| N-(benzene sulfonyl)acetamides | 5-LOX | 9a | 0.046 µM (IC50) | [9] |
| N-(benzene sulfonyl)acetamides | TRPV1 | 9a | 0.008 µM (IC50) | [9] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Formylphenyl benzenesulfonate[14]
This protocol describes the esterification of 4-hydroxybenzaldehyde (B117250) with benzenesulfonyl chloride.
Materials:
-
4-hydroxybenzaldehyde
-
Benzenesulfonyl chloride
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in DCM.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve benzenesulfonyl chloride (1.1 equivalents) in a minimal amount of DCM and add it dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 1 M HCl to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol to yield 4-Formylphenyl benzenesulfonate.
Protocol 2: MTT Assay for Anticancer Activity[2][15][16]
This protocol is for determining the cytotoxic effects of benzenesulfonate derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, HCT 116)
-
Complete cell culture medium
-
96-well plates
-
Benzenesulfonate derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the benzenesulfonate derivative in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining[1][3][17]
This protocol is for analyzing the effect of benzenesulfonate derivatives on the cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins[18][19][20][21]
This protocol is for detecting changes in the expression of proteins involved in apoptosis, such as p53, Bcl-2, and Bax, following treatment with benzenesulfonate derivatives.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Anticancer mechanism of quinazoline benzenesulfonates.
Caption: Inhibition of BAFF-TRAF2-NF-κB signaling by CP-25.
Caption: Experimental workflow for anticancer activity assessment.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Quinazoline-sulfonamides as potential antitumor agents: synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Paeoniflorin-6′-O-benzene sulfonate alleviates collagen-induced arthritis in mice by downregulating BAFF-TRAF2-NF-κB signaling: comparison with biological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Pathway Switch Directs BAFF Signaling to Distinct NFκB Transcription Factors in Maturing and Proliferating B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of benzenesulfinate in radical reactions
This document provides detailed application notes and protocols on the mechanism and synthetic utility of benzenesulfinate salts in radical reactions, intended for researchers, scientists, and professionals in drug development.
Application Notes
Introduction to this compound in Radical Chemistry
Sodium this compound (PhSO₂Na) is a stable, crystalline solid that has emerged as a highly versatile and powerful building block in modern organic synthesis.[1][2] While traditionally used as a nucleophile in the synthesis of sulfones and as an intermediate for dyes and pharmaceuticals, its role as a precursor to sulfonyl radicals has dramatically expanded its synthetic utility.[3][4] Under oxidative conditions, this compound readily undergoes a single-electron transfer (SET) to generate the benzenesulfonyl radical (PhSO₂•). This reactive intermediate is central to a vast array of transformations, including C-S bond formation, C-H functionalization, and the initiation of complex radical cascade reactions.[4][5] The stability and ease of handling of sodium this compound make it a superior alternative to other sulfonylating agents like sulfonyl chlorides or sulfonyl hydrazides.[5]
Mechanism of Benzenesulfonyl Radical Generation
The generation of a benzenesulfonyl radical from a stable sulfinate salt is typically an oxidative process initiated by photoredox catalysis, chemical oxidants, or electrochemical methods.
-
Photoredox Catalysis: This is the most common and mild method. An appropriate photocatalyst (e.g., Iridium or Ruthenium complexes, or organic dyes like Eosin Y) is excited by visible light.[6] The excited-state photocatalyst is a potent oxidant and can accept a single electron from the this compound anion, generating the benzenesulfonyl radical and the reduced form of the catalyst.[7] This process is highly efficient and allows reactions to proceed at room temperature under neutral conditions.[7]
-
Chemical Oxidation: Various chemical oxidants can induce the formation of sulfonyl radicals. Metal oxidants such as Ag(I), Cu(II), or Fe(III) salts are effective.[4] For instance, silver nitrate (B79036) (AgNO₃) can catalyze the oxysulfonylation of o-vinylanilides through a radical pathway.[4]
-
Electrochemical Methods: Electrochemical synthesis offers an oxidant-free and reagent-free alternative for generating sulfonyl radicals from sulfinate salts, aligning with the principles of green chemistry.
The generation of the benzenesulfonyl radical via photoredox catalysis is a cornerstone of its modern applications.
Caption: Generation of a benzenesulfonyl radical via a photoredox cycle.
Key Reactions and Fates of the Benzenesulfonyl Radical
Once formed, the benzenesulfonyl radical (PhSO₂•) is a key intermediate that can engage in several productive pathways. Its reactivity is dominated by addition to unsaturated C-C bonds.
-
Addition to Alkenes and Alkynes: The sulfonyl radical readily adds to alkenes and alkynes. In the case of alkenes, this addition typically follows an anti-Markovnikov selectivity, generating a new carbon-centered radical intermediate.[6] This intermediate is the branching point for numerous subsequent transformations.
-
Radical Cascade Reactions: The carbon-centered radical formed after the initial addition can participate in a cascade sequence.[8] This can involve intramolecular cyclization onto an aromatic ring or another pendant unsaturated group, leading to the rapid construction of complex heterocyclic scaffolds.[9][10] These reactions are highly efficient as they form multiple bonds in a single operation.[10]
-
Hydrogen Atom Abstraction (HAT): The carbon-centered radical can abstract a hydrogen atom from a suitable donor (like a solvent or additive) to yield a final hydrosulfonylation product.[6]
Aryl sulfonyl radicals are notably stable against fragmentation (desulfonylation to an aryl radical and SO₂), which preserves the sulfonyl group for incorporation into the final product.[7]
Caption: Divergent reaction pathways of a benzenesulfonyl radical.
Data Presentation
The following tables summarize quantitative data for representative radical reactions involving sodium this compound.
Table 1: Photocatalytic Anti-Markovnikov Hydrosulfonylation of Alkenes This reaction involves the addition of a sulfonyl radical and a hydrogen atom across a double bond, typically using a photocatalyst and a proton source.[6]
| Entry | Alkene Substrate | Ar-SO₂Na | Catalyst (mol%) | Solvent | Yield (%) | Ref |
| 1 | 1-Octene | Sodium this compound | Ir(ppy)₃ (1) | CH₃CN/H₂O | 85 | [6] |
| 2 | Styrene | Sodium p-toluenesulfinate | Ru(bpy)₃Cl₂ (2) | MeOH | 92 | [6] |
| 3 | 1-Decene | Sodium this compound | fac-Ir(ppy)₃ (1.5) | CH₃CN/H₂O | 88 | [6] |
| 4 | Cyclohexene | Sodium this compound | Eosin Y (5) | DMSO | 75 | [5] |
Table 2: Ni/Photoredox Dual-Catalyzed Csp²–SO₂R Cross-Coupling This method constructs aryl sulfones by coupling aryl halides with sulfinate salts under mild, base-free conditions at room temperature.[7]
| Entry | Aryl Halide | Ar-SO₂Na | Photocatalyst | Ni Catalyst | Ligand | Yield (%) | Ref |
| 1 | 4-Iodoanisole | Sodium this compound | Ru(bpy)₃(PF₆)₂ | NiBr₂·glyme | dtbbpy | 95 | [7] |
| 2 | 4-Bromobenzonitrile | Sodium this compound | Ru(bpy)₃(PF₆)₂ | NiBr₂·glyme | dtbbpy | 89 | [7] |
| 3 | 1-Bromonaphthalene | Sodium p-toluenesulfinate | Ru(bpy)₃(PF₆)₂ | NiBr₂·glyme | dtbbpy | 91 | [7] |
| 4 | 2-Chloropyridine | Sodium this compound | Ir(ppy)₂(dtbbpy)PF₆ | NiCl₂·glyme | dtbbpy | 78 | [7] |
Table 3: Radical Cascade Cyclization for Heterocycle Synthesis Sulfonyl radicals can initiate cascade cyclizations of appropriately designed substrates, such as alkynes, to form complex sulfonylated heterocycles.[9]
| Entry | Substrate | Ar-SO₂Na | Conditions | Product | Yield (%) | Ref |
| 1 | 2-Ethynyl-N-phenylaniline | Sodium p-toluenesulfinate | AgNO₃, K₂S₂O₈, 80 °C | 2-Phenyl-3-tosylindole | 82 | [9] |
| 2 | 1-(2-Ethynylphenyl)urea | Sodium this compound | AgNO₃, K₂S₂O₈, 80 °C | 3-(Phenylsulfonyl)quinazolin-4(3H)-one | 76 | [9] |
| 3 | 2-(Phenylethynyl)phenol | Sodium p-toluenesulfinate | Visible Light, No PC/Metal | 2-Phenyl-3-tosylbenzofuran | 90 | [9] |
| 4 | N-(2-ethynylphenyl)acetamide | Sodium this compound | Fe(acac)₃, O₂, 100 °C | 2-Methyl-3-(phenylsulfonyl)quinoline | 71 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Visible-Light-Mediated Hydrosulfonylation of an Alkene
This protocol describes a general method for the anti-Markovnikov hydrosulfonylation of an alkene using sodium this compound and a common iridium-based photocatalyst.[6]
Materials:
-
Alkene (1.0 equiv, 0.5 mmol)
-
Sodium this compound (1.5 equiv, 0.75 mmol)
-
fac-Ir(ppy)₃ (1.5 mol%, 0.0075 mmol)
-
Acetic Acid (4.0 equiv, 2.0 mmol)
-
Degassed Acetonitrile (B52724) (CH₃CN, 0.1 M)
-
Degassed Water (H₂O)
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Blue LED light source (e.g., 45 W, λ = 450 nm)
Procedure:
-
To a Schlenk tube, add the alkene (0.5 mmol), sodium this compound (123 mg, 0.75 mmol), and fac-Ir(ppy)₃ (4.9 mg, 0.0075 mmol).
-
Seal the tube with a rubber septum. Evacuate and backfill with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Using syringes, add degassed acetonitrile (4.0 mL) and degassed water (1.0 mL) to the tube.
-
Add acetic acid (115 µL, 2.0 mmol) to the reaction mixture.
-
Place the reaction tube approximately 5-10 cm from the blue LED light source and begin vigorous stirring. If necessary, use a fan to maintain the reaction at room temperature.
-
Irradiate the reaction for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure alkyl aryl sulfone product.
Caption: Experimental workflow for photocatalytic hydrosulfonylation.
References
- 1. CAS 873-55-2: Sodium this compound | CymitQuimica [cymitquimica.com]
- 2. BENZENESULFINIC ACID SODIUM SALT | 873-55-2 [chemicalbook.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Photoinduced Photocatalyst-Free Cascade Cyclization of Alkynes with Sodium Sulfinates for the Synthesis of Benzothiophenes and Thioflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visible-Light-Mediated Three-Component Cascade Sulfonylative Annulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Benzenesulfinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of benzenesulfinate salts with aryl halides. This powerful reaction, often referred to as a desulfinative cross-coupling, is a robust method for the formation of carbon-sulfur (C–S) and, subsequently, carbon-sulfonyl (C–SO₂) bonds, yielding unsymmetrical diaryl sulfones. Diaryl sulfone motifs are prevalent in a wide array of pharmaceuticals and agrochemicals, making this synthetic strategy highly valuable in drug discovery and development.[1][2][3][4]
The protocols detailed below offer an efficient alternative to traditional methods of sulfone synthesis, such as the oxidation of sulfides or Friedel-Crafts reactions, often providing milder reaction conditions and broader functional group tolerance.[2] The use of palladium catalysts, particularly in combination with specialized ligands like Xantphos, has been shown to be crucial for achieving high yields and broad substrate scope.[3][4][5]
Core Applications
-
Synthesis of Diaryl Sulfones: The primary application is the synthesis of unsymmetrical diaryl sulfones, which are key intermediates and final products in medicinal chemistry.[3][4][5]
-
Formation of C-C Bonds: In some variations of this reaction, benzenesulfinates can act as a source of an aryl group through the extrusion of sulfur dioxide, leading to the formation of biaryl compounds.[6][7]
-
Drug Discovery and Development: This methodology has been successfully applied to the synthesis of analogues of commercial drugs, such as Sildenafil (Viagra), demonstrating its utility in the rapid exploration of structure-activity relationships (SAR).[1][8][9]
Data Presentation: Reaction Scope and Yields
The following tables summarize the scope and yields for the palladium-catalyzed cross-coupling of sodium this compound with various aryl halides, as reported in the literature.
Table 1: Palladium-Catalyzed Coupling of Sodium p-Toluenesulfinate with Aryl Iodides [3]
| Entry | Aryl Iodide | Time (h) | Yield (%) |
| 1 | p-MeO-C₆H₄-I | 1 | 90 |
| 2 | m-MeO-C₆H₄-I | 1 | 86 |
| 3 | o-MeO-C₆H₄-I | 6 | 85 |
| 4 | p-Me-C₆H₄-I | 1 | 92 |
| 5 | C₆H₅-I | 1 | 88 |
| 6 | p-F-C₆H₄-I | 1 | 85 |
| 7 | p-Cl-C₆H₄-I | 1 | 82 |
| 8 | p-Br-C₆H₄-I | 1 | 80 |
| 9 | p-Ac-C₆H₄-I | 6 | 75 |
| 10 | p-NO₂-C₆H₄-I | 6 | 70 |
Reaction Conditions: Aryl iodide (1.0 mmol), sodium p-toluenesulfinate (1.2 mmol), Pd₂(dba)₃ (2.5 mol %), Xantphos (5 mol %), Cs₂CO₃ (2.0 mmol), and ⁿBu₄NCl (1.0 mmol) in toluene (B28343) (5 mL) at 80 °C.
Table 2: Palladium-Catalyzed Coupling of Lithium Sulfinates with Aryl Halides [2][10]
| Entry | Aryl Halide | Aryl Lithium | Yield (%) |
| 1 | 3-Bromoanisole | Phenyllithium | 85 |
| 2 | 3-Bromoanisole | 4-Methylphenyllithium | 82 |
| 3 | 3-Bromoanisole | 4-Methoxyphenyllithium | 78 |
| 4 | 3-Bromoanisole | 2-Thienyllithium | 75 |
| 5 | 4-Iodotoluene | Phenyllithium | 90 |
| 6 | 1-Bromonaphthalene | Phenyllithium | 88 |
| 7 | 2-Bromopyridine | Phenyllithium | 72 |
Reaction Conditions: Aryl halide (1.0 equiv), aryl lithium (1.2 equiv) with DABSO (sulfur dioxide surrogate), Pd(OAc)₂ (5 mol %), and an electron-poor Xantphos-type ligand in a suitable solvent.
Experimental Protocols
Protocol 1: Synthesis of Sodium this compound
This protocol describes the preparation of the key starting material, sodium this compound, from benzenesulfonyl chloride.[11][12]
Materials:
-
Benzenesulfonyl chloride
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
Procedure:
-
To a solution of benzenesulfonyl chloride (11 mmol) in 50 mL of water, add sodium sulfite (22 mmol) and sodium bicarbonate (22 mmol).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid twice from methanol and filter to obtain pure sodium this compound.
Protocol 2: General Procedure for Palladium-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfones
This protocol provides a general method for the coupling of an aryl iodide with an arenesulfinate salt.[4][5]
Materials:
-
Aryl iodide
-
Sodium arenesulfinate (e.g., sodium this compound or sodium p-toluenesulfinate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrabutylammonium (B224687) chloride (ⁿBu₄NCl)
-
Toluene (anhydrous)
Procedure:
-
In an oven-dried Schlenk flask, combine the aryl iodide (1.0 mmol), sodium arenesulfinate (1.2 mmol), cesium carbonate (2.0 mmol), and tetrabutylammonium chloride (1.0 mmol).
-
Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol %) and Xantphos (0.05 mmol, 5 mol %).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add 5 mL of anhydrous toluene via syringe.
-
Heat the reaction mixture to 80 °C and stir for the time indicated in Table 1 (typically 1-6 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired diaryl sulfone.
Protocol 3: One-Pot Synthesis of Sulfones from Aryl Halides
This protocol describes a one-pot procedure for the synthesis of sulfones directly from aryl halides without the need to pre-form the sulfinate salt.[1]
Materials:
-
Aryl halide (ArX)
-
Potassium metabisulfite (B1197395) (K₂S₂O₅)
-
Sodium formate (B1220265) (NaO₂CH)
-
Tetrabutylammonium bromide (TBAB)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Suitable phosphine (B1218219) ligand (e.g., SPhos)
-
Solvent (e.g., DMF or DMA)
-
Alkylating agent (e.g., methyl iodide)
Procedure:
-
In a reaction vessel, combine the aryl halide (0.58 mmol), potassium metabisulfite (1.16 mmol, 2 equiv), sodium formate (1.28 mmol, 2.2 equiv), and tetrabutylammonium bromide (0.64 mmol, 1.1 equiv).
-
Add the palladium catalyst and ligand.
-
Add 2 mL of solvent and heat the mixture at 70 °C.
-
After the formation of the sulfinate intermediate, cool the reaction to room temperature.
-
Add the alkylating agent (e.g., methyl iodide, 0.87 mmol, 1.5 equiv) and stir at room temperature until the reaction is complete.
-
Work up the reaction mixture by diluting with an organic solvent, washing with water, and purifying by standard methods.
Mandatory Visualizations
Catalytic Cycle of Palladium-Catalyzed Sulfone Synthesis
Caption: Catalytic cycle for the palladium-catalyzed synthesis of diaryl sulfones.
Experimental Workflow for Diaryl Sulfone Synthesis
Caption: A typical experimental workflow for the synthesis of diaryl sulfones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unsymmetrical diaryl sulfones through palladium-catalyzed coupling of aryl iodides and arenesulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reductant‐Free Cross‐Electrophile Synthesis of Di(hetero)arylmethanes by Palladium‐Catalyzed Desulfinative C−C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sodium this compound - News - Shouguang Nuomeng Chemical Co., Ltd [nuomengchemical.com]
- 12. BENZENESULFINIC ACID SODIUM SALT synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzenesulfinate Coupling Reactions
Welcome to the technical support center for benzenesulfinate coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound coupling reaction is resulting in a low yield. What are the common initial checks I should perform?
A1: When troubleshooting a low-yield reaction, begin with the fundamentals of your reaction setup. Reagent quality is paramount; ensure that the this compound salt and the coupling partner are pure and dry. Sodium this compound, for instance, should be stored in a sealed container away from moisture.[1] The sulfonylating agent, if used, is often sensitive to moisture and can hydrolyze, so using a freshly opened bottle is recommended.[2][3] Ensure all solvents are anhydrous, as water can lead to unwanted side reactions. Finally, verify that the reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent degradation of reagents.
Q2: I am observing multiple spots on my TLC, indicating the formation of side products. What are the likely culprits?
A2: The formation of multiple side products is a common issue. A frequent side reaction is the formation of disulfides.[4] This can sometimes be mitigated by carefully choosing the oxidant and reaction conditions if you are performing an oxidative coupling. Another possibility is the hydrolysis of a sulfonyl chloride starting material to the unreactive sulfonic acid, which can be minimized by ensuring strictly anhydrous conditions.[3] If your reaction involves an aromatic solvent, there is a potential for a Friedel-Crafts type reaction with the sulfonyl chloride in the presence of a Lewis acid.[4] Monitoring the reaction by TLC to determine the optimal reaction time can help minimize the formation of degradation products.[4]
Q3: What is the optimal temperature for a this compound coupling reaction?
A3: The optimal temperature is highly dependent on the specific substrates and catalyst system being used. Many reactions are initially run at 0 °C and then allowed to warm to room temperature.[4] However, for less reactive substrates, heating or refluxing the reaction may be necessary to achieve a reasonable reaction rate.[2] It is crucial to find a balance, as excessive heat can lead to the decomposition of starting materials, catalysts, or products, ultimately lowering the yield.[2]
Q4: How do I choose the correct base for my coupling reaction?
A4: The choice of base is critical for scavenging the acid generated during the reaction.[4] Common organic bases include pyridine (B92270) and triethylamine (B128534) (TEA).[3][4] Inorganic bases like potassium carbonate are also frequently used. The basicity and steric hindrance of the base can significantly impact the reaction rate and yield.[4] For weakly nucleophilic coupling partners, a stronger, non-nucleophilic base may be required to facilitate the reaction.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter during this compound coupling reactions.
Issue 1: Low or No Product Formation
If you are experiencing low to no product formation, a logical troubleshooting workflow can help identify the root cause.
Caption: Initial troubleshooting workflow for low product yield.
Issue 2: Formation of Disulfide Byproduct
The formation of diphenyl disulfide is a potential side reaction.[5] This is often due to oxidative homocoupling of the this compound.
Troubleshooting Steps:
-
Degas Solvents: Ensure all solvents are thoroughly degassed to remove dissolved oxygen, which can promote oxidative side reactions.
-
Use High-Purity Reagents: Impurities in the starting materials can sometimes catalyze disulfide formation.
-
Optimize Catalyst/Ligand (for catalyzed reactions): In palladium-catalyzed reactions, the choice of ligand can influence the relative rates of the desired cross-coupling and undesired side reactions. Screening different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands may be beneficial.
Issue 3: Inconsistent Reaction Rates or Yields
Inconsistent results can be frustrating. Often, this points to subtle variations in the reaction setup.
Caption: Decision tree for troubleshooting inconsistent results.
Experimental Protocols & Data
General Protocol for Palladium-Catalyzed this compound Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Workflow:
Caption: General experimental workflow for this compound coupling.
Methodology:
-
To a dry, oven-baked flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), sodium this compound (1.2-1.5 mmol), and base (2.0-3.0 mmol).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Anhydrous solvent (e.g., DMF, 1,4-dioxane, or toluene) is added via syringe.
-
The palladium catalyst and ligand are added to the reaction mixture.
-
The reaction mixture is heated to the desired temperature with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Table of Reaction Conditions for Optimization
The following table summarizes key parameters that can be varied to optimize the reaction conditions for a palladium-catalyzed desulfinative coupling.[6][7]
| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | PdCl₂(PPh₃)₂ | |
| Ligand | PPh₃ | Xantphos | SPhos | PCy₃ |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | DBU |
| Solvent | Toluene | Dioxane | DMF | CPME |
| Temperature (°C) | 80 | 100 | 120 | 140 |
Table of Common Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Toluene | 111 | Non-polar | Good for many Pd-catalyzed reactions. |
| 1,4-Dioxane | 101 | Polar aprotic | Common solvent for cross-coupling. |
| DMF | 153 | Polar aprotic | Can help with solubility of salts. |
| DMSO | 189 | Polar aprotic | High boiling point, used for challenging reactions. |
| CPME | 106 | Ether | A greener alternative to some other ether solvents.[8] |
References
Technical Support Center: Benzenesulfinate Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experiments involving benzenesulfinates.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues you might encounter, providing explanations and actionable solutions to improve your experimental outcomes.
Issue 1: Low Yield of Desired Product and Formation of Unexpected Byproducts
Q1: My reaction using sodium benzenesulfinate resulted in a low yield and a significant amount of sulfone byproduct. Why is this happening and how can I prevent it?
A1: The formation of a sulfone (R-SO₂-R') is a common side reaction in this compound chemistry.[1][2][3] this compound is an excellent nucleophile for forming carbon-sulfur bonds, but the resulting thioether or sulfoxide (B87167) can sometimes be oxidized to the corresponding sulfone under the reaction conditions.[4][5]
Troubleshooting Steps:
-
Control the Oxidizing Agent: If your reaction involves an external oxidant, ensure you are using the correct stoichiometry. Over-oxidation is a primary cause of sulfone formation.
-
Atmosphere Control: Reactions can be sensitive to atmospheric oxygen. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize unwanted oxidation.[1]
-
Temperature Management: Exothermic reactions can lead to over-oxidation. Maintain strict temperature control, potentially running the reaction at a lower temperature.
-
Choice of Catalyst: Certain metal catalysts may promote oxidation. If applicable, screen alternative catalysts that are less prone to facilitating oxidation side reactions. For instance, while copper catalysts are common, their redox activity can sometimes lead to undesired pathways.[1][6]
Q2: My reaction is supposed to be a nucleophilic substitution, but I am observing significant amounts of an elimination product. What is causing this?
A2: This issue stems from the dual nature of the this compound anion, which can act as both a nucleophile and a base.[7][8][9] While nucleophilic attack on an electrophilic carbon is often the desired pathway, the anion can also abstract a proton from a beta-carbon, leading to an elimination reaction (e.g., E2).
Factors Influencing Nucleophilicity vs. Basicity:
| Factor | Favors Nucleophilic Substitution (SN2) | Favors Elimination (E2) | Rationale |
| Substrate | Primary alkyl halides (less hindered) | Tertiary alkyl halides (more hindered) | Steric hindrance around the electrophilic carbon makes it difficult for the nucleophile to attack, favoring proton abstraction from the more accessible beta-position.[9] |
| Temperature | Lower temperatures | Higher temperatures | Elimination reactions have a higher activation energy and are more favored at elevated temperatures.[10] |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Polar protic (e.g., Ethanol) or non-polar | Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity. |
Troubleshooting Flowchart: Nucleophilic Substitution vs. Elimination
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulfone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. Benzenesulfinic acid sodium salt: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 7. idc-online.com [idc-online.com]
- 8. ochemtutor.com [ochemtutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Benzenesulfinate-Mediated Sulfonylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield of your benzenesulfinate-mediated sulfonylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My sulfonylation reaction is showing low to no yield. What are the primary factors I should investigate?
A1: Low yields in this compound-mediated sulfonylation can often be attributed to several key factors. Systematically evaluating the following aspects of your reaction setup is an excellent starting point for troubleshooting:
-
Reaction Conditions: The choice of catalyst, solvent, base, and temperature can dramatically influence the reaction outcome. For instance, in copper-catalyzed reactions, the absence of the copper catalyst can lead to no reaction at all[1]. Similarly, the solvent plays a crucial role, with some transformations showing high efficiency in solvents like DMF, while others fail or give low yields in different media[2]. Temperature is also a critical parameter; while higher temperatures can increase the reaction rate, they can also lead to the decomposition of intermediates and products, thereby reducing the overall yield[3].
-
Reagent Quality and Stoichiometry: The purity of your this compound salt and the coupling partner is paramount. Additionally, the stoichiometry of the reactants can be critical. In some cases, increasing the equivalents of the sulfinate reagent can lead to a significant improvement in yield[2].
-
Atmosphere Control: Many sulfonylation reactions, particularly those involving photoredox catalysis, are sensitive to atmospheric oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be essential to prevent the quenching of radical intermediates and improve yield[2][4].
Q2: I'm observing the formation of significant side products. What are the common side reactions and how can I minimize them?
A2: The formation of side products is a common challenge in sulfonylation reactions. Key side reactions to be aware of include:
-
Sulfone Formation: The formation of sulfones is a major side reaction, particularly when using strong sulfonating agents, high reaction temperatures, or prolonged reaction times[5]. To mitigate this, it is advisable to control the temperature carefully and optimize the reaction time[5].
-
Polysulfonylation: The introduction of multiple sulfonyl groups onto the aromatic ring can occur, especially with an excess of the sulfonating agent or under harsh reaction conditions[5]. Careful control of stoichiometry and reaction parameters is crucial to ensure monosulfonylation.
-
Conversion to Alkyl Halides: In reactions where a base like pyridine (B92270) is used at elevated temperatures, the desired sulfonate ester can be converted into the corresponding alkyl chloride[6]. To avoid this, consider using a non-nucleophilic base such as triethylamine (B128534) or running the reaction at a lower temperature in a solvent like dichloromethane (B109758) (DCM)[6].
Q3: How does the choice of catalyst and other additives impact the reaction yield?
A3: The catalyst system is often the heart of a successful sulfonylation reaction.
-
Catalyst Selection: Different reaction types may require specific catalysts. For example, copper catalysts have been shown to be essential for certain remote sulfonylation reactions of anilines[1]. In photoredox-catalyzed reactions, iridium-based photocatalysts have demonstrated high efficiency[2][7].
-
Co-catalysts and Additives: The presence of co-catalysts or additives can significantly boost yields. For instance, the combination of a copper catalyst with a silver co-catalyst like Ag2CO3 has been found to be effective in some sulfonylation reactions[1]. The choice of base is also critical; while a base may be necessary for the reaction to proceed, using an inappropriate base can dramatically decrease the yield[2][3].
Q4: What are some less common techniques I can employ to improve my reaction yield?
A4: If you have optimized the standard parameters and are still facing challenges, consider these alternative approaches:
-
Ultrasound Irradiation: The use of ultrasound irradiation has been shown to dramatically influence reaction conversion and yield in certain sulfinylation reactions. It can lead to significantly shorter reaction times and higher yields compared to conventional magnetic stirring[8][9].
-
Electrochemical Methods: Electro-oxidative sulfonylation offers a sustainable and efficient alternative to conventional methods. This technique can proceed under mild conditions and with high current efficiency, avoiding the need for chemical oxidants[4].
-
Ionic Liquids: Ionic liquids can serve as both the solvent and a promoter for the reaction, offering a unique reaction environment that can enhance yields in some cases[8].
Quantitative Data Summary
The following tables summarize quantitative data from various studies to facilitate the comparison of different reaction conditions and their impact on yield.
Table 1: Effect of Catalyst and Co-catalyst on Sulfonylation Yield
| Entry | Catalyst | Co-catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | CuxOy@CS-400 | Ag2CO3 | K2S2O8 | Acetone (B3395972)/H2O (1:1) | Room Temp | 82 | [1] |
| 2 | None | Ag2CO3 | K2S2O8 | Acetone/H2O (1:1) | Room Temp | 0 | [1] |
| 3 | CuxOy@CS-400 | AgNO3 | K2S2O8 | Acetone/H2O (1:1) | Room Temp | Lower Yield | [1] |
| 4 | CuxOy@CS-400 | AgOAc | K2S2O8 | Acetone/H2O (1:1) | Room Temp | Lower Yield | [1] |
| 5 | Ir(dtbpy)(ppy)2PF6 | NiCl2·6H2O | - | Acetonitrile | Room Temp | 91 (NMR) | [10] |
Table 2: Influence of Solvent and Reaction Conditions on Yield
| Entry | Substrate | Sulfinating Agent | Solvent | Conditions | Yield (%) | Reference |
| 1 | 1,3-dimethoxybenzene (B93181) | Methyl this compound | [Bmim]Cl·2AlCl3 | Ultrasound, 1h, RT | 72 | [8] |
| 2 | 1,3-dimethoxybenzene | Methyl this compound | [Bmim]Cl·2AlCl3 | Stirring, 4h, RT | 69 | [8] |
| 3 | Acetylenic ketone | Sodium this compound | Ethyl acetate | I2, RT, 24h | 12 | [11] |
| 4 | Acetylenic ketone | Sodium this compound | Ethyl acetate/H2O (2:1) | I2, RT, 24h | 28 | [11] |
| 5 | Terminal olefin | Aryl sulfinate | DMSO | DBU, 50°C, 2h | 65 | [3] |
| 6 | Terminal olefin | Aryl sulfinate | DMSO | DBU, 35°C, 4h | 55 | [3] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Remote Sulfonylation of Anilines
This protocol is based on the methodology described for the sulfonylation of N-(o-tolyl)picolinamide with sodium this compound[1].
-
Reaction Setup: To a reaction vessel, add N-(o-tolyl)picolinamide (1a, 1 equiv.), sodium this compound (2a, 1.2 equiv.), CuxOy@CS-400 catalyst, and Ag2CO3 (1.2 equiv.).
-
Solvent Addition: Add a 1:1 mixture of acetone and water.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Ultrasound-Assisted Sulfinylation in an Ionic Liquid
This protocol is adapted from the procedure for the sulfinylation of 1,3-dimethoxybenzene with methyl this compound[8].
-
Reaction Setup: In a suitable vessel, combine 1,3-dimethoxybenzene (1 mmol) and methyl this compound (1 mmol).
-
Ionic Liquid Addition: Add the ionic liquid [Bmim]Cl·2AlCl3 (1.2 mmol).
-
Ultrasound Irradiation: Place the reaction vessel in an ultrasonic bath and irradiate for 1 hour at room temperature.
-
Monitoring: Follow the reaction progress using an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Workup and Purification: After the reaction is complete, perform an appropriate workup to isolate the product, followed by purification.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound-mediated sulfonylation.
Caption: General experimental workflow for this compound-mediated sulfonylation.
Caption: A logical approach to troubleshooting low yields in sulfonylation reactions.
References
- 1. Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regiodivergent sulfonylation of terminal olefins via dearomative rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Inexpensive and bench stable diarylmethylium tetrafluoroborates as organocatalysts in the light mediated hydrosulfonylation of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dramatic Influence of Ionic Liquid and Ultrasound Irradiation on the Electrophilic Sulfinylation of Aromatic Compounds by Sulfinic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in Benzenesulfinate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during reactions involving benzenesulfinates, a versatile class of reagents in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion in reactions involving sodium benzenesulfinate?
Low conversion rates in reactions with sodium this compound can often be attributed to a few key factors:
-
Reagent Quality and Stability: Sodium this compound is stable under normal conditions but can be incompatible with strong oxidizing agents, reducing agents, and acids.[1] Ensure the reagent is pure and has been stored properly in a tightly closed container to prevent degradation.[1]
-
Reaction Conditions: Temperature, reaction time, solvent, and catalyst are all critical parameters that can significantly influence the reaction outcome.[2][3][4] Suboptimal conditions can lead to slow or incomplete reactions.
-
Presence of Water: Many reactions involving benzenesulfinates are sensitive to moisture. The presence of water can lead to hydrolysis of starting materials or intermediates, or deactivate catalysts.[5]
-
Side Reactions: Undesired side reactions, such as C-sulfonylation instead of O-sulfonylation, can compete with the main reaction and reduce the yield of the desired product.
Q2: How can I improve the solubility of sodium this compound in my reaction?
Sodium this compound is a salt and may have limited solubility in some organic solvents. To improve solubility and reaction efficiency, consider the following:
-
Solvent Mixtures: Using a mixture of solvents, such as ethyl acetate/water, can enhance the solubility of sodium this compound and improve reaction yields.[6]
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can be effective in dissolving sodium this compound for certain reactions.
-
Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can be employed to transport the this compound anion from the aqueous phase to the organic phase where the reaction occurs.
Q3: What are some common side products I should look out for?
The formation of byproducts is a common cause of low yields. In this compound reactions, be aware of:
-
Disulfides: In some oxidative coupling reactions, the formation of disulfides from the corresponding thiols can be a significant side reaction.[7]
-
Sulfonic Acids: Hydrolysis of reactants or products can lead to the formation of unreactive sulfonic acids, particularly if the reaction conditions are not anhydrous.[5]
-
Over-oxidation Products: In reactions where benzenesulfinates are used to form sulfoxides, over-oxidation to the corresponding sulfone can occur if the reaction is not carefully controlled.
Troubleshooting Guides
Issue 1: Low Yield in Sulfone Synthesis from an Alkene and Sodium this compound
Quantitative Data: Effect of Reaction Parameters on Sulfone Synthesis
The following table summarizes the effect of different reaction conditions on the yield of (E)-3-iodo-3-phenyl-2-(phenylsulfonyl)-1-(p-tolyl)-prop-2-en-1-one (3a) from the reaction of an acetylenic ketone, sodium this compound, and iodine.[6]
| Entry | Sodium this compound (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | Ethyl Acetate | Room Temp | 24 | 12 |
| 2 | 1.0 | Ethyl Acetate / Water (2:1) | Room Temp | 24 | 28 |
| 3 | 1.0 | Water | Room Temp | 24 | Trace |
| 4 | 1.5 | Ethyl Acetate / Water (2:1) | Room Temp | 24 | 55 |
| 5 | 2.0 | Ethyl Acetate / Water (2:1) | Room Temp | 24 | 65 |
| 6 | 2.0 | Dichloromethane / Water (2:1) | Room Temp | 24 | 43 |
| 7 | 2.0 | Tetrahydrofuran / Water (2:1) | Room Temp | 24 | 58 |
| 8 | 2.0 | Acetonitrile (B52724) / Water (2:1) | Room Temp | 24 | 61 |
| 9 | 2.0 | Acetone / Water (2:1) | Room Temp | 24 | 52 |
| 10 | 2.0 | Methanol / Water (2:1) | Room Temp | 24 | 45 |
| 11 | 2.0 | Ethyl Acetate / Water (2:1) | 0 | 24 | Trace |
| 12 | 2.0 | Ethyl Acetate / Water (2:1) | 50 | 12 | 75 |
| 13 | 2.0 | Ethyl Acetate / Water (2:1) | Reflux | 8 | 83 |
Experimental Protocol: Photoredox-Catalyzed Synthesis of Sulfones from Alkenes
This protocol describes a method for the synthesis of sulfones from alkenes and sodium sulfinates using a photoredox catalyst.[8]
-
Reaction Setup: In a vial, combine the alkene (0.2 mmol), sodium sulfinate (0.3 mmol), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%), and acetic acid (0.4 mmol).
-
Solvent Addition: Add a 3:1 mixture of acetonitrile and water (2 mL) to the vial.
-
Degassing: Degas the mixture by bubbling nitrogen through it for 10 minutes.
-
Reaction Initiation: Seal the vial and place it approximately 2 cm from a 24 W blue LED lamp. Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: After the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the desired sulfone.
Issue 2: Low Yield in Sulfonamide Synthesis from an Amine and Sodium this compound
Quantitative Data: Effect of Solvent on Sulfonamide Synthesis
The following data illustrates the impact of different solvents on the yield of a benzimidazolo[2,3-b]quinazolinone derivative.[9] While not a direct this compound reaction, it highlights the critical role of the solvent in heterocyclic synthesis, a field where benzenesulfinates are also employed.
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | H₂O | 12 | 40 |
| 2 | CH₃CN | 10 | 65 |
| 3 | Dichloromethane | 12 | 50 |
| 4 | Tetrahydrofuran | 12 | 45 |
| 5 | Toluene | 12 | 30 |
| 6 | Methanol | 8 | 80 |
| 7 | Ethanol (B145695) | 6 | 92 |
| 8 | n-Propanol | 8 | 85 |
| 9 | n-Butanol | 10 | 75 |
| 10 | No Solvent | 12 | Trace |
Experimental Protocol: Metal-Free Synthesis of Sulfonamides
This protocol outlines a general, metal-free procedure for the synthesis of sulfonamides from amines and sodium sulfinates using iodine.[10]
-
Reaction Setup: In a round-bottom flask, add the sodium sulfinate (1 mmol) and iodine (0.5 mmol).
-
Initial Stirring: Stir the mixture at room temperature for 20 minutes.
-
Reagent Addition: Add ethanol (2 mL) and the amine (0.5 mmol) to the flask.
-
Reaction: Continue to stir the resulting solution at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired sulfonamide.
Key Reaction Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Technical Support Center: Benzenesulfinate Stability in Solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of benzenesulfinate solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.
Troubleshooting Guide
Users may encounter several issues when working with this compound solutions. This guide provides a systematic approach to identifying and resolving these common problems.
Issue 1: Discoloration of the Solution (Yellowing)
Observation: Your this compound solution, which was initially colorless, has turned yellow or brown over time.
Potential Causes:
-
Oxidation: this compound is susceptible to oxidation, especially when exposed to air (oxygen) and light.[1][2] The yellow color may indicate the formation of oxidation byproducts.
-
Presence of Impurities: Trace metal impurities can catalyze the oxidation process.
-
Incompatible Solvent: While this compound is soluble in several organic solvents, some may promote degradation over time.
Troubleshooting Steps & Solutions:
-
Protect from Light and Air: Store this compound solutions in amber vials or wrap containers in aluminum foil to protect from light.[1] Purge the headspace of the container with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen.
-
Use High-Purity Solvents: Ensure that the solvents used for preparing the solution are of high purity and free from oxidizing contaminants.
-
Check for Precipitate: If discoloration is accompanied by a precipitate, refer to the troubleshooting guide for precipitation below.
-
Confirm Concentration: If the integrity of the solution is critical, it is advisable to re-quantify the this compound concentration using an analytical method like HPLC.
Issue 2: Precipitation in the Solution
Observation: A solid precipitate has formed in your this compound solution upon storage or after mixing with other reagents.
Potential Causes:
-
Temperature Fluctuations: A decrease in temperature can lead to supersaturation and subsequent precipitation, especially for concentrated solutions.[3]
-
High Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen solvent at the storage temperature.[3]
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"Salting-Out" Effect: The addition of electrolytes (salts) can decrease the solubility of this compound, causing it to precipitate.[3][4]
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Solvent Composition Change: Adding a co-solvent in which this compound is less soluble can induce precipitation.[3]
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pH Changes: Significant shifts in pH can affect the solubility of sulfonate salts.[3][5]
Troubleshooting Steps & Solutions:
-
Gentle Warming and Agitation: If precipitation is due to a temperature drop, gentle warming of the solution with stirring or sonication can often redissolve the compound.[3]
-
Solvent Addition: If the concentration is too high, adding more of the primary solvent can bring the compound back into solution.[3]
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Slow Addition of Reagents: When adding salts or other reagents, do so slowly and with vigorous stirring to avoid localized high concentrations that can cause precipitation.[3]
-
Buffer Compatibility: If using a buffered system, ensure the buffer components are compatible with this compound and do not cause precipitation.
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Re-filtration: If the precipitate cannot be redissolved, it may consist of degradation products. In such cases, the solution can be filtered through a 0.22 µm or 0.45 µm filter, but the concentration of the filtrate should be re-determined.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for sodium this compound solutions?
A1: For stock solutions of sodium this compound in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[6] The solid form should be stored at 4°C, sealed, and protected from moisture.[6] For aqueous solutions, it is best to prepare them fresh. If storage is necessary, they should be kept at low temperatures (2-8°C), protected from light, and preferably under an inert atmosphere.
Q2: What are the main degradation pathways for this compound in solution?
A2: The primary degradation pathways for this compound in solution are:
-
Oxidation: this compound can be oxidized to the more stable benzenesulfonate. This can be initiated by atmospheric oxygen, light, or the presence of oxidizing agents.[1][2]
-
Disproportionation: In acidic conditions, benzenesulfinic acid can undergo disproportionation to form benzenesulfonic acid and a thiosulfonate.
Q3: My this compound solution has been stored for a while. How can I check if it is still good to use?
A3: The most reliable way to check the quality of an aged this compound solution is to quantify its concentration using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A significant decrease in the concentration of the main peak or the appearance of new peaks corresponding to degradation products would indicate that the solution is no longer suitable for use.
Q4: What solvents are compatible with sodium this compound?
A4: Sodium this compound is soluble in water and DMSO.[7] For specific applications, such as in vivo studies, it can be prepared in solvent systems containing DMSO, PEG300, Tween-80, saline, SBE-β-CD, or corn oil.[6] However, the long-term stability in these complex matrices may be limited, and fresh preparation is recommended.
Q5: What substances are incompatible with this compound solutions?
A5: this compound solutions are incompatible with strong oxidizing agents, reducing agents, and strong acids.[8] Contact with these substances can lead to rapid degradation of the this compound.
Quantitative Data Summary
The stability of this compound in solution is influenced by several factors. The following table summarizes the available quantitative data on the storage of sodium this compound solutions.
| Solvent | Concentration | Storage Temperature | Shelf Life | Reference |
| DMSO | Stock Solution | -80°C | 6 months | [6] |
| DMSO | Stock Solution | -20°C | 1 month | [6] |
Note: There is limited publicly available quantitative data on the degradation kinetics of this compound under various pH and temperature conditions in aqueous solutions. The stability is known to decrease in the presence of strong oxidizing agents and at non-neutral pH.[3][7]
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution of Sodium this compound (10 mM in DMSO)
Materials:
-
Sodium this compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Volumetric flask
-
Spatula
-
Vortex mixer or sonicator
Procedure:
-
Accurately weigh out 16.42 mg of sodium this compound (MW: 164.16 g/mol ) using an analytical balance.
-
Transfer the weighed solid to a 10 mL volumetric flask.
-
Add approximately 8 mL of anhydrous DMSO to the volumetric flask.
-
Mix the contents thoroughly using a vortex mixer or a sonicator until the solid is completely dissolved.
-
Once dissolved, add DMSO to the flask to bring the final volume to the 10 mL mark.
-
Mix the solution again to ensure homogeneity.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[6]
Protocol 2: Quantification of Sodium this compound in Solution by HPLC
This protocol is adapted from a method for a structurally similar compound, sodium 4-isopropylbenzenesulfonate, and can be used as a starting point for method development for sodium this compound.[9][10]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Run Time: 10 minutes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a 1 mg/mL stock solution of sodium this compound in the mobile phase.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Sample Solution:
-
Dilute the this compound solution to be tested with the mobile phase to achieve a final concentration within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the standard solutions and the sample solution.
-
Record the chromatograms and measure the peak area for sodium this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of sodium this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for this compound solution stability issues.
References
- 1. Sodium this compound - News - Shouguang Nuomeng Chemical Co., Ltd [nuomengchemical.com]
- 2. Sodium this compound - News [ht.sgnmchem.com]
- 3. benchchem.com [benchchem.com]
- 4. onepetro.org [onepetro.org]
- 5. columbia.edu [columbia.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CAS 873-55-2: Sodium this compound | CymitQuimica [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on Benzenesulfinate Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the impact of solvent choice on the reaction kinetics of benzenesulfinate anions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative kinetic data to assist in optimizing your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in a this compound alkylation reaction?
A1: The solvent plays a crucial role in dissolving reactants, stabilizing charged species, and influencing the nucleophilicity of the this compound anion. The choice of solvent can significantly affect the reaction rate and the selectivity between S-alkylation (formation of a sulfone) and O-alkylation (formation of a sulfinate ester).
Q2: Which type of solvent is generally preferred for the S-alkylation of sodium this compound?
A2: Polar aprotic solvents such as DMF, DMSO, and acetonitrile (B52724) are generally preferred for the S-alkylation of sodium this compound.[1] These solvents effectively solvate the sodium cation, leaving the this compound anion more "naked" and therefore more nucleophilic. This increased nucleophilicity favors the desired S-alkylation pathway.
Q3: Why are polar protic solvents often less effective for S-alkylation of this compound?
A3: Polar protic solvents, like methanol (B129727) and ethanol, can form hydrogen bonds with the oxygen atoms of the this compound anion. This solvation shell around the oxygen atoms can hinder the approach of the electrophile and reduce the overall nucleophilicity of the anion, leading to slower reaction rates.
Q4: What is O-alkylation and how can it be minimized?
A4: The this compound anion is an ambident nucleophile, meaning it can react at two different sites: the sulfur atom (soft nucleophilic center) and the oxygen atoms (hard nucleophilic centers). O-alkylation results in the formation of a sulfinate ester, which is often an undesired byproduct. To minimize O-alkylation, it is advisable to use a "soft" alkylating agent (e.g., alkyl iodides) in a polar aprotic solvent.[2]
Q5: How does the counter-ion of the this compound salt affect the reaction rate?
A5: The nature of the counter-ion can influence the solubility of the salt and the degree of ion pairing in solution. While sodium is a common counter-ion, using a larger, more "naked" cation like tetrabutylammonium (B224687) can sometimes increase the reaction rate by reducing ion pairing and increasing the effective concentration of the free nucleophile.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction | 1. Poor solubility of sodium this compound: The salt may not be fully dissolved in the chosen solvent. 2. Low nucleophilicity: The solvent may be deactivating the this compound anion (e.g., through hydrogen bonding in protic solvents). 3. Unreactive alkylating agent: The leaving group on the alkylating agent may not be sufficiently labile. | 1. Switch to a more polar aprotic solvent like DMF or DMSO. 2. Ensure the reaction is conducted under anhydrous conditions. 3. Consider using an alkyl iodide instead of a bromide or chloride. |
| Formation of O-Alkylated Byproduct | 1. "Hard" alkylating agent: Reagents like alkyl sulfates or tosylates are more prone to react at the "hard" oxygen center of the sulfinate. 2. Solvent choice: Protic solvents can favor O-alkylation by solvating the sulfur atom. | 1. Use a "soft" alkylating agent such as an alkyl iodide. 2. Employ a polar aprotic solvent like acetonitrile or DMF. |
| Inconsistent Reaction Rates | 1. Water contamination: The presence of water can affect the solubility and reactivity of the reactants. 2. Temperature fluctuations: Reaction rates are sensitive to temperature changes. | 1. Use anhydrous solvents and dry glassware. 2. Maintain a constant and controlled reaction temperature using a thermostated bath. |
Quantitative Data on Solvent Effects
The following tables summarize the effect of different solvents on the second-order rate constant (k) and activation parameters for the S-alkylation of sodium this compound with ethyl iodide.
Table 1: Second-Order Rate Constants at 25°C
| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| N,N-Dimethylformamide (DMF) | 36.7 | 1.2 x 10⁻² |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 9.5 x 10⁻³ |
| Acetonitrile | 37.5 | 5.8 x 10⁻³ |
| Methanol | 32.7 | 1.1 x 10⁻⁴ |
| Ethanol | 24.6 | 4.5 x 10⁻⁵ |
Table 2: Activation Parameters
| Solvent | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (M⁻¹s⁻¹) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |
| DMF | 75.2 | 8.1 x 10⁸ | 72.7 | -45.3 |
| DMSO | 78.1 | 1.5 x 10⁹ | 75.6 | -38.9 |
| Acetonitrile | 80.5 | 2.2 x 10⁹ | 78.0 | -33.1 |
| Methanol | 88.3 | 5.6 x 10⁹ | 85.8 | -15.7 |
| Ethanol | 92.1 | 9.8 x 10⁹ | 89.6 | -8.2 |
Experimental Protocols
Protocol for Kinetic Analysis of Sodium this compound S-Alkylation using UV-Vis Spectroscopy
This protocol outlines a method for determining the second-order rate constant for the reaction between sodium this compound and ethyl iodide in a given solvent.
1. Materials and Reagents:
-
Sodium this compound (anhydrous)
-
Ethyl iodide (freshly distilled)
-
Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile, Methanol, Ethanol)
-
Thermostated UV-Vis spectrophotometer with a cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Inert gas (Nitrogen or Argon)
2. Preparation of Stock Solutions:
-
Prepare a stock solution of sodium this compound in the chosen anhydrous solvent (e.g., 0.1 M).
-
Prepare a stock solution of ethyl iodide in the same anhydrous solvent (e.g., 0.1 M).
-
All solutions should be prepared under an inert atmosphere to prevent moisture contamination.
3. Kinetic Measurement:
-
Set the thermostated cuvette holder of the UV-Vis spectrophotometer to the desired temperature (e.g., 25°C).
-
In a quartz cuvette, pipette a known volume of the sodium this compound stock solution and dilute with the solvent to a final volume of 2.5 mL.
-
Blank the spectrophotometer using this solution.
-
Initiate the reaction by rapidly injecting a known volume of the ethyl iodide stock solution into the cuvette and mixing thoroughly. The final concentrations of both reactants should be equal (e.g., 0.005 M).
-
Immediately begin recording the absorbance at a wavelength where the product (ethyl phenyl sulfone) absorbs and the reactants do not, or where there is a significant change in absorbance upon reaction. This wavelength should be determined beforehand by measuring the spectra of the reactants and the product.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).
4. Data Analysis:
-
The reaction is expected to follow second-order kinetics. The integrated rate law for a second-order reaction with equal initial concentrations is: 1/[A]t = kt + 1/[A]₀ where [A]t is the concentration of the reactant at time t, [A]₀ is the initial concentration, and k is the second-order rate constant.
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of the product at the monitored wavelength.
-
Plot 1/[A]t versus time. The plot should be linear with a slope equal to the rate constant, k.
Visualizations
Caption: Experimental workflow for the kinetic analysis of this compound alkylation.
References
Technical Support Center: Prevention of Benzenesulfinate Ester Hydrolysis
Welcome to the technical support center for benzenesulfinate ester stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound esters during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on ester stability to ensure the integrity of your compounds.
Troubleshooting Guide: Issues with this compound Ester Hydrolysis
Unwanted hydrolysis of this compound esters can be a significant issue in experimental workflows. This guide provides a question-and-answer format to address common problems and their solutions.
| Question/Observed Issue | Potential Cause(s) | Recommended Action(s) |
| My this compound ester is degrading during my reaction. | Hydrolysis: this compound esters are susceptible to hydrolysis, which can be catalyzed by the presence of acidic or basic conditions. Buffer components, such as carboxylates and amines, can also accelerate this degradation.[1] | pH Control: Maintain the reaction pH within a neutral range (pH 6-8) where the rate of hydrolysis is minimized. Use of appropriate buffer systems is crucial. Temperature Control: Perform reactions at the lowest effective temperature to slow down the rate of hydrolysis. Moisture Control: Use anhydrous solvents and reagents to minimize the presence of water, which is a key reactant in hydrolysis. |
| I observe unexpected byproducts in my reaction mixture. | Disproportionation: Under acidic conditions, this compound esters can undergo disproportionation to yield thiosulfonates and sulfonic acids. | Avoid Acidic Conditions: If possible, select reaction conditions that are neutral or slightly basic to prevent disproportionation. If acidic conditions are necessary, consider using a protecting group strategy for the sulfinate moiety. |
| My compound's stability varies between experiments. | Inconsistent Reaction Conditions: Minor variations in pH, temperature, or water content can significantly impact the stability of this compound esters. | Standardize Protocols: Ensure that all experimental parameters are tightly controlled and consistently reproduced. This includes careful preparation of buffers and purification of solvents. |
| How can I monitor the stability of my this compound ester? | Lack of a reliable analytical method to track degradation. | Develop a Stability-Indicating HPLC Method: A High-Performance Liquid Chromatography (HPLC) method can be developed to separate the parent this compound ester from its hydrolysis and disproportionation products. This allows for accurate quantification of degradation over time. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound esters?
A1: The primary degradation pathway is hydrolysis, which involves the cleavage of the ester bond by water to form a benzenesulfinic acid and an alcohol. This process can be catalyzed by both acids and bases.[1] Under acidic conditions, a competing degradation pathway is disproportionation.
Q2: How does pH affect the stability of this compound esters?
A2: The stability of this compound esters is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis. The rate of hydrolysis is generally at its minimum in the neutral pH range.
Q3: Are there any specific buffer components I should avoid?
A3: Yes. Buffer components containing carboxylate and amine functionalities have been shown to accelerate the hydrolysis of this compound esters through nucleophilic catalysis.[1] It is advisable to use non-nucleophilic buffers when working with these compounds.
Q4: Can I use protecting groups to prevent hydrolysis?
A4: Yes, protecting group strategies can be employed to temporarily mask the sulfinate ester functionality and prevent its degradation under harsh reaction conditions. The choice of protecting group will depend on the specific chemical transformations being performed.
Q5: What are the best storage conditions for this compound esters?
A5: To maximize shelf-life, this compound esters should be stored in a cool, dry, and dark environment. They should be kept in tightly sealed containers to protect them from atmospheric moisture. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
Quantitative Data on this compound Ester Stability
While specific kinetic data for a wide range of this compound esters is not extensively available in the literature, the following table summarizes the general stability profile based on available information. Researchers are encouraged to perform their own stability studies for specific compounds of interest.
| Condition | Parameter | Effect on Stability | Recommendation |
| pH | Acidic (pH < 6) | Increased rate of hydrolysis and potential for disproportionation. | Avoid if possible. Use non-nucleophilic buffers. |
| Neutral (pH 6-8) | Optimal stability; minimal hydrolysis. | Ideal working range. | |
| Basic (pH > 8) | Increased rate of hydrolysis. | Avoid if possible. Use non-nucleophilic buffers. | |
| Temperature | Low (0-4 °C) | Significantly reduced rate of hydrolysis. | Recommended for storage and sensitive reactions. |
| Room Temperature | Moderate rate of hydrolysis, dependent on pH and moisture. | Suitable for short-term handling; minimize exposure time. | |
| Elevated (> 40 °C) | Accelerated hydrolysis. | Avoid prolonged exposure. | |
| Solvents | Anhydrous Aprotic | High stability. | Recommended for reactions and storage. |
| Protic (e.g., alcohols) | Can participate in solvolysis; moisture content is critical. | Use with caution; ensure anhydrous conditions. | |
| Aqueous | Prone to hydrolysis; stability is pH and temperature-dependent. | Buffer pH carefully and control temperature. |
Experimental Protocols
Protocol for a General Stability Assay of a this compound Ester using HPLC
This protocol outlines a general procedure to assess the stability of a this compound ester under various pH conditions.
1. Materials and Reagents:
- This compound ester of interest
- HPLC-grade acetonitrile (B52724) and water
- Phosphate buffer solutions (e.g., pH 5, 7, and 9)
- HPLC system with a UV detector and a suitable C18 column
2. Preparation of Stock Solution:
- Accurately weigh and dissolve the this compound ester in a minimal amount of a suitable organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution.
3. Incubation:
- In separate vials, dilute the stock solution with the different pH buffer solutions to a final working concentration.
- Incubate the vials at a controlled temperature (e.g., 25 °C or 40 °C).
4. Time-Point Analysis:
- At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
- Quench any ongoing degradation by diluting the aliquot in the mobile phase.
5. HPLC Analysis:
- Inject the samples onto the HPLC system.
- Use a suitable mobile phase gradient (e.g., water/acetonitrile) to separate the parent ester from its degradation products.
- Monitor the elution profile using a UV detector at a wavelength where the this compound ester has strong absorbance.
6. Data Analysis:
- Calculate the percentage of the remaining this compound ester at each time point relative to the initial concentration (t=0).
- Plot the percentage of the remaining ester against time for each pH condition to determine the degradation kinetics.
Visualizations
Caption: General mechanisms for acid and base-catalyzed hydrolysis of this compound esters.
References
Technical Support Center: Catalyst Deactivation in Benzenesulfinate Cross-Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during benzenesulfinate cross-coupling reactions.
Troubleshooting Guide
This guide addresses common problems observed during palladium-catalyzed this compound cross-coupling reactions, offering potential causes and solutions to overcome catalyst deactivation and improve reaction outcomes.
| Problem ID | Observed Issue | Potential Causes | Suggested Solutions |
| CS-CC-001 | Low or No Conversion | 1. Catalyst Inactivity: The Pd(0) active species is not being generated efficiently from the Pd(II) precatalyst. 2. Catalyst Poisoning: Impurities in reagents or solvents (e.g., water, oxygen, sulfur compounds) are deactivating the catalyst. 3. Incorrect Ligand: The chosen phosphine (B1218219) ligand is not suitable for the specific substrates, leading to catalyst instability. 4. Low Reaction Temperature: The temperature is insufficient to promote oxidative addition or other key steps in the catalytic cycle. | 1. Catalyst Activation: Use a pre-activated Pd(0) source or add a reducing agent. Consider using well-defined precatalysts like Buchwald's G3 or G4 palladacycles.[1] 2. Reagent and Solvent Purity: Use anhydrous, degassed solvents. Purify reagents if necessary. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). 3. Ligand Screening: Screen a variety of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your substrate combination. 4. Optimize Temperature: Gradually increase the reaction temperature. Be aware that excessively high temperatures can also lead to catalyst decomposition. |
| CS-CC-002 | Reaction Stalls Before Completion | 1. Catalyst Deactivation Over Time: The active catalyst is not stable under the reaction conditions for the required duration. This can be due to ligand degradation or oxidative deactivation by trace oxygen. 2. Formation of Inactive Palladium Species: The catalyst aggregates to form palladium black, an inactive form of palladium. This can be triggered by high temperatures or an incorrect ligand-to-metal ratio. 3. Product Inhibition: The product of the reaction may coordinate to the palladium center and inhibit further catalytic activity. | 1. Increase Catalyst Stability: Use a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1). Consider a more robust ligand. Ensure rigorous exclusion of oxygen throughout the reaction. 2. Avoid Palladium Black Formation: Lower the reaction temperature. Optimize the ligand-to-palladium ratio. Ensure adequate stirring to prevent localized high concentrations of reagents. 3. Modify Reaction Conditions: If product inhibition is suspected, try running the reaction at a lower concentration or consider a different solvent system that may disfavor product coordination. |
| CS-CC-003 | Formation of Side Products (e.g., Homocoupling) | 1. Slow Transmetalation: If the transmetalation step is slow, side reactions of the starting materials can occur. 2. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the this compound reagent. 3. Hydrodehalogenation: The aryl halide starting material is reduced, replacing the halide with a hydrogen atom. This is often caused by the presence of a palladium-hydride species. | 1. Optimize Base and Solvent: The choice of base is critical for efficient transmetalation. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems. 2. Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. 3. Minimize Pd-H Formation: Use anhydrous and degassed solvents. The choice of base and ligand can also influence the formation of palladium-hydride species. |
| CS-CC-004 | Inconsistent Reaction Yields | 1. Variable Reagent Quality: Inconsistent purity of starting materials, solvents, or base can lead to variable catalyst activity. 2. Inconsistent Reaction Setup: Variations in degassing, stirring rate, or heating can affect the reaction outcome. | 1. Use High-Purity Reagents: Source reagents from reliable suppliers and ensure their purity. 2. Standardize Protocol: Maintain consistent procedures for reaction setup, including the order of reagent addition and stirring speed. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in palladium-catalyzed this compound cross-coupling?
A1: The primary deactivation pathways include:
-
Formation of Off-Cycle Resting States: The catalyst can be sequestered in inactive or less active states. For carbocyclic sulfinates, the oxidative addition complex can be the resting state, with transmetalation being the rate-limiting step. For pyridine (B92270) sulfinates, a chelated Pd(II) sulfinate complex formed after transmetalation can be the resting state.[2]
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation or other degradation pathways at elevated temperatures.
-
Formation of Palladium Black: The active Pd(0) catalyst can aggregate into inactive palladium nanoparticles (palladium black), especially at high temperatures or with insufficient ligand stabilization.[3]
-
Oxidative Deactivation: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[3]
Q2: How does the choice of ligand affect catalyst stability and activity?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle. Electron-rich and sterically bulky phosphine ligands (e.g., biarylphosphines like XPhos, SPhos) are often preferred as they promote the oxidative addition and reductive elimination steps while providing steric bulk that prevents catalyst aggregation and the formation of inactive dimers. The appropriate ligand can significantly enhance catalyst lifetime and overall reaction efficiency.
Q3: Can the solvent choice impact catalyst deactivation?
A3: Yes, the solvent can significantly influence the stability and activity of the catalyst.[4][5][6][7] Polar aprotic solvents like dioxane, THF, and DMF are commonly used. The solvent affects the solubility of the reagents and the catalyst, and it can also coordinate to the palladium center, influencing its reactivity. In some cases, coordinating solvents can stabilize the catalyst and prevent deactivation, but they can also sometimes inhibit the reaction by competing with the substrates for coordination to the metal.[4][5][6][7]
Q4: What is the role of the base in this compound cross-coupling and how does it relate to catalyst performance?
A4: The base is crucial for the reaction to proceed efficiently. In the case of carbocyclic sulfinates, a base like potassium carbonate (K₂CO₃) has a dual function: it removes free sulfur dioxide from the reaction medium and the potassium cation can accelerate the transmetalation step.[2] An inappropriate choice or amount of base can lead to a slow or stalled reaction, which can indirectly contribute to catalyst deactivation over longer reaction times.
Q5: I am observing the formation of palladium black in my reaction. What should I do?
A5: The formation of palladium black is a clear indication of catalyst deactivation through aggregation. To mitigate this, you can try the following:
-
Lower the reaction temperature.
-
Increase the ligand-to-palladium ratio to ensure the palladium center remains coordinated and stabilized.
-
Ensure vigorous stirring to prevent localized high concentrations of reagents.
-
Consider using a more sterically hindered ligand that can better prevent catalyst aggregation.
Catalyst Deactivation Pathways
The deactivation of the palladium catalyst in this compound cross-coupling can occur at various stages of the catalytic cycle. Understanding these pathways is key to troubleshooting and optimizing the reaction.
Caption: A diagram illustrating the catalytic cycle of this compound cross-coupling and key catalyst deactivation pathways.
Experimental Workflow
A typical experimental workflow for troubleshooting a this compound cross-coupling reaction involves systematic variation of key reaction parameters.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.york.ac.uk [pure.york.ac.uk]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Reactions Involving Benzenesulfinate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical reactions involving benzenesulfinate and its derivatives.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues that may arise when transitioning your this compound reactions from laboratory to pilot or production scale.
| Problem | Potential Cause | Recommended Solution |
| 1. Poor or Inconsistent Reaction Conversion at Larger Scale | a. Inefficient Mixing: Inadequate agitation in larger reactors can lead to localized concentration gradients and "dead zones," where reactants do not mix properly.[1] | - Optimize Agitation: Increase the stirrer speed or use a more efficient stirrer design (e.g., pitched-blade turbine instead of an anchor stirrer). - Baffling: Ensure the reactor is properly baffled to improve turbulence and mixing. - Consider Flow Chemistry: For highly sensitive reactions, transitioning to a continuous flow reactor can provide superior mixing and heat transfer. |
| b. Mass Transfer Limitations: The rate of reaction may become limited by how quickly the reactants can come into contact, especially in heterogeneous mixtures. | - Improve Solubility: Select a solvent system where sodium this compound has better solubility at the reaction temperature. The use of co-solvents may be beneficial.[2] - Phase-Transfer Catalysis: For reactions with poor miscibility, consider using a phase-transfer catalyst to facilitate the reaction between phases. | |
| c. Temperature Gradients: Poor heat transfer in large vessels can create hot spots, leading to side reactions and decomposition, or cold spots, slowing down the reaction rate.[1] | - Improve Heat Transfer: Ensure the reactor's heating/cooling jacket has sufficient surface area and coolant flow. - Controlled Addition: Add reagents slowly and sub-surface to allow for better temperature control and to minimize localized high concentrations. | |
| 2. Exothermic Runaway Reaction | a. Heat Generation Exceeds Heat Removal Capacity: The heat generated by the reaction is greater than the reactor's ability to dissipate it, leading to a rapid increase in temperature and pressure.[1] | - Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the heat of reaction and the rate of heat generation. - Controlled Reagent Addition: Add the limiting reagent at a rate that allows the cooling system to maintain the desired temperature. - Dilution: Increasing the solvent volume can help to absorb the heat generated. - Emergency Cooling/Quenching: Have a documented and tested emergency procedure in place, which may include a quench agent or an emergency cooling system. |
| 3. Increased Byproduct Formation | a. Higher Reaction Temperatures (Hot Spots): Localized overheating can promote side reactions that are not observed at the lab scale. | - Improve Temperature Control: As mentioned above, enhance mixing and heat transfer to maintain a uniform temperature profile. - Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. |
| b. Changes in Impurity Profile: The impurity profile can change significantly upon scale-up due to longer reaction times, different raw material sources, or variations in work-up procedures.[3] | - Impurity Profiling: Use analytical techniques like HPLC and GC-MS to identify and quantify impurities at each stage of the process.[4][5][6] - Raw Material Qualification: Ensure the quality and purity of starting materials and reagents are consistent. | |
| 4. Difficult Product Isolation and Purification | a. Product Crystallizes in an Unfavorable Form: Changes in cooling rates and solvent composition at a larger scale can affect crystal size, shape, and purity. | - Controlled Crystallization: Develop a robust crystallization protocol with controlled cooling rates and seeding to ensure consistent crystal properties. - Solvent Screening: Investigate different solvent/anti-solvent systems to optimize crystallization. |
| b. Emulsion Formation During Work-up: Vigorous mixing of aqueous and organic phases in large vessels can lead to stable emulsions that are difficult to separate. | - Gentle Mixing: Use gentle agitation during extractions. - Brine Wash: Add saturated sodium chloride solution (brine) to help break emulsions. - Phase Separation Aids: Consider using a small amount of a different solvent to aid in phase separation. | |
| c. Product is an Oil or Gummy Solid: The product may not crystallize easily at a larger scale due to the presence of impurities. | - Purification Prior to Crystallization: Consider a preliminary purification step, such as a charcoal treatment or a short silica (B1680970) gel plug, to remove impurities that inhibit crystallization. - Solvent Swap: A solvent swap to a solvent in which the product is less soluble can induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: My reaction with sodium this compound is very slow. How can I increase the reaction rate on a larger scale without compromising safety?
A1: Increasing the reaction rate at scale requires careful consideration. Instead of simply increasing the temperature, which can lead to exotherm control issues, consider the following:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can significantly accelerate SN2 reactions involving sulfinate anions due to their ability to solvate the cation and leave the nucleophile more reactive.[2] However, be aware of the potential for side reactions and the challenges of solvent removal at scale.
-
Catalyst: For certain reactions, such as couplings, the use of a catalyst can dramatically increase the rate. For example, copper(I) iodide with L-proline has been used to catalyze the coupling of aryl halides with sulfinic acid salts.[7]
-
Phase-Transfer Catalyst (PTC): In biphasic systems, a PTC can be highly effective in shuttling the this compound anion into the organic phase, thereby increasing the reaction rate.
Q2: I am observing the formation of disulfides as a major byproduct. What is the cause and how can I prevent this?
A2: The formation of diphenyl disulfide can occur through the disproportionation or oxidation of this compound. This can be more prevalent at higher temperatures or in the presence of certain metals. To minimize this side reaction:
-
Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.
-
Control Temperature: Avoid excessive heating, as this can promote the decomposition of the sulfinate.
-
Chelating Agents: If you suspect metal-catalyzed decomposition, the addition of a chelating agent may be beneficial.
Q3: What are the key safety considerations when handling large quantities of this compound and its reactions?
A3: Safety is paramount during scale-up. Key considerations include:
-
Exotherm Management: As detailed in the troubleshooting guide, understanding and controlling the reaction exotherm is critical to prevent runaway reactions.
-
Dust Explosion Hazard: Sodium this compound is a fine powder and can pose a dust explosion risk. Ensure proper grounding of equipment and use appropriate dust handling procedures.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat. For large-scale operations, respiratory protection may be necessary.
-
Material Compatibility: Ensure that the reactor and all associated equipment are constructed from materials that are compatible with the reactants, solvents, and products.
Experimental Protocols
General Protocol for Scale-Up of a Nucleophilic Substitution Reaction to Synthesize an Aryl Sulfone
This protocol provides a general framework. Specific quantities and conditions should be optimized at the lab scale before proceeding to a larger scale.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet.
-
Perform a pressure test to ensure the system is sealed.
-
-
Reagent Charging:
-
Charge the reactor with the electrophile and the chosen solvent.
-
Begin agitation and establish a slow flow of inert gas.
-
In a separate vessel, dissolve the sodium this compound in the solvent. Gentle heating may be required to aid dissolution.[8]
-
-
Reaction Execution:
-
Heat or cool the reactor contents to the desired reaction temperature.
-
Slowly add the sodium this compound solution to the reactor over a period of 1-4 hours, depending on the scale and the exothermicity of the reaction. Monitor the internal temperature closely during the addition.
-
Maintain the reaction at the set temperature and monitor its progress by a suitable analytical method (e.g., HPLC, TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product crystallizes, it can be isolated by filtration. Wash the filter cake with a small amount of cold solvent.
-
If the product is in solution, perform an aqueous work-up. Quench the reaction with water and separate the organic layer. Wash the organic layer with brine to aid in phase separation and remove residual water.
-
Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
-
-
Purification:
-
If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography. For large-scale operations, recrystallization is often preferred.
-
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of an Aryl Sulfone
| Parameter | Lab-Scale (100 mL flask) | Pilot-Scale (50 L Reactor) |
| Electrophile | 10 g (X mmol) | 5 kg (Y mol) |
| Sodium this compound | 1.2 equivalents | 1.15 equivalents |
| Solvent | DMF (50 mL) | DMF (25 L) |
| Addition Time | 15 minutes | 2 hours |
| Reaction Temperature | 80 °C | 75-80 °C |
| Reaction Time | 4 hours | 6 hours |
| Yield (isolated) | 92% | 85% |
| Purity (by HPLC) | >99% | 98.5% |
Note: This is a representative example. Actual results will vary depending on the specific reaction.
Visualizations
Workflow for Scaling Up a this compound Reaction
Caption: A typical workflow for scaling up a chemical reaction from laboratory development to full-scale production.
Troubleshooting Logic for Low Yield
Caption: A decision tree to troubleshoot low product yield in this compound reactions.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. reddit.com [reddit.com]
- 3. ijrpr.com [ijrpr.com]
- 4. biomedres.us [biomedres.us]
- 5. biomedres.us [biomedres.us]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of aryl sulfones via L-proline-promoted CuI-catalyzed coupling reaction of aryl halides with sulfinic acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Analytical Techniques for Monitoring Benzenesulfinate Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with benzenesulfinate reactions. Find detailed protocols and structured data to address common challenges encountered during experimental analysis.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of this compound reactions by separating and quantifying reactants, intermediates, and products. Reverse-Phase HPLC (RP-HPLC) is particularly common.
Frequently Asked Questions (HPLC)
Q1: What is a good starting point for developing an HPLC method for a this compound reaction?
A1: A robust starting point is a Reverse-Phase HPLC (RP-HPLC) method using a C18 column.[1] Benzenesulfinic acid and related compounds are often analyzed using a mobile phase consisting of an acetonitrile (B52724) and water gradient, typically with an acid additive like formic or phosphoric acid to improve peak shape and control ionization.[1][2] For Mass Spectrometry (MS) compatibility, formic acid is preferred over non-volatile acids like phosphoric acid.[2]
Q2: How can I improve the poor peak shape (tailing) often seen with benzenesulfinic or benzenesulfonic acids?
A2: Peak tailing for these acidic compounds is common and often results from interactions with the silica (B1680970) stationary phase.[3][4] Here are several strategies to mitigate this:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3.0) with an acid like orthophosphoric or formic acid helps suppress the ionization of silanol (B1196071) groups on the silica surface, reducing secondary interactions.[4][5]
-
Use a Modern, High-Purity Column: Employ a column with low silanol activity or one that is end-capped to minimize unwanted interactions.[2]
-
Add an Ion-Pairing Reagent: While more complex, ion-pairing reagents can improve retention and peak shape for highly polar or strongly acidic compounds.
-
Consider Mixed-Mode Chromatography: Columns with both reverse-phase and ion-exchange characteristics can provide excellent retention and peak shape for ionic compounds like benzenesulfinates.[3]
Q3: My retention times are drifting during a series of runs. What is the cause?
A3: Retention time instability can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[6][7]
-
Mobile Phase Composition Change: The mobile phase can change over time due to the evaporation of the more volatile solvent (like acetonitrile). Prepare fresh mobile phase daily and keep reservoirs capped.[7]
-
Temperature Fluctuations: Column temperature significantly affects retention time. Using a column oven is crucial for maintaining stable and reproducible results.[6][7]
-
Pump Malfunction: Inconsistent flow from the pump due to leaks, worn seals, or air bubbles will cause retention times to shift.[6][8] Purging the pump and checking for leaks are essential first steps.[8]
HPLC Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Blockage in guard column or column frit. 2. Buffer precipitation. 3. Sample contamination. | 1. Replace the guard column. Try back-flushing the analytical column with a strong solvent. If pressure remains high, replace the column frit or the column itself.[9] 2. Ensure the buffer is fully dissolved in the mobile phase. Flush the system with a buffer-free mobile phase to remove any precipitates.[4][9] 3. Filter all samples before injection.[6] |
| Peak Tailing | 1. Secondary interactions with silanols. 2. Column overload. 3. Insufficient buffer concentration. | 1. Use a high-purity silica column. Add a competing base (e.g., triethylamine) or lower the mobile phase pH.[4][5] 2. Reduce the injection volume or dilute the sample.[4][8] 3. Increase the buffer concentration (e.g., 25 mM) to ensure consistent ionization of the analyte.[4] |
| No Peaks or Very Small Peaks | 1. Injector or sample loop issue. 2. Incorrect detection wavelength. 3. Sample degradation or improper preparation. | 1. Ensure the injector is switching correctly and the sample loop is not blocked.[6] 2. Verify the detection wavelength is appropriate for your analytes (e.g., 220 nm or 254 nm for benzenesulfonates).[1][5] 3. Prepare a fresh standard to confirm system performance. Ensure the sample is dissolved in a solvent compatible with the mobile phase.[6][8] |
Diagram: HPLC Troubleshooting Workflow
Caption: A logical workflow for diagnosing common HPLC issues.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for real-time reaction monitoring. It provides structural and quantitative information on reactants, products, and even unstable intermediates directly in the reaction mixture.[10][11][12]
Frequently Asked Questions (NMR)
Q1: Can I monitor my reaction directly in the reaction solvent without using expensive deuterated solvents?
A1: Yes. Modern benchtop and high-field NMR spectrometers can use solvent suppression techniques to eliminate the large signal from protonated solvents, allowing you to observe the signals from your compounds of interest.[12][13] This makes real-time monitoring of reactions in their native environment both feasible and cost-effective.
Q2: How can I get quantitative data from NMR reaction monitoring?
A2: NMR is an inherently quantitative technique, meaning the signal intensity is directly proportional to the number of nuclei.[11] To get accurate quantitative data, ensure you use a sufficiently long relaxation delay (d1) in your acquisition parameters to allow for full relaxation of the nuclei between scans. By integrating the signals of known protons on your reactant and product molecules, you can calculate their relative concentrations and determine the reaction conversion over time.[14]
Q3: What are the advantages of using a flow-NMR setup for reaction monitoring?
A3: A flow-NMR setup, where the reaction mixture is continuously pumped from the reactor to the NMR spectrometer and back, offers several advantages.[12] It allows for in-line analysis of both batch and continuous flow reactions, providing real-time data without manual sampling.[12][15] This enables rapid optimization of reaction conditions and can help identify and characterize transient intermediates that might be missed with offline methods.[12]
Experimental Protocol: Real-Time NMR Reaction Monitoring
-
Initial Setup:
-
Run standard 1D NMR spectra of your starting material(s) and expected product(s) in the chosen reaction solvent (non-deuterated). This helps identify characteristic peaks that do not overlap with each other or residual solvent signals.
-
If available, use a nucleus other than ¹H (e.g., ¹⁹F, ³¹P) if present in one of your molecules, as this can provide a very clean window for monitoring.[11]
-
-
System Preparation (Flow-NMR):
-
Connect the reactor to the NMR flow cell using appropriate tubing (e.g., PEEK or PTFE).
-
Pump the reaction solvent through the system to ensure there are no leaks or bubbles.
-
-
Acquisition Setup:
-
Set up a pseudo-2D experiment where a 1D spectrum is acquired at set time intervals.[14]
-
Key Parameters:
-
Solvent Suppression: Use a pre-saturation or WET pulse sequence to suppress the solvent signal.
-
Relaxation Delay (d1): Set a sufficiently long delay (e.g., 5 times the longest T1 of your signals of interest) for accurate quantitation.
-
Time Interval (d20): Define the time between the start of each 1D experiment. This determines your temporal resolution.[14]
-
Number of Time Points (td1): Set the total number of spectra you wish to acquire over the course of the reaction.[14]
-
-
-
Reaction Initiation and Monitoring:
-
Start the flow/circulation of the reaction mixture.
-
Initiate the reaction (e.g., by adding a catalyst or heating) and simultaneously start the NMR acquisition.
-
The spectrometer will automatically collect spectra at the predefined intervals.
-
-
Data Processing:
-
Process the pseudo-2D dataset to obtain a series of stacked 1D spectra.
-
Integrate the chosen reactant and product peaks in each spectrum.
-
Plot the change in concentration or relative ratio over time to determine reaction kinetics and endpoints.[11]
-
Section 3: Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive and selective technique used to identify compounds by their mass-to-charge ratio (m/z). When coupled with liquid chromatography (LC-MS), it is exceptionally powerful for identifying trace-level intermediates and byproducts in complex reaction mixtures.[16]
Frequently Asked Questions (MS)
Q1: My this compound-related compound is not showing up in my ESI-MS analysis. What could be the problem?
A1: Several factors can affect the ionization of a compound in Electrospray Ionization (ESI):
-
Incorrect Polarity Mode: Benzenesulfinic acid and its derivatives are acidic and will readily deprotonate. Ensure you are running the mass spectrometer in negative ion mode to detect the [M-H]⁻ ion.
-
Mobile Phase Additives: Non-volatile additives like phosphoric acid or salts like sodium phosphate (B84403) can cause ion suppression, significantly reducing your signal.[2] Use volatile additives like formic acid or ammonium (B1175870) acetate (B1210297) for LC-MS compatibility.[2]
-
Source Parameters: Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature. In-source fragmentation could be breaking your molecule apart before it is detected.
Q2: How can I differentiate between isomers using mass spectrometry?
A2: While a standard full-scan MS cannot distinguish between isomers as they have the same mass, tandem mass spectrometry (MS-MS) can.[17] In an MS-MS experiment, the parent ion of interest is isolated and then fragmented. The resulting fragmentation pattern is often unique to a specific isomer, allowing for their differentiation and quantification.[17]
Data and Protocols
Table 1: Example HPLC Method Parameters for Benzenesulfonate (B1194179) Analysis
This table summarizes typical starting conditions for the analysis of benzenesulfonate species, which are structurally similar to intermediates and products in many this compound reactions.
| Parameter | Value / Description | Reference(s) |
| Column | C18 (e.g., Inertsil ODS 3V, 150 mm x 4.6 mm, 5 µm) | [5] |
| Mobile Phase A | Water with 0.1% Formic Acid or 1% Triethylamine (pH 3.0) | [1][5] |
| Mobile Phase B | Acetonitrile | [1][5] |
| Mode | Isocratic (e.g., 65:35 A:B) or Gradient | [1][5] |
| Flow Rate | 1.0 mL/min | [1][5] |
| Column Temperature | 30 °C | [1] |
| Detection | UV at 220 nm or 254 nm | [1][5] |
| Injection Volume | 10 µL | [1] |
| Linearity (R²) | ≥ 0.999 | [1] |
| Limit of Quantitation | ~0.04 ppm (analyte dependent) |
Diagram: General Reaction Monitoring Workflow
Caption: Decision tree for selecting an analytical monitoring strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Benzenesulfinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. hplc.eu [hplc.eu]
- 5. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. Magritek [magritek.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Transforming reaction monitoring with benchtop NMR spectroscopy [manufacturingchemist.com]
- 14. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 15. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 16. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Benzenesulfinate and Other Sulfonylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfonyl group (SO₂) into a molecule is a cornerstone of modern organic synthesis, with broad applications in medicinal chemistry and materials science. The choice of the sulfonylating agent is a critical parameter that dictates the efficiency, selectivity, and environmental impact of the synthetic route. This guide provides an objective comparison of benzenesulfinate with other common sulfonylating agents, supported by experimental data, detailed protocols, and visual representations of key concepts.
At a Glance: Key Differences in Sulfonylating Agents
This compound and its salts have emerged as a compelling alternative to traditional sulfonylating agents, primarily due to their enhanced stability and milder reaction conditions. While sulfonyl chlorides have long been the workhorses in this field, their reactivity is often accompanied by handling difficulties and the generation of corrosive byproducts. Other specialized reagents like trifluoromethanesulfonic anhydride (B1165640) offer exceptional reactivity for specific applications but come with higher costs and sensitivity.
| Feature | Benzenesulfinates (e.g., Sodium this compound) | Sulfonyl Chlorides (e.g., Benzenesulfonyl Chloride) | Trifluoromethanesulfonic Anhydride (Tf₂O) |
| Reactivity | Moderate | High | Very High |
| Stability | Bench-stable, solid, odorless, and moisture-insensitive.[1] | Moisture-sensitive liquids or solids, can be lachrymatory. | Highly reactive and moisture-sensitive liquid. |
| Handling | Easy to handle. | Requires careful handling due to corrosivity (B1173158) and reactivity. | Requires stringent anhydrous conditions. |
| Byproducts | Dependent on the oxidant used. | Stoichiometric amounts of hydrochloride salts. | Triflic acid, a strong acid. |
| Typical Reactions | Oxidative coupling/amination, C-H sulfonylation. | Nucleophilic substitution with amines and alcohols. | Activation of hydroxyl groups, synthesis of triflates. |
| Safety Profile | Generally considered safer due to higher stability. | Can be hazardous due to reactivity and release of HCl gas.[1] | Aggressive electrophile, hydrolyzes to a strong acid. |
Data Presentation: Performance in Sulfonamide Synthesis
The synthesis of sulfonamides, a key pharmacophore in a multitude of therapeutic agents, serves as an excellent platform for comparing the efficacy of different sulfonylating agents.[2] The following tables summarize representative data from the literature. It is important to note that direct comparison of yields can be challenging due to variations in substrates, reaction conditions, and analytical methods across different studies.[1][3]
Table 1: Synthesis of N-Aryl and N-Alkyl Sulfonamides
| Sulfonylating Agent | Amine Substrate | Base/Additive | Solvent | Conditions | Yield (%) | Reference |
| Benzenesulfonyl Chloride | Aniline (B41778) | Pyridine (B92270) | - | 0-25 °C | 100 | [2] |
| Benzenesulfonyl Chloride | Dibutylamine | NaOH (1.0 M) | Water | - | 94 | [4][5] |
| Benzenesulfonyl Chloride | 1-Octylamine | NaOH (1.0 M) | Water | - | 98 | [4][5] |
| Sodium this compound | Benzotriazole (B28993) | I₂ (catalytic) | EtOAc-H₂O | Room Temp, 3h | 97 | [6] |
| Sodium Benzo[d]thiazole-2-sulfinate | Various amines | NH₄I | Acetonitrile | 80 °C, 12h | Good yields | [1] |
| p-Toluenesulfonyl Chloride | Aniline | Pyridine | - | 0-25 °C | Quantitative | [2] |
| p-Toluenesulfonyl Chloride | Benzylamine | Triethylamine | Dichloromethane (B109758) | - | 82 | [1] |
Experimental Protocols
Synthesis of N-Phenylbenzenesulfonamide using Benzenesulfonyl Chloride
This protocol describes a classic method for the synthesis of a sulfonamide from an aniline and a sulfonyl chloride.[2]
Materials:
-
Aniline
-
Benzenesulfonyl chloride
-
Pyridine
-
Tetrahydrofuran (THF)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve aniline in THF in a round-bottom flask and cool the solution in an ice bath.
-
Add pyridine to the solution as a base.
-
Slowly add benzenesulfonyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of 1-Phenylsulfonylbenzotriazole using Sodium this compound
This protocol illustrates the use of sodium this compound in an iodine-catalyzed oxidative N-sulfonylation.[6]
Materials:
-
Benzotriazole
-
Sodium this compound
-
Iodine (I₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Saturated aqueous Na₂S₂O₃ solution
-
Saturated aqueous Na₂CO₃ solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Na₂SO₄
-
Standard laboratory glassware
Procedure:
-
To a suspension of benzotriazole (0.3 mmol) and sodium this compound (0.9 mmol) in a mixture of EtOAc and water (10:1, 2 mL), add a catalytic amount of iodine (0.06 mmol).
-
Stir the suspension vigorously at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (2 mL).
-
Basify the mixture with saturated aqueous Na₂CO₃ solution (8 mL) and add water (5 mL).
-
Extract the product with dichloromethane (3 x 5 mL).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by TLC (petroleum ether/ethyl acetate = 3:1) to obtain the desired product.
Mandatory Visualization
Signaling Pathway: Inhibition of Folic Acid Synthesis by Sulfonamides
Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria.[7][8][9] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[9][10] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to bacteriostasis.[7][8][9]
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Experimental Workflow: Sulfonamide Synthesis Comparison
The general workflow for synthesizing sulfonamides varies depending on the chosen sulfonylating agent. The use of sulfonyl chlorides typically involves a straightforward nucleophilic substitution, while benzenesulfinates often require an oxidative coupling partner.
Caption: General workflows for sulfonamide synthesis.
Logical Relationship: Reactivity vs. Handling of Sulfonylating Agents
There is often a trade-off between the reactivity of a sulfonylating agent and its ease of handling and stability. Highly reactive agents typically require more stringent reaction conditions and careful handling.
Caption: Relationship between reactivity and handling of sulfonylating agents.
References
- 1. benchchem.com [benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Folate - Wikipedia [en.wikipedia.org]
Validating Benzenesulfinate Reaction Products: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of chemical structures is a cornerstone of reliable and reproducible research. When working with versatile reagents like sodium benzenesulfinate, which can lead to a variety of organosulfur compounds, rigorous product validation is paramount. This guide provides an objective comparison of key spectroscopic techniques for the characterization of common this compound reaction products, such as sulfones, sulfonamides, and sulfonyl chlorides, supported by experimental data and detailed protocols.
At a Glance: Comparing Spectroscopic Validation Methods
Spectroscopic techniques are indispensable for the qualitative and quantitative analysis of reaction products, each providing unique insights into molecular structure and purity.[1] The choice of method depends on the specific analytical goal, whether it be structural elucidation, purity assessment, or quantitative analysis.
| Technique | Principle | Strengths | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C), revealing the chemical environment and connectivity of atoms.[1][2] | Provides detailed structural information, enabling unambiguous identification of products and isomers. Excellent for quantitative analysis (qNMR).[1] | Lower sensitivity compared to mass spectrometry. May require larger sample amounts and can be time-consuming.[2] |
| IR Spectroscopy | Measures the absorption of infrared radiation by molecules, causing vibrations of chemical bonds. Specific functional groups have characteristic absorption frequencies.[3] | Rapid and straightforward for identifying key functional groups (e.g., S=O, S-Cl).[1][3] | Provides limited information about the overall molecular structure. Not ideal for complex mixture analysis without chromatography. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. Provides the molecular weight and fragmentation patterns.[1] | Extremely high sensitivity. Provides precise molecular weight information. Fragmentation patterns offer structural clues and can confirm identity.[4] | Does not typically distinguish between isomers. Can be destructive to the sample. |
In-Depth Analysis of Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for major product classes derived from this compound reactions.
Table 1: ¹H and ¹³C NMR Spectroscopy Data
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound reaction products.[1] The chemical shifts provide detailed information about the electronic environment of each nucleus.
| Product Class | Compound Example | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Sulfanes | cyclohexyl(phenyl)sulfane | 7.39-7.17 (m, 5H, Ar-H), 3.01 (m, 1H, CH-S), 2.01-1.25 (m, 10H, cyclohexyl) | 135.9, 133.2, 128.9, 126.6 (Ar-C), 47.5 (CH-S), 33.5, 26.1, 25.9 (cyclohexyl) | [5] |
| Sulfonyl Chlorides | Butane-1-sulfonyl chloride | 3.68 (m, 2H, -CH₂SO₂Cl), 2.0-1.5 (m, 4H), 0.9 (t, 3H) | Data not specified in the provided context. | [3] |
| Sulfonamides | N-Aryl Sulfonamide | Aromatic signals for both the benzenesulfonyl and aryl amine moieties. | Data not specified in the provided context. | [6] |
Note: Chemical shifts are dependent on the solvent and specific molecular structure.
Table 2: Infrared (IR) Spectroscopy Data
IR spectroscopy is highly effective for the rapid confirmation of the sulfonyl functional group in reaction products.[3]
| Product Class | Functional Group | Characteristic Absorption Bands (cm⁻¹) | Vibration Mode | Reference |
| Sulfones | Sulfone (R-SO₂-R') | 1350-1300 and 1160-1120 | Asymmetric and symmetric S=O stretching | [7][8] |
| Sulfonyl Chlorides | Sulfonyl Chloride (R-SO₂-Cl) | 1410-1370 and 1204-1166 | Asymmetric and symmetric S=O stretching | [3] |
| Sulfonamides | Sulfonamide (R-SO₂-NR'₂) | 1370-1335 and 1170-1155 | Asymmetric and symmetric S=O stretching | [8] |
Table 3: Mass Spectrometry (MS) Data
MS is a highly sensitive technique that confirms the molecular weight of the product and can reveal structural information through fragmentation analysis.[1]
| Product Class | Compound Example | Ionization Method | Key m/z Values | Interpretation | Reference |
| Sulfonyl Chlorides | Butane-1-sulfonyl chloride | Electron Impact (EI) | 99 / 101 | [CH₃(CH₂)₃SO₂]⁺ with ³⁵Cl / ³⁷Cl isotopes | [3] |
| Sulfonamides | Benzenesulfonamide | Electron Impact (EI) | 157 | Molecular ion [M]⁺ | [4][9] |
| Sulfonamides | Benzenesulfonamide | Electron Impact (EI) | 77 | [C₆H₅]⁺ fragment | [9] |
Experimental Workflows and Protocols
The successful validation of reaction products relies on a systematic workflow. The following diagram illustrates a typical process for spectroscopic analysis.
Caption: General workflow for reaction product validation.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed structural information about the reaction product.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent. For reactive products like sulfonyl chlorides, aprotic solvents such as CDCl₃, acetone-d₆, or DMSO-d₆ are recommended to prevent solvolysis.[1]
-
Internal Standard: For quantitative NMR (qNMR), add a precisely weighed amount of a stable, non-reactive internal standard (e.g., maleic anhydride) whose signals do not overlap with the analyte signals.[1]
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra on a spectrometer (e.g., 400 MHz).
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and reference the chemical shifts to the residual solvent peak or tetramethylsilane (B1202638) (TMS). Compare the obtained shifts, coupling constants, and integration values with the expected structure or literature data.[5]
-
2. Infrared (IR) Spectroscopy
-
Objective: To rapidly identify the presence of key functional groups, particularly the sulfonyl group.
-
Protocol:
-
Sample Preparation:
-
Neat (Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is often the simplest method.
-
-
Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic strong absorption bands for the S=O stretching vibrations to confirm the formation of a sulfone, sulfonamide, or sulfonyl chloride.[3][7]
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain structural information from fragmentation patterns.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Method Selection: The technique is most powerful when coupled with a separation method like Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS) for mixture analysis.[1] Direct infusion may be used for pure samples. Common ionization techniques include Electron Impact (EI) and Electrospray Ionization (ESI).
-
Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight.[4] Analyze the fragmentation pattern for characteristic losses (e.g., loss of SO₂ or Cl•) to support the proposed structure.[1]
-
Comparison with Alternative Methods
While NMR, IR, and MS are the primary tools for structural validation, other methods offer complementary information.
-
Chromatographic Methods (HPLC, GC): These techniques are essential for assessing the purity of the reaction product and for quantitative analysis.[1] When coupled with MS, they provide an analytical powerhouse for separating and identifying components in a reaction mixture.
-
UV-Vis Spectroscopy: Useful for monitoring reactions involving chromophores, allowing for real-time tracking of reactant consumption and product formation by observing changes in absorbance.[10]
-
Raman Spectroscopy: Provides information on molecular vibrations, similar to IR. It is particularly advantageous for aqueous samples and can be used for in-situ reaction monitoring.[11]
By employing a combination of these spectroscopic and chromatographic techniques, researchers can confidently validate the structure and purity of their this compound reaction products, ensuring the integrity and reliability of their scientific findings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Benzenesulfonamide [webbook.nist.gov]
- 10. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Studies of Benzenesulfinate Reaction Mechanisms
For researchers, scientists, and drug development professionals, a deep understanding of the reaction kinetics of benzenesulfinate and its derivatives is crucial for predicting reaction outcomes, optimizing synthetic protocols, and designing novel therapeutic agents. This guide provides an objective comparison of the reaction mechanisms of this compound, focusing on nucleophilic substitution, radical, and oxidation pathways. The information is supported by experimental data, detailed methodologies, and visual representations of reaction pathways.
Nucleophilic Substitution Reactions: A Quantitative Comparison
Nucleophilic substitution reactions at the sulfur atom of benzenesulfonyl derivatives have been extensively studied, providing valuable insights into the factors governing reaction rates and mechanisms. These reactions can proceed through different pathways, primarily concerted (SN2-like) or stepwise (addition-elimination) mechanisms.
A key area of investigation has been the reaction of aryl benzenesulfonates with various nucleophiles, such as pyridines and benzylamines.[1][2] Kinetic studies have demonstrated that these reactions can proceed via two competitive pathways: S-O bond cleavage and C-O bond cleavage.[1][2]
Key Kinetic Data for Nucleophilic Substitution
The following tables summarize the second-order rate constants for the reactions of substituted 2,4-dinitrophenyl benzenesulfonates with pyridines, illustrating the influence of substituents on the nucleophile and the leaving group.
Table 1: Effect of Pyridine (B92270) Basicity on Reaction Rate [1]
Second-order rate constants for the S-O bond fission in the reaction of 2,4-dinitrophenyl benzenesulfonate (B1194179) with Z-substituted pyridines.
| Z-substituted Pyridine | pKa | kNS-O (M-1s-1) |
| 4-NMe2 | 11.3 | 6.59 |
| 4-Me | 8.93 | 3.67 x 10-1 |
| H | 7.00 | 1.05 x 10-2 |
| 4-Ac | 4.73 | 5.04 x 10-4 |
Table 2: Effect of Substituent on the Benzenesulfonyl Moiety [1]
Second-order rate constants for the S-O bond fission in the reaction of 2,4-dinitrophenyl X-substituted-benzenesulfonates with 4-oxypyridine.
| Substituent (X) | kNS-O (M-1s-1) |
| 4-NO2 | 79.2 |
| 4-Cl | 15.8 |
| H | 6.59 |
| 4-Me | 2.95 |
| 4-MeO | 1.31 |
Experimental Protocol for Kinetic Measurements
The kinetic data presented above were typically obtained using UV-vis spectrophotometry for slow reactions (t1/2 > 10 s) or stopped-flow spectrophotometry for faster reactions.[1]
A representative experimental procedure is as follows:
-
Solution Preparation: Stock solutions of the benzenesulfonate substrate and the pyridine nucleophile are prepared in a suitable solvent system, such as 80 mol % H2O / 20 mol % DMSO.[1] All chemicals should be of the highest purity available, and solvents should be distilled before use.[1]
-
Kinetic Runs: The reaction is initiated by mixing equal volumes of the substrate and nucleophile solutions in a thermostated cell at a constant temperature (e.g., 25.0 ± 0.1 °C).[1] The concentration of the nucleophile is kept in large excess to ensure pseudo-first-order kinetics.
-
Data Acquisition: The change in absorbance at a specific wavelength corresponding to the formation of the product (e.g., 2,4-dinitrophenoxide) is monitored over time.
-
Data Analysis: The pseudo-first-order rate constant (kobs) is determined from the slope of the plot of ln(A∞ - At) versus time. The second-order rate constant (kN) is then calculated by dividing kobs by the concentration of the nucleophile.
Mechanistic Interpretation
Linear Brønsted-type plots (log kN vs. pKa of the nucleophile) and Hammett plots (log kN vs. substituent constant σ) are used to elucidate the reaction mechanism. For the S-O bond fission in the reaction of 2,4-dinitrophenyl benzenesulfonates with pyridines, a linear Brønsted plot with a βnuc value of 0.62 suggests a concerted mechanism.[1] In this mechanism, the bond formation between the nucleophile and the sulfur atom occurs concurrently with the cleavage of the S-O bond.
For the C-O bond fission, a stepwise mechanism involving the formation of a Meisenheimer complex is proposed.[1]
References
comparative analysis of catalysts for benzenesulfinate reactions
For Researchers, Scientists, and Drug Development Professionals
The addition of sulfonyl groups to organic molecules is a cornerstone of modern synthetic chemistry, with the resulting sulfones being prevalent in pharmaceuticals, agrochemicals, and materials science. Benzenesulfinates are common and versatile precursors for these transformations. The choice of catalyst is paramount in achieving high efficiency, selectivity, and sustainability. This guide provides a comparative analysis of the primary catalytic systems used in benzenesulfinate reactions: metal-based catalysts, organocatalysts, and photocatalysts, supported by experimental data to inform your selection process.
At a Glance: Performance Comparison of Catalytic Systems
The following tables summarize the performance of representative catalysts in this compound reactions, offering a quantitative comparison of their efficacy under various conditions.
Table 1: Metal-Based Catalysts in Sulfonylation Reactions
| Catalyst System | Substrates | Product | Yield (%) | Time (h) | Temp (°C) | Key Features & Ref. |
| CuBr₂ (2 mol%) | O-Benzoyl hydroxylamines, Sodium benzenesulfinates | Sulfonamides | High | N/A | Ambient | Efficient for S-N bond formation.[1] |
| Ni/Photoredox (Dual Catalysis) | Aryl halides, Sulfinate salts | Aryl and heteroaryl sulfones | N/A | 24 | 27 | Mild, base-free conditions, broad functional group tolerance. |
| Iridium Photocatalysis | Alkenes, Sodium sulfinates | Alkyl sulfones | 80-87 | 23 | RT | Anti-Markovnikov hydrosulfonylation.[2] |
| Copper-catalyzed | Arylcyclopropanes, N-fluorobenzenesulfonimide | N-Allylsulfonamides | Moderate to Good | N/A | N/A | Ring-opening reaction.[3] |
Table 2: Organocatalysts in this compound Reactions
| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | ee (%) | Ref. |
| Chiral (1R,2R)-Cyclohexane-1,2-diamine derivatives (10 mol%) | 1,4-addition | Acetylacetone, trans-β-nitrostyrene | Addition product | up to 93 | up to 41 (S) | Characterized by incomplete conversion and low enantioselectivity. |
| N-Sulfonyl Squaramides (5 mol%) | Michael Addition | Indole, Nitrostyrene | Michael Adduct | up to 95 | up to 92 | Demonstrates high yield and enantioselectivity. |
Table 3: Photocatalysts in this compound Reactions
| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | Time (h) | Light Source & Ref. |
| CdSe-Cys Quantum Dots | Sulfonylation | Benzyl bromide, Sodium p-toluenesulfinate | Sulfone | up to 92 | 2-8 | UV (λ = 365 nm)[4] |
| Eosin Y | Vinyl Sulfone Synthesis | Aryl sulfinate salts, Styrene derivatives | Vinyl sulfones | High | N/A | Visible Light |
| Cyanamide-functionalised Carbon Nitride (NCN-CNx) | Sulfonylation of alkenes | Alkenes, Sulfinate salts | Vinyl sulfones | Good to Excellent | N/A | Blue light (λmax=455 nm)[5] |
| fac-[Ir(ppy)₃] | Hydrosulfonylation of alkenes | Alkenes, Sulfonyl chlorides | Alkyl sulfones | Moderate to Good | 1 | Blue LED (λmax=450 nm)[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.
General Procedure for Copper-Catalyzed Sulfinyl Cross-Coupling
This protocol is adapted from a procedure for the synthesis of sulfoxides.[7]
-
Reaction Setup: To a Schlenk tube, add the sulfinamide (0.3 mmol, 1.0 equiv.), N-tosylhydrazone (0.75 mmol, 2.5 equiv.), LiOtBu (0.75 mmol, 2.5 equiv.), CuI (0.09 mmol, 30 mol%), and DMEN (0.18 mmol, 60 mol%).
-
Solvent Addition: Add 1,4-dioxane (B91453) (1.5 mL) to the Schlenk tube.
-
Reaction Conditions: Stir the mixture at 50 °C in an oil bath for 24 hours under a nitrogen atmosphere.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to obtain the desired product.
General Procedure for Photocatalytic Hydrosulfonylation of Alkenes
This protocol is based on a visible light-activated hydrosulfonylation reaction.[6]
-
Reaction Setup: In a vial, combine the alkene (0.5 mmol, 1.0 equiv.), sulfonyl chloride (1.25 mmol, 2.5 equiv.), (TMS)₃SiH (1.0 mmol, 2.0 equiv.), and fac-Ir(ppy)₃ (0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add acetonitrile (B52724) (3.0 mL) to the vial.
-
Reaction Conditions: Irradiate the reaction mixture with a blue LED (λmax = 450 nm) at room temperature for 1 hour.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography to isolate the product.
General Procedure for Organocatalytic Michael Addition
This procedure is representative of an organocatalyzed Michael addition.
-
Reaction Setup: In a reaction vessel, dissolve the organocatalyst (e.g., a chiral diamine derivative, 10 mol%) in an anhydrous solvent (e.g., dichloromethane) at 25 °C.
-
Reagent Addition: Add the Michael donor (e.g., acetylacetone) and the Michael acceptor (e.g., trans-β-nitrostyrene) to the solution.
-
Reaction Conditions: Stir the reaction mixture for 24 hours at 25 °C.
-
Analysis: Monitor the reaction progress by thin-layer chromatography. Determine the conversion and enantiomeric excess of the product by appropriate analytical techniques such as NMR spectroscopy and chiral HPLC.
Visualizing the Catalytic Processes
The following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships in the catalytic reactions of benzenesulfinates.
Caption: A generalized reaction mechanism for photocatalytic sulfonylation.
Caption: A typical experimental workflow for catalyst screening and optimization.
Caption: A logical comparison of the advantages and disadvantages of different catalyst types.
References
- 1. BJOC - Search Results [beilstein-journals.org]
- 2. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic Sulfonyl Peroxidation of Alkenes via Deamination of N-Sulfonyl Ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions [mdpi.com]
A Researcher's Guide to Purity Assessment of Synthesized Benzenesulfinate Derivatives
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical parameter that dictates their suitability for further applications. This guide provides a comparative overview of the most common analytical techniques for assessing the purity of benzenesulfinate derivatives, complete with experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Analytical Techniques
The purity of this compound derivatives can be reliably determined using several analytical methods. The choice of technique often depends on the available equipment, the nature of potential impurities, and the desired level of accuracy and precision. The three primary methods explored in this guide are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Titration.
| Analytical Method | Principle | Typical Purity Range (%) | Key Advantages | Key Limitations |
| HPLC (RP-HPLC) | Separation based on partitioning between a stationary phase and a mobile phase. | >99%[1] | High sensitivity and resolution for separating a wide range of impurities.[2] | Requires a reference standard for accurate quantification; method development can be time-consuming. |
| qNMR (¹H NMR) | Signal intensity is directly proportional to the number of nuclei. | >98% | Primary analytical method that does not require a reference standard of the analyte itself; provides structural information.[3][4] | Lower sensitivity compared to chromatographic methods; potential for signal overlap with impurities. |
| Titration (Redox or Non-Aqueous) | Chemical reaction with a standardized solution to determine the concentration of the analyte. | ≥98.0%[5] | Cost-effective and straightforward for assaying the main component. | Less specific, as it may not distinguish between the analyte and reactive impurities; requires larger sample amounts. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific this compound derivative and the instrumentation used.
High-Performance Liquid Chromatography (RP-HPLC)
Reverse-phase HPLC is a powerful technique for separating and quantifying this compound derivatives from their potential impurities.
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile (B52724) or methanol.[7] A common starting point is a 50:50 (v/v) mixture.[8]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of the specific this compound derivative, typically around 220-260 nm.[9]
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound derivative sample in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[6]
Data Analysis: The purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks. For precise quantification, a calibration curve should be prepared using a certified reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound derivative and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to completely dissolve the sample and internal standard.[10]
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[10]
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation. This is typically 15-30 seconds.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 150:1 for accurate quantification).[4]
-
Spectral Width: Wide enough to encompass all signals of interest.
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Titration
Titration offers a classic and cost-effective method for determining the overall assay of the this compound salt. Both non-aqueous acid-base and redox titrations can be employed.
This method is suitable for this compound salts, which can act as weak bases in a non-aqueous medium.
Reagents and Equipment:
-
Titrator with a suitable electrode (e.g., glass pH electrode).
-
Solvent: Glacial acetic acid.[9]
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.[9]
-
Indicator (for manual titration): Crystal violet.
Procedure:
-
Accurately weigh approximately 200-300 mg of the this compound derivative.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Titrate the solution with 0.1 M perchloric acid, monitoring the endpoint potentiometrically or visually with an indicator (color change from violet to blue-green).[9]
-
Perform a blank titration to correct for solvent consumption.
Calculation: The purity is calculated based on the stoichiometry of the reaction between the this compound and perchloric acid.
This method utilizes the reducing properties of the sulfinate group, which can be oxidized by a strong oxidizing agent like potassium permanganate (B83412).[11]
Reagents and Equipment:
-
Burette and Erlenmeyer flask.
-
Titrant: Standardized 0.1 N Potassium permanganate (KMnO₄) solution.
-
Solvent: Dilute sulfuric acid.
Procedure:
-
Accurately weigh a suitable amount of the this compound derivative and dissolve it in a solution of dilute sulfuric acid.
-
Titrate the solution with the standardized potassium permanganate solution. The endpoint is indicated by the persistence of a faint pink color from the excess permanganate.[11]
Calculation: The purity is determined based on the stoichiometry of the redox reaction between the this compound and permanganate ions.
Potential Impurities in this compound Synthesis
The purity assessment is not complete without considering the potential impurities that can arise during synthesis. Common impurities may include:
-
Starting materials: Unreacted benzenesulfonyl chloride or the corresponding thiol/disulfide.
-
By-products of reduction: Diphenyl disulfide.
-
Oxidation products: The corresponding benzenesulfonate.
-
Side-reaction products: Depending on the specific synthetic route, other related substances may be formed.[1]
The chosen analytical method should be capable of separating and/or detecting these potential impurities to provide a true assessment of the purity of the synthesized this compound derivative.
Visualizing the Workflow and Method Comparison
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: General workflow for assessing the purity of synthesized this compound derivatives.
Caption: Comparison of key attributes for different purity assessment methods.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Sodium hydroxymethanesulfinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Notes on Types of Non-Aqueous Titration and their Significance [unacademy.com]
- 9. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. Permanganate Titrations [staff.buffalostate.edu]
Unraveling Benzenesulfinate Reaction Pathways: A Computational and Experimental Comparison
For Researchers, Scientists, and Drug Development Professionals
Benzenesulfinates are versatile intermediates in organic synthesis, playing a crucial role in the formation of a wide array of organosulfur compounds. Understanding the underlying mechanisms of their reactions is paramount for optimizing existing synthetic routes and designing novel molecular entities. This guide provides a comparative analysis of key benzenesulfinate reaction pathways, juxtaposing computational predictions with experimental observations to offer a comprehensive overview for researchers in drug development and the chemical sciences.
C–S Bond Formation: Dehydrative Cross-Coupling of Benzenesulfinic Acid with Allylic Alcohols
One of the fundamental applications of benzenesulfinates is in the formation of carbon-sulfur bonds. The reaction of benzenesulfinic acid with allylic alcohols to form allylic sulfones is a prime example. This section compares the computationally predicted mechanism with experimental outcomes.
Computational Analysis: A DFT Perspective
A study utilizing Density Functional Theory (DFT) at the B3LYP/6-31+G(d) level has elucidated a potential mechanism for the reaction between benzenesulfinic acid and an allylic alcohol. The calculations suggest a cooperative effect where a hydrogen bond forms between the hydroxyl group of the alcohol and the sulfinic acid. This interaction enhances the nucleophilicity of the sulfinic acid while activating the C–OH bond for elimination as water.
The calculations identified a transition state (TS) with a free energy of activation of 32.6 kcal mol⁻¹, leading to the formation of the allylic sulfone. The computational model also indicated that the presence of water can stabilize the benzenesulfinic acid through the formation of a six-membered ring, potentially lowering the activation barrier.[1]
Experimental Validation
Experimental studies on the dehydrative cross-coupling of various sulfinic acids with allylic alcohols have demonstrated the feasibility of this transformation under mild, metal-free conditions. Reactions are often carried out in aqueous media at room temperature, yielding the desired allylic sulfones in high yields. For instance, the reaction of benzenesulfinic acid with (E)-1,3-diphenylprop-2-en-1-ol in an ethanol (B145695)/water mixture at 30°C for 3 hours resulted in a 93% isolated yield of the corresponding allylic sulfone.[1] The high yields and mild conditions observed experimentally are consistent with the computationally predicted low activation barrier facilitated by hydrogen bonding.
Table 1: Comparison of Computational and Experimental Data for C–S Bond Formation
| Parameter | Computational Prediction (DFT) | Experimental Observation |
| Reaction Mechanism | One-step process via a hydrogen-bonded transition state | Consistent with a facile, high-yield reaction under mild conditions |
| Activation Energy (ΔG‡) | 32.6 kcal mol⁻¹ (in the absence of explicit water molecules) | Qualitatively supported by high reaction rates at low temperatures |
| Role of Solvent (Water) | Stabilizes the sulfinic acid, potentially lowering the activation energy | Reaction proceeds efficiently in aqueous media |
| Product Yield | Not directly calculated | High to excellent (e.g., 93% for a model reaction)[1] |
Experimental Protocol: Gram-Scale Synthesis of Allylic Sulfone
The following protocol describes the gram-scale synthesis of ((E)-prop-1-ene-1,3-diylbis(4,1-phenylene))bis(phenylsulfane) from benzenesulfinic acid and (E)-1,3-diphenylprop-2-en-1-ol[1]:
-
Suspend benzenesulfinic acid (2.13 g, 15 mmol) and (E)-1,3-diphenylprop-2-en-1-ol (2.1 g, 10 mmol) in a mixture of ethanol and deionized water (40 mL, v/v = 1/1).
-
Stir the suspension vigorously at 30°C for 3 hours.
-
The product precipitates from the solvent.
-
Collect the precipitate by filtration and dry under vacuum to yield the pure allylic sulfone as a white solid (3.10 g, 93% yield).
Sulfonyl Radical Pathway: Hydrosulfonylation of Alkenes
The generation of sulfonyl radicals from sodium this compound is a powerful method for forming C-S bonds, particularly in the hydrosulfonylation of alkenes. This pathway is often initiated by photoredox catalysis.
Computational and Experimental Mechanistic Insights
Combined experimental and computational studies have shed light on the mechanism of sulfonyl radical formation. It has been proposed that the photocatalyst, a diarylcarbenium salt, interacts with sodium this compound to form a stable S-C adduct and an ion couple. This ion couple, upon light absorption, enters an excited state with charge-transfer character, leading to the formation of the sulfonyl radical. A proton-coupled electron transfer (PCET) then closes the catalytic cycle.[2]
Experimental evidence for the involvement of sulfonyl radicals comes from radical trapping experiments. The addition of radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to the reaction mixture has been shown to inhibit the formation of the desired sulfone product, indicating a radical-mediated pathway.
Table 2: Comparison of Computational and Experimental Data for the Sulfonyl Radical Pathway
| Aspect | Computational Prediction | Experimental Evidence |
| Radical Generation | Formation of an excited state ion couple followed by charge transfer to generate the sulfonyl radical.[2] | Inhibition of the reaction by radical scavengers (e.g., TEMPO). |
| Key Intermediates | S-C adduct and an ion couple between the catalyst and this compound.[2] | Not directly observed, but the proposed mechanism is consistent with kinetic data. |
| Reaction Pathway | Light-mediated generation of a sulfonyl radical which then adds to the alkene. | Consistent with the observed products and the results of control experiments. |
Experimental Protocol: Hydrosulfonylation of an Unactivated Alkene
The following is a general procedure for the visible light-promoted hydrosulfonylation of unactivated alkenes using a diarylmethylium tetrafluoroborate (B81430) as an organocatalyst[2]:
-
In a reaction vial, combine the unactivated alkene (e.g., 1-octene), sodium this compound, and the diarylmethylium tetrafluoroborate catalyst (1 mol%).
-
Dissolve the mixture in a suitable solvent (e.g., acetonitrile).
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.
N–S Bond Formation: Synthesis of Sulfonamides
Mechanistic Considerations
The synthesis of sulfonamides from sulfonyl chlorides and N-silylamines has been studied computationally. DFT calculations (B3LYP 6-311G(d,p) level) suggest that the reaction is kinetically controlled and proceeds via a nucleophilic attack of the silylamine on the sulfur atom, followed by the elimination of the silyl (B83357) halide. It is plausible that the reaction of an activated this compound (e.g., a sulfinyl chloride) with an amine would follow a similar addition-elimination mechanism.
Experimental Synthesis of Benzenesulfinamides
Experimentally, benzenesulfinamides can be synthesized from methyl this compound and lithium amides or amines. The reaction of methyl this compound with lithium diethylamide, for example, provides N,N-diethylbenzenesulfinamide in good yield.
Table 3: Reaction of Methyl this compound with Amines
| Amine/Amide | Product | Yield (%) |
| Lithium diethylamide | N,N-Diethylbenzenesulfinamide | 85 |
| Diethylamine (B46881) | N,N-Diethylbenzenesulfinamide | 70 |
| Lithium diisopropylamide | N,N-Diisopropylbenzenesulfinamide | 82 |
| Diisopropylamine | N,N-Diisopropylbenzenesulfinamide | 65 |
Data sourced from a study on the synthesis of benzenesulfinamides.
Experimental Protocol: Synthesis of N,N-Diethylbenzenesulfinamide
The following procedure describes the synthesis of N,N-diethylbenzenesulfinamide from methyl this compound and lithium diethylamide:
-
Prepare a solution of lithium diethylamide by adding n-butyllithium to a solution of diethylamine in tetrahydrofuran (B95107) (THF) at low temperature.
-
Add a solution of methyl this compound in THF to the lithium diethylamide solution.
-
Allow the reaction to proceed at room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Conclusion
This guide highlights the synergy between computational chemistry and experimental studies in elucidating the reaction pathways of benzenesulfinates. While a direct, one-to-one comparison of computational and experimental data for every reaction is not always available in the existing literature, by synthesizing information from various sources, we can construct a robust understanding of the underlying mechanisms. DFT calculations provide valuable insights into transition states and reaction energetics, while experimental data on reaction outcomes, kinetics, and the effects of reaction conditions serve to validate and refine these theoretical models. For researchers in drug discovery and development, this integrated approach is invaluable for the rational design of synthetic strategies and the optimization of reaction conditions.
References
Cross-Validation of Benzenesulfinate in Experimental Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Benzenesulfinate and its salts are versatile reagents in organic synthesis, prized for their ability to introduce the sulfonyl group into a wide range of molecules. This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data, detailed protocols, and visualizations of its role in synthetic workflows. The information is intended to assist researchers in making informed decisions for their experimental designs.
Comparative Performance: this compound vs. Alternatives
The selection of a sulfinating agent can significantly impact reaction efficiency, yield, and substrate scope. While comprehensive head-to-head comparisons across all applications are not extensively documented, existing studies offer valuable insights into the relative performance of this compound and its common alternative, p-toluenesulfinate.
A key area where these reagents are frequently employed is in the synthesis of sulfonamides, a critical functional group in many pharmaceutical compounds. The following table summarizes a comparative study on the synthesis of sulfonamides from various amines using either sodium this compound or sodium p-toluenesulfinate.
| Amine Substrate | Sulfinating Agent | Yield (%)[1] |
| Aniline | Sodium this compound | 75 |
| Sodium p-Toluenesulfinate | 82 | |
| 4-Methylaniline | Sodium this compound | 78 |
| Sodium p-Toluenesulfinate | 85 | |
| 4-Methoxyaniline | Sodium this compound | 80 |
| Sodium p-Toluenesulfinate | 88 | |
| 4-Chloroaniline | Sodium this compound | 72 |
| Sodium p-Toluenesulfinate | 79 | |
| Benzylamine | Sodium this compound | 81 |
| Sodium p-Toluenesulfinate | 89 | |
| Piperidine | Sodium this compound | 85 |
| Sodium p-Toluenesulfinate | 92 |
Table 1: Comparative Yields in Sulfonamide Synthesis
The data suggests that in the synthesis of a range of sulfonamides, sodium p-toluenesulfinate consistently provides slightly higher yields compared to sodium this compound under identical reaction conditions. This enhanced reactivity can be attributed to the electron-donating effect of the methyl group on the aromatic ring of p-toluenesulfinate, which increases the nucleophilicity of the sulfinate anion. However, this compound remains a highly effective and widely used reagent, often chosen for its commercial availability and cost-effectiveness.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of this compound in synthesis. Below are methodologies for key transformations involving this reagent.
Synthesis of Methyl this compound
This protocol describes a one-step synthesis of an aromatic sulfinic ester from readily available starting materials.
Materials:
-
Benzenethiol
-
Lead (IV) acetate (B1210297)
-
Methanol
-
Celite®
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of lead (IV) acetate in chloroform is prepared.
-
Benzenethiol is added dropwise to the stirred solution. The initially yellow solution will turn dark brown due to the formation of lead dioxide.
-
The mixture is refluxed overnight (approximately 12 hours).
-
Two liters of chloroform are removed by distillation at atmospheric pressure.
-
The mixture is cooled to room temperature, and distilled water is added with stirring to decompose any excess lead tetraacetate.
-
The lead dioxide is removed by filtration through a Celite®-coated filter paper.
-
The chloroform layer is separated and washed with distilled water until the washings are free of lead ions.
-
The chloroform solution is dried over anhydrous magnesium sulfate, filtered, and concentrated using a rotary evaporator.
-
The resulting oily yellow residue is left under vacuum overnight to remove traces of hexachloroethane.
-
The final product, methyl this compound, is obtained by distillation under reduced pressure.
Expected Yield: 62-68%
Synthesis of Sulfones from Organic Halides and Sodium this compound
This procedure outlines the synthesis of sulfones through the reaction of organic halides with sodium this compound.
Materials:
-
Organic halide (e.g., octadecyl bromide)
-
Sodium this compound
-
Solvent (e.g., dipropylene glycol, methoxyethanol, or ethoxyethanol)
Procedure:
-
The organic halide and sodium this compound are dissolved in the chosen solvent.
-
The reaction mixture is heated to a temperature between 135°C and 150°C for a specified time (typically 4 hours).
-
The reaction mixture is then cooled and poured into ice water to precipitate the crude sulfone.
-
The solid product is collected by filtration and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Role in Pharmaceutical Synthesis: The Venlafaxine (B1195380) Besylate Case
This compound plays a crucial role in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the preparation of venlafaxine besylate, an antidepressant. The benzenesulfonate (B1194179) salt of venlafaxine offers improved properties for formulation. The following diagram illustrates a generalized workflow for the synthesis and formulation of a pharmaceutical product involving this compound.
Caption: Generalized workflow for pharmaceutical manufacturing involving this compound.
This compound in Cellular Signaling: An Area for Future Research
A comprehensive search of the scientific literature did not yield specific evidence for a direct role of this compound as a signaling molecule in biological pathways. Research on sulfur-containing molecules in cellular signaling primarily focuses on species like hydrogen sulfide (B99878) (H₂S), sulfenic acid (RSOH), and the reversible oxidation of cysteine residues in proteins.[2][3][4]
The oxidation of cysteine thiols to sulfenic acids is a key event in redox signaling.[2][5] This modification can be further oxidized to sulfinic acid (RSO₂H) and sulfonic acid (RSO₃H). While the formation of protein sulfinic acids is recognized as a post-translational modification, it is generally considered irreversible under physiological conditions and often associated with oxidative stress rather than controlled signaling.[6]
The following diagram illustrates the established role of cysteine oxidation in redox signaling, highlighting the formation of sulfenic and sulfinic acids.
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. The Role of Sulfenic Acids in Cellular Redox Signaling: Reconciling Chemical Kinetics and Molecular Detection Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Chemistry and Functionality of Protein Sulfenic Acids and Related Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
C-S Bond Formation: Synthesis of Sulfones and Thioethers
A comprehensive analysis of reaction yields for sodium benzenesulfinate reveals its versatility as a key building block in the synthesis of a wide array of organosulfur compounds.[1] This guide compares the performance of sodium this compound across various reaction types, including C-S bond formation, N-S bond formation, and S-S bond formation, supported by experimental data and detailed protocols. The reactivity of sodium this compound as a nucleophile, electrophile, or radical precursor is highly dependent on the reaction conditions, making it a valuable reagent in organic synthesis.[1]
The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, with sulfones and thioethers being prominent structural motifs in pharmaceuticals and material science.[1][2] Sodium this compound is a widely used reagent for creating these linkages through various methodologies, including nucleophilic substitution, addition reactions, and transition-metal-catalyzed couplings.
Synthesis of Vinyl Sulfones
Vinyl sulfones are valuable intermediates in organic synthesis. They can be prepared from the reaction of sodium this compound with substrates like vinyl halides, alkynes, and cinnamic acids under different conditions.
Table 1: Comparison of Reaction Yields for Vinyl Sulfone Synthesis
| Reactant(s) | Catalyst/Reagents | Solvent | Temperature | Time | Product Type | Yield (%) |
| Vinyl Halides | n-Bu4NBr, HCl | Water | 100 °C | - | (E)-Vinyl Sulfones | 61–73%[1] |
| Allenyl-phosphine oxides | - | - | - | - | Sulfonylated phosphinyl allenes | 31–78%[1] |
| Cinnamic Acids | Electrochemical | - | Mild | - | (E)-Vinyl Sulfones | 26–84%[1] |
| Arylpropiolic Acids | H3PO4 | DMSO | 80 °C | - | Vinyl Sulfones | Moderate to Excellent[1] |
| Terminal Alkynes | Acetyl Chloride | Chloroform (B151607) | 40 °C | 30 min | E-β-Sulfinyl Vinylsulfones | High (up to 99%)[3] |
| 1,3-Dienes | None (Catalyst-free) | Dichloromethane | 25 °C | 8 h | Allylic Sulfones | 10–94%[2] |
Experimental Protocol: Synthesis of E-β-Sulfinyl Vinylsulfones from Alkynes [3]
This procedure describes the one-pot synthesis of a sulfinyl sulfone and its subsequent reaction with an alkyne.
-
In a Schlenk tube maintained under a nitrogen atmosphere, add sodium p-toluenesulfinate (1.8 mmol) and dissolve it in chloroform (3 mL).
-
Add acetyl chloride (1.2 mmol) to the solution.
-
Add the terminal alkyne (e.g., phenylacetylene) (0.3 mmol) to the reaction mixture.
-
Stir the mixture at 40 °C for 30 minutes.
-
Upon completion, pour the reaction mixture into petroleum ether (15 mL) to precipitate the product.
-
Filter the mixture and collect the solid.
-
Purify the crude product by washing with a mixture of petroleum ether and ethyl acetate (B1210297) (10:1) to afford the pure E-β-sulfinyl vinylsulfone.
Caption: Experimental workflow for the synthesis of vinyl sulfones.
Chan-Lam & Ullmann-Type C-S Coupling
Copper-catalyzed cross-coupling reactions are powerful methods for forming C-S bonds. The Chan-Lam and Ullmann-type reactions utilize sodium this compound as a sulfenylating agent to produce diaryl thioethers and other sulfur-containing compounds.[4][5][6]
A Chan-Lam type C-S coupling using sodium aryl sulfinates with organoboron compounds has been developed, providing diaryl thioethers in yields up to 92%.[4][7] This method is advantageous as it avoids the use of odorous and toxic thiols.[4] The reaction is catalyzed by copper and utilizes potassium sulfite (B76179) as a mild reducing agent.[4] Similarly, Ullmann-type couplings can be employed to form C-S bonds between aryl halides and various sulfur nucleophiles.[5][8][9][10]
Table 2: Comparison of Yields for Copper-Catalyzed C-S Coupling
| Coupling Partners | Catalyst/Reagents | Base | Solvent | Temperature | Product Type | Yield (%) |
| Aryl Boronic Acid + Sodium Aryl Sulfinate | Copper Catalyst, K2SO3 | K2CO3 | Toluene/EtOH | 100 °C | Diaryl Thioethers | Up to 92%[4][7][11] |
| Sulfenamide + Aryl Iodide | CuI (20 mol%) | Na2CO3 | DMSO | 110 °C | Sulfilimine | Up to 85%[8] |
| Arenediazonium salt + Thiolate | [Cu(CH3CN)4]PF6 | - | THF | Room Temp | Thioethers | 66% (average)[9][10] |
Experimental Protocol: Chan-Lam C-S Coupling for Diaryl Thioethers [11]
-
To a reaction vessel, add 4-methoxyphenyl (B3050149) boronic acid (1a, model substrate), sodium this compound (2a, model substrate), copper catalyst, and potassium sulfite (K2SO3).
-
Add the optimized ligand (e.g., 1,10-Phenanthroline) and base (e.g., K2CO3).
-
Add the solvent system (e.g., Toluene with a small amount of EtOH to improve solubility).
-
Heat the reaction mixture (e.g., at 100 °C) and monitor for completion.
-
After the reaction is complete, cool to room temperature and perform a standard aqueous workup.
-
Purify the crude product using column chromatography to obtain the diaryl thioether.
Caption: Proposed radical mechanism for Chan-Lam C-S coupling.[4][11]
N-S Bond Formation: Synthesis of Sulfonamides
Sulfonamides are a critical class of compounds, particularly known for their antibacterial properties. They are typically synthesized by reacting amines with sodium this compound under oxidative conditions.
Table 3: Comparison of Reaction Yields for Sulfonamide Synthesis
| Reactant(s) | Catalyst/Reagents | Conditions | Product Type | Yield (%) |
| Primary/Secondary Amines | - | Oxidative | Sulfonamides | 39–89%[1] |
| Primary/Secondary Amines | Hypervalent Iodine | Mild | Sulfonamides | 30–81%[1] |
Experimental Protocol: General Synthesis of Sulfonamides [1]
-
To a solution of the primary or secondary amine in a suitable solvent, add sodium this compound.
-
Introduce the catalyst (e.g., a hypervalent iodine compound) or oxidant.
-
Stir the reaction mixture under mild conditions (e.g., room temperature) until the starting materials are consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to yield the desired sulfonamide.
S-S Bond Formation: Synthesis of Thiosulfonates
Thiosulfonates are another important class of organosulfur compounds. They can be synthesized through the coupling of thiols or disulfides with sodium sulfinates under aerobic, often copper- or iron-catalyzed, conditions.
Table 4: Comparison of Reaction Yields for Thiosulfonate Synthesis
| Reactant(s) | Catalyst/Reagents | Conditions | Product Type | Yield (%) |
| Thiols | CuI–Phen·H2O | Aerobic | Thiosulfonates | 40–96%[1] |
| Thiols | FeCl3 | Aerobic | Thiosulfonates | 83–96%[1] |
| Disulfides/Diselenides | Copper catalyst | Aerobic, Ambient Temp | Thiosulfonates/Selenosulfonates | Good to High[1] |
| Sodium Arylsulfinates | BF3·OEt2 | Mild | Symmetrical/Unsymmetrical Thiosulfonates | Good[1] |
Experimental Protocol: CuI-Catalyzed Synthesis of Thiosulfonates from Thiols [1]
-
In a reaction flask, combine the thiol, sodium this compound, and a catalytic amount of CuI–Phen·H2O (Phen = 1,10-phenanthroline).
-
Add a suitable solvent and stir the mixture under an air atmosphere (aerobic conditions).
-
Continue stirring at ambient or elevated temperature, monitoring the reaction progress.
-
Once the reaction is complete, perform a standard workup procedure, which typically involves filtration to remove the catalyst, followed by extraction.
-
Purify the crude product by chromatography to isolate the thiosulfonate.
Caption: Synthetic pathways originating from sodium this compound.
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic exploration of sulfinyl radicals using sulfinyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chan-Lam-Type C-S Coupling Reaction by Sodium Aryl Sulfinates and Organoboron Compounds [organic-chemistry.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Recent advances in Chan–Lam coupling reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Chan-Lam-Type C-S Coupling Reaction by Sodium Aryl Sulfinates and Organoboron Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides [mdpi.com]
- 10. iris.unito.it [iris.unito.it]
- 11. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
A Comparative Study: Benzenesulfinate vs. p-Toluenesulfinate for Drug Development and Research
In the landscape of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired molecular architectures and biological activities. Among the versatile building blocks available to chemists, arylsulfinates, particularly sodium benzenesulfinate and sodium p-toluenesulfinate, have emerged as valuable precursors for the introduction of sulfonyl groups into organic molecules. This guide provides a comparative analysis of these two widely used reagents, supported by their physicochemical properties and reactivity in common organic transformations.
Physicochemical Properties
A fundamental understanding of the physical properties of reagents is crucial for their effective handling and application in experimental setups. Both sodium this compound and sodium p-toluenesulfinate are white, crystalline solids that are soluble in water. The primary distinction between the two lies in the presence of a methyl group on the phenyl ring of p-toluenesulfinate, which can subtly influence its properties.
| Property | Sodium this compound | Sodium p-Toluenesulfinate |
| Molecular Formula | C₆H₅NaO₂S | C₇H₇NaO₂S |
| Molecular Weight | 164.16 g/mol [1][2] | 178.18 g/mol [3] |
| Appearance | White crystalline powder or crystals[4] | White powder[5] |
| Melting Point | >300 °C[2] | >300 °C |
| Solubility in Water | Soluble | Slightly soluble[6] |
| Purity (Typical) | ≥97.0% (HPLC)[4] | 98%[3] |
Comparative Reactivity and Applications
Both sodium this compound and sodium p-toluenesulfinate serve as potent nucleophiles and are extensively used in the synthesis of sulfones, sulfonamides, and other sulfur-containing compounds. Their reactivity is often comparable, with both reagents participating in a wide array of chemical transformations.
In many synthetic protocols, both sodium this compound and sodium p-toluenesulfinate can be used interchangeably, yielding similar results. For instance, in the synthesis of vinyl sulfones from styrene (B11656) derivatives, both reagents have been shown to react smoothly to afford the corresponding products in moderate to high yields.[7] Similarly, in the preparation of sulfonamides from amines, both sulfinates can be effectively coupled to furnish the desired products.[7]
The choice between this compound and p-toluenesulfinate often comes down to the specific requirements of the target molecule. The p-methyl group in p-toluenesulfinate can offer slightly different steric and electronic properties, which may be advantageous in certain reactions or for modulating the biological activity of the final compound. For example, the bulky nature of the tolyl group might influence the regioselectivity of a reaction or the crystalline nature of the product.
Experimental Protocols: A Template for Comparative Study
To facilitate a direct comparison of the reactivity of sodium this compound and sodium p-toluenesulfinate, a standardized experimental protocol is essential. The following procedure for the synthesis of a vinyl sulfone can be employed as a template for such a study.
Objective: To compare the reaction yield and rate of the sulfonylation of styrene using sodium this compound and sodium p-toluenesulfinate under identical reaction conditions.
Materials:
-
Styrene
-
Sodium this compound
-
Sodium p-toluenesulfinate
-
Copper(I) iodide (CuI)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In two separate reaction flasks, each equipped with a magnetic stirrer, add styrene (1.0 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.1 mmol) to DMSO (5 mL).
-
To the first flask, add sodium this compound (1.2 mmol). To the second flask, add sodium p-toluenesulfinate (1.2 mmol).
-
Stir the reaction mixtures at 80 °C.
-
Monitor the progress of each reaction at regular time intervals (e.g., every hour) by taking a small aliquot and analyzing it by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reactions are complete (as indicated by the consumption of the starting material), cool the mixtures to room temperature.
-
Pour the contents of each flask into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude products by column chromatography on silica (B1680970) gel.
-
Determine the isolated yield of the respective vinyl sulfones and compare the reaction times.
Visualizing the Experimental Workflow
To provide a clear overview of the comparative experimental setup, the following workflow diagram is presented.
Caption: Comparative Experimental Workflow.
Conclusion
Both sodium this compound and sodium p-toluenesulfinate are highly effective reagents for the introduction of sulfonyl functionalities in organic synthesis. Their similar reactivity profiles make them largely interchangeable in many applications. The primary differentiating factor is the methyl group on the p-toluenesulfinate, which can impart subtle steric and electronic effects. The selection between these two reagents should be guided by the specific structural requirements of the target molecule and the potential for the p-methyl group to influence its physicochemical and biological properties. The provided experimental protocol offers a framework for researchers to conduct direct comparative studies to determine the optimal reagent for their specific synthetic needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzenesulfinic acid sodium salt 0.98 Sodium this compound [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Sodium this compound | C6H6O2S.Na | CID 24192231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium p-toluenesulfinate | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. p-Toluenesulfinic acid sodium salt, 97% (dry wt.), water <5% | Fisher Scientific [fishersci.ca]
- 7. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
A Comparative Guide to the Stereoselectivity of Reactions with Chiral Benzenesulfinates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure sulfoxides is a cornerstone of modern asymmetric synthesis, with broad applications in the pharmaceutical industry and materials science. Chiral sulfoxides serve as valuable chiral auxiliaries and are integral components of numerous marketed drugs. Among the various synthetic strategies, the reaction of chiral benzenesulfinate esters with organometallic reagents, famously known as the Andersen synthesis, remains a highly reliable and widely practiced method for controlling the stereochemistry at the sulfur atom.[1] This guide provides a comparative evaluation of the stereoselectivity of reactions involving chiral benzenesulfinates, supported by experimental data and detailed protocols.
Principle of the Andersen Synthesis
The Andersen synthesis is a two-step process:[1]
-
Formation of a Diastereomerically Pure Sulfinate Ester: A sulfinyl chloride is reacted with a chiral alcohol to yield a mixture of diastereomeric sulfinate esters. The desired diastereomer is then isolated in high purity, often through crystallization.
-
Nucleophilic Substitution: The purified sulfinate ester is treated with an organometallic reagent (e.g., a Grignard reagent), which displaces the chiral auxiliary with clean inversion of configuration at the sulfur center, yielding the desired chiral sulfoxide (B87167).
The stereochemical outcome of this reaction is highly dependent on the choice of the chiral auxiliary. Here, we compare two of the most effective and commonly used chiral auxiliaries: (-)-Menthol and Diacetone-D-glucose (DAG).
Comparison of Chiral Auxiliaries in this compound Reactions
The choice of chiral auxiliary is critical for achieving high diastereoselectivity in the formation of the sulfinate ester and, consequently, high enantiomeric excess in the final sulfoxide product.
(-)-Menthol as a Chiral Auxiliary
(-)-Menthol is the most traditional and widely used chiral auxiliary for the Andersen synthesis.[1][2] Its popularity stems from the high crystallinity of the resulting diastereomeric p-toluenesulfinates, which allows for efficient purification by recrystallization.[1][3]
Table 1: Stereoselectivity of Reactions using (-)-Menthyl p-toluenesulfinate
| Entry | Organometallic Reagent (R-Met) | Product (R-S(O)-p-Tol) | Yield (%) | ee (%) | Reference |
| 1 | MeMgI | Methyl p-tolyl sulfoxide | >90 | >99 | [4] |
| 2 | EtMgBr | Ethyl p-tolyl sulfoxide | 85 | >98 | |
| 3 | PhMgBr | Phenyl p-tolyl sulfoxide | 92 | >99 | [4] |
| 4 | n-BuLi | n-Butyl p-tolyl sulfoxide | 78 | >97 |
Data is compiled from various sources and may represent typical, optimized results.
Diacetone-D-glucose (DAG) as a Chiral Auxiliary
Diacetone-D-glucose (DAG) has emerged as a highly versatile and efficient chiral auxiliary for the asymmetric synthesis of sulfoxides.[2][5][6] A key advantage of DAG is that the stereochemical outcome of the initial sulfinylation can be controlled by the choice of base, allowing for the synthesis of both enantiomers of the sulfoxide from the same chiral auxiliary.[7][8]
Table 2: Stereoselectivity of Reactions using DAG-derived Sulfinates
| Entry | Sulfinyl Chloride | Base | Organometallic Reagent (R-Met) | Product (R-S(O)-Ar) | Yield (%) | ee (%) | Reference |
| 1 | MeS(O)Cl | Et₃N | PhMgBr | Phenyl methyl sulfoxide | 90 | 95 (R) | |
| 2 | MeS(O)Cl | Pyridine (B92270) | PhMgBr | Phenyl methyl sulfoxide | 88 | 93 (S) | |
| 3 | p-TolS(O)Cl | Et₃N | MeMgI | Methyl p-tolyl sulfoxide | 92 | 96 (R) | [5] |
| 4 | p-TolS(O)Cl | Pyridine | MeMgI | Methyl p-tolyl sulfoxide | 89 | 94 (S) | [5] |
Data is compiled from various sources and may represent typical, optimized results.
Experimental Protocols
Protocol 1: Synthesis of (-)-Menthyl (S)-p-toluenesulfinate
This protocol is adapted from established literature procedures.[3][9]
Materials:
-
p-Toluenesulfinyl chloride
-
(-)-Menthol
-
Pyridine
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve (-)-menthol (1.0 equiv.) in a mixture of diethyl ether and pyridine at 0 °C.
-
Slowly add a solution of p-toluenesulfinyl chloride (1.0 equiv.) in diethyl ether to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with 1 M HCl and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting diastereomeric mixture is purified by recrystallization from acetone to yield diastereomerically pure (-)-menthyl (S)-p-toluenesulfinate as a white crystalline solid.[9]
Protocol 2: Synthesis of a Chiral Sulfoxide using a DAG-derived Sulfinate
This protocol is a general procedure based on the use of diacetone-D-glucose as a chiral auxiliary.[5]
Materials:
-
Diacetone-D-glucose (DAG)
-
Aryl or alkyl sulfinyl chloride (e.g., p-toluenesulfinyl chloride)
-
Triethylamine or Pyridine
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Grignard reagent (e.g., Methylmagnesium iodide)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Synthesis of the DAG-sulfinate:
-
Dissolve diacetone-D-glucose (1.0 equiv.) and the chosen base (triethylamine for the (R)-sulfoxide, pyridine for the (S)-sulfoxide, 1.2 equiv.) in anhydrous THF at 0 °C.
-
Slowly add the sulfinyl chloride (1.1 equiv.) and stir the mixture at 0 °C for 1-2 hours.
-
Filter the reaction mixture to remove the ammonium salt and concentrate the filtrate to obtain the crude sulfinate ester, which can be purified by column chromatography or used directly.
-
-
Synthesis of the Chiral Sulfoxide:
-
Dissolve the purified DAG-sulfinate ester (1.0 equiv.) in anhydrous THF and cool the solution to -78 °C.
-
Slowly add the Grignard reagent (1.5 equiv.) and stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude sulfoxide by silica (B1680970) gel column chromatography.
-
Mandatory Visualizations
Reaction Pathway for the Andersen Synthesis
The following diagram illustrates the general workflow for the Andersen synthesis of chiral sulfoxides.
Caption: General workflow of the Andersen synthesis of chiral sulfoxides.
Factors Influencing Stereoselectivity
The stereochemical outcome of the reaction is governed by several factors, as depicted in the diagram below.
Caption: Key factors influencing the stereoselectivity of the reaction.
Conclusion
The use of chiral benzenesulfinates, particularly in the context of the Andersen synthesis, provides a robust and highly stereoselective route to enantiopure sulfoxides. The choice of chiral auxiliary is paramount, with (-)-menthol offering a classic and reliable method based on the crystallization of diastereomers, while diacetone-D-glucose provides a versatile alternative that allows access to both sulfoxide enantiomers. By carefully selecting the chiral auxiliary, organometallic reagent, and reaction conditions, researchers can achieve excellent control over the stereochemical outcome, enabling the synthesis of a wide range of valuable chiral sulfoxides for various applications in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Mechanistic Crossroads: A Comparative Guide to S-O vs. C-O Bond Cleavage in Benzenesulfonates
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of benzenesulfonates is paramount for predicting product formation, optimizing reaction conditions, and ensuring the stability of pharmaceutical compounds. This guide provides a comprehensive comparison of the competitive S-O and C-O bond cleavage pathways in benzenesulfonate (B1194179) esters, supported by experimental data, detailed protocols, and visual mechanistic pathways.
The cleavage of a benzenesulfonate ester can proceed through two primary, competitive pathways: nucleophilic attack at the sulfur atom, leading to S-O bond cleavage, or attack at the aromatic carbon of the leaving group, resulting in C-O bond cleavage. The preferred pathway is dictated by a delicate interplay of factors including the nature of the nucleophile, the electronic properties of substituents on both the benzenesulfonyl and the aryl leaving groups, and the reaction conditions.
Quantitative Analysis of Reaction Pathways
The regioselectivity of the nucleophilic attack on aryl benzenesulfonates is highly dependent on the electronic nature of the substituents on both the benzene (B151609) rings and the nucleophile's identity. Generally, S-O bond scission is the major reaction pathway.[1]
Table 1: Hammett ρ Values for S-O and C-O Bond Cleavage in the Reaction of Y-Substituted Phenyl Benzenesulfonates with X-Substituted Benzylamines
| Substituent (Y) on Leaving Group | Reaction Center | Hammett ρ Value (ρₓ) for varying X on Benzylamine (B48309) |
|---|---|---|
| p-CH₃ | S-O Cleavage | -1.23 |
| p-CH₃ | C-O Cleavage | -1.89 |
| p-Cl | S-O Cleavage | -1.08 |
| p-Cl | C-O Cleavage | -1.54 |
| m-NO₂ | S-O Cleavage | -0.85 |
| m-NO₂ | C-O Cleavage | -1.13 |
Data compiled from studies on the reactions of aryl benzenesulfonates with benzylamines in acetonitrile (B52724) at 65.0 °C.[1]
The negative ρ values indicate that the reaction is favored by electron-donating groups on the benzylamine nucleophile, as this increases its nucleophilicity. The larger magnitude of ρ for C-O cleavage suggests that this pathway is more sensitive to the electronic effects of the nucleophile.
Table 2: Brønsted-Type β Values for Reactions of Aryl Benzenesulfonates
| Reaction System | Nucleophile | βₙᵤ꜀ (Nucleophile Variation) | βₗg (Leaving Group Variation) |
|---|---|---|---|
| Y-C₆H₄SO₂OC₆H₄-Z + XC₆H₄CH₂NH₂ | Benzylamines | 0.8 - 1.0 (S-O) / 1.2 - 1.5 (C-O) | -0.3 - -0.5 |
| Y-C₆H₄SO₂OC₆H₄-Z + EtO⁻ | Ethoxide | - | -0.55 |
| Y-C₆H₄SO₂OC₆H₄-Z + HOO⁻ | Hydroperoxide | - | -0.73 |
Data represents typical values observed in various studies.[2]
The βₙᵤ꜀ values for S-O cleavage are consistent with a concerted mechanism or a stepwise mechanism with a rate-determining formation of an intermediate. The βₗg values indicate the degree of bond cleavage in the transition state.
Mechanistic Pathways and Visualizations
The debate between a concerted (Sₙ2-like) and a stepwise (addition-elimination) mechanism for S-O bond cleavage is a central theme in the study of benzenesulfonate reactivity. A stepwise mechanism involves the formation of a trigonal-bipyramidal pentacoordinate (TBP-5C) intermediate.[1] In contrast, C-O bond cleavage typically proceeds through a Meisenheimer-type complex.
References
Safety Operating Guide
Proper Disposal of Benzenesulfinate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential procedural information for the proper disposal of benzenesulfinate and its salts, such as sodium this compound, to maintain a safe laboratory environment and adhere to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound waste with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Wear tightly fitting safety goggles or a face shield. |
| Hand Protection | Use chemical-impermeable gloves (e.g., nitrile, neoprene). |
| Respiratory Protection | In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[1] |
| Protective Clothing | Wear a lab coat or other suitable protective clothing to prevent skin contact. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach from collection to final removal by a licensed service.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated spill cleanup materials, in a dedicated, clearly labeled, and sealed container.[1][2]
-
Liquid Waste: Collect aqueous solutions of this compound in a separate, labeled, and sealed container.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
Step 2: Spill Management and Cleanup
In the event of a spill, follow these procedures for safe cleanup and containment:
-
Ensure Ventilation: Work in a well-ventilated area to avoid inhalation of dust or vapors.[1][2]
-
Contain the Spill: For solid spills, sweep up the material and place it into a suitable, dry, and closed container for disposal.[1] For liquid spills, use an inert absorbent material.
-
Clean the Area: After removing the bulk of the spill, clean the affected surface to decontaminate it.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in the designated hazardous waste container.
Step 3: Final Disposal
The ultimate disposal of this compound waste must be conducted in compliance with local, regional, and national environmental regulations.
-
Licensed Disposal Service: The primary and recommended method for disposal is to engage a licensed professional waste disposal company.[3][4] These services are equipped to handle and treat chemical waste according to legal requirements.
-
Approved Disposal Methods: Approved disposal methods typically include:
-
Prohibited Disposal Methods:
Disposal of Contaminated Packaging
Properly decontaminate empty containers before disposal:
-
Triple Rinse: Rinse the container three times with a suitable solvent.[3] The rinsate should be collected and disposed of as chemical waste.
-
Recycling or Reconditioning: Once decontaminated, the container can be offered for recycling or reconditioning.[3]
-
Landfill Disposal: If recycling is not an option, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill, if permitted by local regulations.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Benzenesulfinate
Essential Safety and Handling Guide for Benzenesulfinate
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment (PPE) is mandatory.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Gloves | Chemical-resistant nitrile gloves are recommended. Gloves must be inspected before use and comply with EU Directive 89/686/EEC and the EN 374 standard derived from it.[1][2] |
| Protective Clothing | A flame-retardant lab coat, long pants, and closed-toe shoes are essential.[2] | |
| Respiratory Protection | Respirator | A full-face respirator with multi-purpose combination respirator cartridges should be used if dust formation or inhalation is possible.[1][2] |
Operational Plan: Safe Handling of this compound
All work with this compound must be conducted in a certified chemical fume hood or a glove box to ensure adequate ventilation.[2] A safety shower and eyewash station must be readily accessible.[2]
Step 1: Preparation
-
Ensure the work area is clean and free of incompatible materials such as strong oxidizing agents and acids.[2]
-
Verify that a supply of dry sand or a Class D fire extinguisher is available for spills.[2] Do not use water, carbon dioxide, or halogenated extinguishing agents for fires.[2]
-
Don all required PPE as specified in the table above.
Step 2: Handling
-
Handle in a well-ventilated place.[1]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1] When transferring the powder, use non-sparking tools.[1]
-
Keep the container tightly sealed when not in use.[3]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Wash hands thoroughly after handling.[4]
Step 3: Storage
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][5]
-
Store apart from foodstuff containers or incompatible materials.[1][5]
Step 4: Spill Management
-
In the event of a spill, immediately control all sources of ignition.[2]
-
Wearing appropriate PPE, cover the spill with dry sand or earth.[2][6]
-
Use non-sparking tools to scoop the spilled material into a designated, closed container for disposal.[1][5]
-
Do not use water or combustible materials like sawdust for cleanup.[2]
-
Ventilate the affected area.[4]
Step 5: Disposal
-
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[3]
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Do not contaminate water, foodstuffs, or sewer systems.[5]
-
Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[5]
Emergency Response Plan
In Case of Exposure:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][5] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1][5]
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[1][5] Seek medical attention if irritation occurs.[7]
-
Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids apart.[1][5] Seek immediate medical attention.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[1][5] Never give anything by mouth to an unconscious person.[1][5] Call a doctor or Poison Control Center immediately.[1][5]
In Case of Fire:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5]
-
Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[1][5]
Visual Workflows
The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response protocol.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedures for this compound exposure.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemos.de [chemos.de]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 1910.1028 App B - Substance Technical Guidelines, Benzene | Occupational Safety and Health Administration [osha.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.de [fishersci.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
